2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXDNNGIIKCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402214 | |
| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176665-09-1 | |
| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
An In-depth Technical Guide on 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Abstract: This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic compound. While this molecule is not extensively documented in public literature, this paper constructs a detailed profile of its predicted physical and chemical properties, drawing upon foundational principles of organic chemistry and data from structurally analogous compounds. The guide outlines a robust synthetic pathway, details expected reactivity, and discusses potential applications in drug development and materials science. Methodologies for synthesis and characterization are provided to serve as a practical resource for researchers. This document is intended for scientists and professionals in chemical research and drug development who require a deep technical understanding of lipophilic heterocyclic scaffolds.
Introduction and Molecular Structure
This compound is a unique molecule combining a reactive oxazolin-5-one heterocyclic core with a long, lipophilic pentadecyl (C15) alkyl chain.[1] The structure, identified by IUPAC name 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one and CAS Number 176665-09-1, is characterized by several key features that dictate its overall properties.[1]
The core of the molecule is a 4,4-dimethyl-2-oxazolin-5-one ring system.[1] The oxazolin-5-one moiety, a type of azlactone, is a well-established functional group in organic synthesis, often derived from α-amino acids. The gem-dimethyl groups at the C4 position introduce significant steric hindrance and, critically, prevent enolization and subsequent racemization at this stereocenter, a common reactivity pathway for oxazolinones with protons at C4.
The defining feature of this molecule is the C15 saturated alkyl chain (pentadecyl group) attached at the C2 position.[1] This substantial hydrocarbon tail imparts a dominant nonpolar, hydrophobic character to the molecule, which is expected to govern its physical properties such as solubility, melting point, and intermolecular interactions. Such long-chain N-acyl amino acid derivatives are a class of endogenous signaling molecules with diverse biological roles.[2][3]
This guide will deconstruct the molecule to predict its behavior, offering a foundational understanding for researchers exploring its synthesis and potential applications.
Predicted Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its high molecular weight and the dominance of the C15 alkyl chain. The data presented below are calculated or inferred from structurally similar long-chain molecules and oxazolinone derivatives.[1][4][5]
Table 1: Predicted Physicochemical Data
| Property | Value | Source & Rationale |
| CAS Number | 176665-09-1 | [1] |
| Molecular Formula | C₂₀H₃₇NO₂ | [1] |
| Molecular Weight | 323.5 g/mol | [1] |
| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |
| Appearance | White to off-white waxy solid | Inferred from pentadecanoic acid and other long-chain lipids.[5] |
| Melting Point | Estimated 55-65 °C | Higher than pentadecanoic acid (51-53 °C) due to increased molecular weight and polar core.[5] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High value expected due to high molecular weight; likely decomposes before boiling. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, THF, ethyl acetate). | The C15 chain dictates poor aqueous solubility. The overall structure is highly lipophilic. |
| Calculated LogP | ~8.5 | Estimated based on the contribution of the C15 alkyl chain, indicating extreme lipophilicity. |
Synthesis and Characterization
The most logical and established method for synthesizing 2-substituted-4,4-dimethyl-2-oxazolin-5-ones is through the cyclodehydration of an N-acylated α-aminoisobutyric acid precursor.[6] This approach offers high yields and uses readily available starting materials.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from α-aminoisobutyric acid and palmitoyl chloride (the acyl chloride of the C15 pentadecanoic acid).
Step 1: N-Acylation of α-Aminoisobutyric Acid
-
Dissolve α-aminoisobutyric acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath.
-
In a separate flask, dissolve palmitoyl chloride (1.0 eq) in a water-miscible solvent such as tetrahydrofuran (THF).
-
Add the palmitoyl chloride solution dropwise to the stirring amino acid solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl. A white precipitate of N-palmitoyl-α-aminoisobutyric acid will form.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclodehydration to Form the Oxazolinone
-
Suspend the dried N-palmitoyl-α-aminoisobutyric acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to 80-100 °C with stirring for 1-2 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid peak and appearance of the oxazolinone carbonyl peak).
-
Once complete, cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent like hexane or ethanol to yield pure this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
¹H NMR (CDCl₃): Expected signals would include a triplet at ~0.88 ppm (terminal CH₃ of the pentadecyl chain), a large broad singlet at ~1.25 ppm ((CH₂)₁₂), multiplets at ~1.65 ppm and ~2.40 ppm (CH₂ groups α and β to the oxazoline ring), and a sharp singlet at ~1.45 ppm (gem-dimethyl groups at C4).
-
¹³C NMR (CDCl₃): Key signals would include the carbonyl carbon (C5) at ~180 ppm, the C2 carbon at ~165 ppm, the quaternary C4 carbon at ~65 ppm, and a series of signals between 14-32 ppm for the pentadecyl chain carbons. The gem-dimethyl carbons would appear around 25 ppm.
-
FT-IR (ATR): A strong, characteristic carbonyl (C=O) stretch is expected around 1820-1840 cm⁻¹ for the strained lactone ring. A C=N stretch would appear around 1670-1680 cm⁻¹. Strong C-H stretching bands from the alkyl chain will be prominent around 2850-2950 cm⁻¹.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic nature of the oxazolinone ring.
Ring-Opening Reactions
The primary mode of reactivity is nucleophilic attack at the C5 carbonyl, leading to ring-opening. This makes the compound susceptible to hydrolysis.
-
Hydrolysis: Under both acidic and basic conditions, the lactone will hydrolyze to open the ring, yielding the parent N-palmitoyl-α-aminoisobutyric acid.[7][8] The rate of hydrolysis can be influenced by steric hindrance from the long alkyl chain.[7]
-
Aminolysis/Alcoholysis: Reaction with amines or alcohols will open the ring to form the corresponding amides or esters of N-palmitoyl-α-aminoisobutyric acid. This reactivity is fundamental to the use of oxazolinones in peptide synthesis and polymer modification.
Stability
The compound is expected to be stable under anhydrous, neutral conditions. The absence of a proton at the C4 position prevents the typical azlactone racemization pathway, making it configurationally stable if derived from a chiral precursor (though α-aminoisobutyric acid is achiral).[1] The long alkyl chain is chemically inert under most conditions.
Reactivity Pathway Diagram
Caption: Key reactivity pathways for the oxazolinone ring.
Potential Applications and Future Directions
The unique amphiphilic-like structure of this molecule suggests several potential applications, primarily leveraging its high lipophilicity and reactive core.
-
Drug Delivery and Prodrugs: The long pentadecyl chain makes the molecule highly lipid-soluble, a desirable property for enhancing the penetration of drugs through biological membranes. The oxazolinone ring could serve as a biodegradable linker, covalently attaching a hydrophilic drug. In vivo, enzymatic or pH-mediated hydrolysis would release the active drug, making the parent molecule a lipophilic prodrug. N-acyl amino acids (NAAs) are known to have various biological activities and can modulate membrane proteins.[2][3]
-
Peptide and Polymer Synthesis: Oxazolinones are activated amino acid derivatives. This compound could be used in solid-phase or solution-phase peptide synthesis to introduce a highly lipophilic N-terminal cap. In polymer science, it could be used as a monomer or as a reagent to functionalize existing polymers, imparting hydrophobic properties.[9]
-
Biomaterials and Surfactants: The structure is analogous to a fatty acid with a polar head group, suggesting potential as a non-ionic surfactant or as a building block for creating novel lipids for applications in vesicles, liposomes, or other self-assembling biomaterials.
Future research should focus on the empirical validation of the predicted properties through synthesis and characterization. Investigating its biological activity, particularly its interaction with cell membranes and lipid-modulating enzymes, could uncover novel therapeutic applications.[10][11]
Conclusion
This compound represents a fascinating molecular architecture with significant, albeit largely unexplored, potential. Its properties are a direct consequence of its constituent parts: a stable, yet reactive, heterocyclic core and a dominant lipophilic tail. By providing a predictive analysis, a robust synthetic strategy, and an overview of its potential applications, this guide serves as a foundational resource to stimulate and support future research into this and related long-chain heterocyclic compounds.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentadecylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic data for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
This guide provides a detailed spectroscopic analysis of this compound (CAS: 176665-09-1), a heterocyclic compound featuring a long alkyl chain. Given the scarcity of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers a robust framework for the identification and characterization of this and similar long-chain oxazolinones.
Molecular Structure and Synthesis
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₂₀H₃₇NO₂[1]
-
Molecular Weight: 323.5 g/mol [1]
-
Core Structure: The molecule consists of a 1,3-oxazolin-5-one ring, which is a five-membered heterocycle containing both nitrogen and oxygen. It is substituted at the 2-position with a C15 alkyl (pentadecyl) chain and at the 4-position with two methyl groups.[1]
Plausible Synthetic Pathway: The synthesis of 2-substituted-4,4-dimethyl-2-oxazolin-5-ones, often referred to as azlactones, typically involves the cyclodehydration of an N-acylated α-amino acid. For the title compound, a plausible route begins with the N-acylation of 2-amino-2-methylpropanoic acid with palmitoyl chloride (derived from the C16 palmitic acid, which provides the C15 pentadecyl chain plus the carbonyl carbon). The resulting N-palmitoyl-2-amino-2-methylpropanoic acid is then cyclized, typically using a dehydrating agent like acetic anhydride, to yield the target oxazolinone.
This synthetic approach is a well-established method for forming oxazolidinone and related heterocyclic structures.[2][3][4][5] The choice of 2-amino-2-methylpropanoic acid is crucial as it provides the gem-dimethyl group at the C4 position of the final heterocyclic ring.
Caption: Figure 1. Proposed synthetic workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on the analysis of structurally similar compounds, including long-chain alkyl derivatives and various oxazoline cores.[6][7]
Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Frequency: 400 MHz)
The proton NMR spectrum is expected to be dominated by signals from the long pentadecyl chain, with distinct signals for the gem-dimethyl protons on the oxazolinone ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~2.35 | t | 2H | -CH₂-C=N- | The methylene group alpha to the C=N imine bond is deshielded and expected to appear as a triplet due to coupling with the adjacent methylene group. |
| ~1.65 | p | 2H | -CH₂-CH₂-C=N- | The methylene group beta to the C=N bond is slightly deshielded compared to the bulk methylene groups of the chain. |
| ~1.45 | s | 6H | -C(CH₃)₂ | The two methyl groups at the C4 position are equivalent and attached to a quaternary carbon, thus appearing as a sharp singlet. This is a key signature of the 4,4-dimethyl substitution. |
| 1.25-1.35 | m (br) | ~24H | -(CH₂)₁₂- | The bulk methylene groups of the long alkyl chain overlap to form a broad, complex multiplet, which is a characteristic feature of long-chain fatty acid derivatives. |
| ~0.88 | t | 3H | -CH₃ | The terminal methyl group of the pentadecyl chain appears as a triplet due to coupling with the adjacent methylene group, typically found in the upfield region. |
Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Frequency: 100 MHz)
The carbon NMR provides a count of unique carbon environments and information about their electronic state.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~183.5 | C=O (C5) | The carbonyl carbon of the lactone (ester) in the five-membered ring is highly deshielded and appears significantly downfield. |
| ~168.0 | C=N (C2) | The imine carbon at the 2-position is also significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom. |
| ~66.5 | C(CH₃)₂ (C4) | The quaternary carbon at the 4-position, bonded to two methyl groups and two heteroatoms (O and N), appears in the midrange. Its chemical shift is a diagnostic indicator of the ring structure. |
| ~31.9 | -CH₂- | Signal corresponding to a specific methylene carbon in the long chain, often used in analyses of polymethylene chains. |
| ~29.7 - 29.1 | -(CH₂)₁₂- | The repeating methylene units of the pentadecyl chain produce a series of closely spaced, intense signals in this region. The exact resolution depends on the spectrometer's field strength. |
| ~28.0 | -CH₂- | Methylene carbon in the alkyl chain. |
| ~24.5 | C(CH₃)₂ | The two equivalent methyl carbons attached to the C4 quaternary center. |
| ~22.7 | -CH₂-CH₃ | The penultimate methylene carbon of the pentadecyl chain. |
| ~14.1 | -CH₃ | The terminal methyl carbon of the pentadecyl chain, appearing in the most upfield region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted spectrum is based on data from related oxazoline and oxazolidinone structures.[8][9]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |
| 2955-2965 (s) | C-H stretch (asymmetric) | -CH₃ | Strong absorptions characteristic of the methyl groups in the alkyl chain and at C4. |
| 2915-2925 (s) | C-H stretch (asymmetric) | -CH₂- | A very strong and sharp peak, characteristic of the long methylene chain. Its intensity is a hallmark of long-chain aliphatic compounds. |
| 2850-2860 (s) | C-H stretch (symmetric) | -CH₂- | Another strong absorption from the methylene chain, appearing at a slightly lower wavenumber than the asymmetric stretch. |
| ~1825 (s) | C=O stretch | Lactone (Oxazolinone) | The carbonyl group in a five-membered lactone ring is strained, causing its stretching frequency to be significantly higher than that of a typical ester (~1735-1750 cm⁻¹). This high-wavenumber peak is a key diagnostic feature. |
| ~1675 (m-s) | C=N stretch | Imine (Oxazoline) | The carbon-nitrogen double bond of the oxazoline ring gives rise to a medium-to-strong absorption in this region. |
| 1465-1475 (m) | C-H bend (scissoring) | -CH₂- | Bending vibration from the methylene groups of the pentadecyl chain. |
| ~1375 (m) | C-H bend (symmetric) | -C(CH₃)₂ | A characteristic bending vibration for the gem-dimethyl group. |
| ~1150 (m) | C-O stretch | Ester/Lactone | Stretching vibration of the C-O single bond within the lactone ring structure. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or oily sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The predictions below are for standard Electron Ionization (EI) mass spectrometry.
Predicted Molecular Ion:
-
[M]⁺•: m/z = 323.5. The molecular ion peak should be observable, corresponding to the molecular weight of the compound.
Predicted Fragmentation Pathway: The fragmentation of long-chain 4,4-dimethyloxazoline derivatives is well-documented, particularly in the analysis of fatty acids, and provides a reliable model for predicting the fragmentation of the title compound.[10][11] The oxazolinone ring is expected to direct the fragmentation, leading to characteristic ions.
Caption: Figure 2. Proposed EI-MS fragmentation pathways.
Interpretation of Key Fragments:
-
m/z 126: This is predicted to be a highly significant, possibly the base peak. It arises from a characteristic cleavage of the alkyl chain alpha to the C2 carbon, followed by a hydrogen rearrangement, leading to an ion containing the intact 4,4-dimethyl-2-oxazolin-5-one ring with a vinyl group at C2. An alternative structure for an ion at m/z 126 could also be the protonated 4,4-dimethyl-2-vinyloxazoline fragment. This fragment is highly diagnostic for the substituted oxazoline core.
-
m/z 295 ([M-28]⁺•): Loss of a neutral carbon monoxide (CO) molecule from the lactone carbonyl group is a common fragmentation pathway for such ring systems.
-
Series of CₙH₂ₙ₊₁ ions: The spectrum will also likely show a series of peaks separated by 14 amu (CH₂), corresponding to the fragmentation of the long pentadecyl chain (e.g., at m/z = 43, 57, 71, etc.), though these are generally less intense than the fragments directed by the heterocyclic ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) interface.
-
Ionization: Use a standard electron ionization source operating at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with libraries and predicted pathways to confirm the structure.
Conclusion
-
NMR: A sharp singlet around 1.45 ppm (6H) for the gem-dimethyl group and signals characteristic of a long alkyl chain. A lactone carbonyl carbon signal above 180 ppm in the ¹³C NMR.
-
IR: A very strong C=O stretch at an unusually high wavenumber (~1825 cm⁻¹) and a C=N stretch (~1675 cm⁻¹), combined with intense C-H stretching bands for the long alkyl chain.
-
MS: A molecular ion at m/z 323 and a characteristic base peak or major fragment at m/z 126, corresponding to the heterocyclic core.
This predictive guide serves as a valuable resource for researchers in synthetic chemistry, drug development, and materials science, enabling the confident identification and characterization of this and related long-chain heterocyclic compounds.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 4,4-Dimethyl-2-oxazoline [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one from N-acylated amino alcohols
An In-depth Technical Guide to the Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one from N-Acylated Amino Alcohols
Introduction: The Oxazolinone Scaffold in Modern Chemistry
The oxazolidinone ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Among its isomers, the 2-oxazolidinone core is particularly notable as the central pharmacophore in the linezolid class of antibiotics, which exhibit a unique mechanism of action by inhibiting bacterial protein synthesis.[1][3][4][5] This has established the oxazolidinone framework as a privileged structure in drug development.
This guide focuses on a specific derivative, This compound . This molecule combines the reactive oxazolin-5-one core with two key features: a long C15 alkyl (pentadecyl) chain at the 2-position and gem-dimethyl substitution at the 4-position.[6] The synthesis of such structures is of interest for creating novel compounds with potential applications as specialized monomers, bioactive agents, or synthetic intermediates. The primary and most direct route to this target involves the intramolecular cyclization of a specifically designed N-acylated amino alcohol, a robust and well-established transformation in organic chemistry.
Core Synthetic Strategy: Intramolecular Cyclization of an N-Acylated Amino Alcohol
The logical and most efficient pathway to construct the this compound ring system is through a two-stage process commencing from a tailored amino alcohol. This strategy relies on the formation of an amide bond followed by an intramolecular cyclization-dehydration reaction. The causality behind this choice is rooted in the accessibility of the starting materials and the high efficiency of the ring-closing step.
The synthesis can be dissected into two primary transformations:
-
N-Acylation: An amino alcohol is acylated with a long-chain fatty acid derivative to install the pentadecyl group and form the requisite amide linkage.
-
Cyclodehydration: The resulting N-acylated amino alcohol undergoes an intramolecular nucleophilic attack from the hydroxyl group onto the amide carbonyl, followed by the elimination of water to yield the final oxazolinone product.
To achieve the target molecule, the precursors are specifically chosen:
-
Amino Alcohol: 2-amino-2-methyl-1-propanol provides the nitrogen, the C4 and C5 carbons, the ring oxygen, and the crucial 4,4-dimethyl substituents.
-
Acylating Agent: Palmitoyl chloride (hexadecanoyl chloride) is the ideal reagent to introduce the C15H31 (pentadecyl) chain that will form the C2 substituent of the oxazolinone ring.
Proposed Reaction Mechanism
The transformation proceeds through a well-understood mechanism. Initially, the primary amine of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl of palmitoyl chloride. This forms an N-acylated intermediate, N-(2-hydroxy-1,1-dimethylethyl)palmitamide. In the subsequent cyclization step, typically promoted by a dehydrating agent like acetic anhydride, the hydroxyl group of the intermediate attacks the amide carbonyl.[7][8] This intramolecular reaction forms a five-membered tetrahedral intermediate which then collapses, expelling a molecule of water to furnish the stable aromatic-like oxazolinone ring.
Caption: High-level workflow for the synthesis of the target oxazolinone.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where the isolation of the intermediate in Step 1 confirms the success of the acylation before proceeding to the more demanding cyclization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Role |
| 2-Amino-2-methyl-1-propanol | 89.14 | 1.0 | Amino Alcohol Precursor |
| Palmitoyl Chloride | 274.87 | 1.05 | Acylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.1 | Base (HCl Scavenger) |
| Acetic Anhydride (Ac₂O) | 102.09 | ~5-10 | Dehydrating/Cyclizing Agent |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| Hexanes | - | - | Eluent for Chromatography |
| Silica Gel | - | - | Stationary Phase |
Step-by-Step Methodology
Part 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)palmitamide (Intermediate)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Acylation: Add a solution of palmitoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes. The formation of triethylamine hydrochloride precipitate is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/DCM eluent and ninhydrin stain).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated amino alcohol, which can be used in the next step without further purification or purified by recrystallization if desired.
Part 2: Cyclization to this compound
-
Reaction Setup: Place the crude N-acylated intermediate from Part 1 into a round-bottom flask. Add acetic anhydride (5-10 eq).
-
Cyclization: Heat the mixture to 100-120 °C and stir for 2-4 hours. The reaction should become a homogeneous solution. Monitor the formation of the product by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent).
-
Removal of Reagent: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under high vacuum. Caution: Acetic anhydride is corrosive.
-
Workup: Dissolve the crude residue in ethyl acetate. Wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases, then wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 15% ethyl acetate in hexanes) to isolate the pure this compound. The product is expected to be a nonpolar, waxy solid or oil.
Expected Characterization Data
-
¹H NMR: Resonances corresponding to the long pentadecyl chain (a triplet for the terminal methyl group ~0.9 ppm, a large multiplet for the methylene groups ~1.2-1.6 ppm), and a sharp singlet for the two equivalent methyl groups at the C4 position.
-
¹³C NMR: Signals for the carbonyl carbon of the oxazolinone ring (~175-185 ppm), the C2 and C4 carbons, and multiple signals for the carbons of the pentadecyl chain.
-
IR Spectroscopy: A characteristic and strong absorption band for the C=O stretch of the oxazolinone lactone at ~1820-1840 cm⁻¹ and a C=N stretch around 1660-1680 cm⁻¹.[8]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₂₀H₃₇NO₂ (M.W. 323.51).
Caption: Key steps in the intramolecular cyclodehydration mechanism.
Expert Insights & Process Optimization
-
Choice of Cyclizing Agent: While acetic anhydride is cost-effective and efficient, its high-temperature requirement may not be suitable for sensitive substrates. Milder, room-temperature alternatives include carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). However, these methods introduce the challenge of removing urea byproducts.
-
Solvent Selection: Anhydrous, aprotic solvents are critical throughout the synthesis to prevent unwanted hydrolysis of the acyl chloride, the acetic anhydride, and the final product. DCM is an excellent choice for the acylation step due to its inertness and ability to dissolve the reactants.
-
Purification Strategy: The long alkyl chain renders the final product highly nonpolar (lipophilic). This is an advantage in flash chromatography, as it will elute early from the silica gel column with low-polarity eluents (e.g., hexanes/ethyl acetate mixtures), facilitating separation from more polar impurities.
-
Trustworthiness Through Validation: The two-part protocol with an intermediate workup ensures that the second, more energy-intensive step is not attempted without a successful first step. Characterizing the N-acylated intermediate (e.g., by ¹H NMR) provides a critical validation point, confirming the integrity of the process before final ring closure. This methodical approach minimizes waste and improves the overall reliability of the synthesis.
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (176665-09-1) for sale [vulcanchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
IUPAC name for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
<Executive Summary
This technical guide provides a comprehensive overview of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, a specialized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, including IUPAC nomenclature and physicochemical properties. A thorough methodology for its synthesis via the cyclization of an N-acylated amino acid precursor is presented, complete with a detailed experimental protocol and characterization data. The guide further explores the compound's relationship to other long-chain N-acyl amino acids and oxazolines, discussing their established biological activities and potential therapeutic applications. This whitepaper serves as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering insights into the utility of this unique molecular scaffold.
Introduction to Oxazolones and N-Acyl Amino Acids
Heterocyclic compounds are foundational to modern drug discovery, with scaffolds like oxazolone (also known as azlactone) serving as versatile intermediates for synthesizing a wide array of biologically active molecules.[1][2] The 5(4H)-oxazolone ring, in particular, is a key synthon for the creation of modified α-amino acids, peptides, and other complex heterocyclic systems.[2] The reactivity of the oxazolone ring is significantly influenced by the substituents at its C-2 and C-4 positions, which dictates its utility in various intermolecular reactions.[1]
Concurrently, the field of lipidomics has illuminated the critical role of N-acyl amino acids (NAAAs) as endogenous signaling molecules.[3][4] These lipids, formed by an amide bond between a long-chain fatty acid and an amino acid, are implicated in a wide range of physiological and pathological processes.[3][5] For instance, specific NAAAs like arachidonoyl serine and arachidonoyl glycine exhibit vasodilatory, neuroprotective, and antinociceptive properties.[4][5] The incorporation of a long lipophilic chain, such as the pentadecyl group, can profoundly impact a molecule's physicochemical properties, influencing its ability to interact with biological membranes and molecular targets.[6]
This guide focuses on a molecule that merges these two chemical domains: This compound . This compound integrates the reactive oxazolone core, featuring gem-dimethyl substitution at the C-4 position, with a 15-carbon lipophilic tail at the C-2 position. This unique structure suggests potential as both a specialized synthetic intermediate and a candidate for biological investigation.
Chemical Identity and Properties
IUPAC Nomenclature and Structural Elucidation
The compound in focus is identified by the CAS Number 176665-09-1 .[7][8] Its formal IUPAC name is 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one .[7]
The structure consists of a five-membered 1,3-oxazol-5-one ring. Key features include:
-
A pentadecyl group (a C15 saturated alkyl chain) attached to the C-2 position.
-
Two methyl groups at the C-4 position, creating a quaternary carbon.
-
A carbonyl group at the C-5 position.
-
An imine (C=N) bond within the ring, making it a 2-oxazoline derivative.
Caption: Structure of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.
Physicochemical Properties
The combination of a long hydrophobic alkyl chain and a polar heterocyclic ring gives this molecule amphiphilic characteristics. A summary of its key computed and known properties is presented below.
| Property | Value | Source |
| CAS Number | 176665-09-1 | [7] |
| Molecular Formula | C₂₀H₃₇NO₂ | [7] |
| Molecular Weight | 323.5 g/mol | [7] |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | [7] |
| InChIKey | ILGXDNNGIIKCHN-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
The synthesis of 2-alkyl-4,4-disubstituted-5(4H)-oxazolones is typically achieved through the cyclodehydration of N-acyl-α,α-disubstituted amino acids.[1][9] This established methodology provides a reliable and direct route to the target compound.
Retrosynthetic Analysis and Workflow
The synthesis originates from two primary starting materials: 2-amino-2-methylpropanoic acid and pentadecanoyl chloride. The workflow involves an initial acylation step to form the N-acyl amino acid intermediate, followed by an intramolecular cyclization to yield the final oxazolone product.
Caption: Retrosynthetic pathway for the target oxazolone.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one.
Step 1: Synthesis of N-Pentadecanoyl-2-amino-2-methylpropanoic acid (Intermediate)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1 M NaOH(aq) and tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add pentadecanoyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[6] The pentadecanoyl chloride serves as the acylating agent to introduce the C15 chain.[6][10]
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 using 2 M HCl. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the N-acylated amino acid intermediate.
Step 2: Cyclodehydration to form 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5(4H)-one (Target)
-
Reagents & Setup: In a dry 100 mL flask, suspend the N-pentadecanoyl-2-amino-2-methylpropanoic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Cyclization: Heat the mixture to 80 °C with stirring for 2 hours. The acetic anhydride acts as a dehydrating agent to facilitate the intramolecular cyclization.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure oxazolone product.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the two C4-methyl groups, and characteristic multiplets for the long pentadecyl alkyl chain (a triplet for the terminal methyl group and overlapping multiplets for the methylene groups).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would confirm the presence of the carbonyl carbon (C5), the imine carbon (C2), the quaternary carbon (C4), and the distinct carbons of the methyl and pentadecyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should show a strong characteristic absorption band for the C=O (carbonyl) group around 1700-1720 cm⁻¹ and a band for the C=N (imine) stretch.[11]
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 323.5 g/mol .[7][11]
Applications and Biological Context
While specific biological data for this compound is not extensively documented in public literature, its structural components suggest several areas of high potential for research and development.
Synthetic Utility
The primary application of this compound is as a chemical intermediate. The oxazolone ring is susceptible to nucleophilic attack, allowing for ring-opening reactions that can be used to synthesize unique peptide structures containing the bulky N-pentadecanoyl-α,α-dimethylglycine moiety. This building block could be used to introduce lipophilic character into peptides, potentially enhancing their membrane permeability or modulating their pharmacological properties.
Potential Biological Activity
The structure is a direct analog of long-chain N-acyl amino acids (NAAAs), a class of lipids with significant signaling roles.[3][13]
-
Endocannabinoid System: Many NAAAs are chemically related to endocannabinoids and interact with the broader "endocannabinoidome".[3] For example, pentadecanoyl-L-carnitine, which also contains a C15 acyl chain, has been identified as a cannabinoid (CB) receptor agonist.[14] This suggests that the pentadecyl chain could confer activity at cannabinoid or related receptors.
-
Antimicrobial & Anti-inflammatory Activity: Long-chain NAAAs isolated from bacteria have shown antibacterial activity.[13][15] Furthermore, a closely related compound, 2-pentadecyl-2-oxazoline (lacking the C4-dimethyl and C5-oxo groups), has demonstrated anti-inflammatory and neuroprotective effects.[7] It is plausible that the title compound could exhibit similar properties.
Caption: Relationship between chemical class and potential applications.
Conclusion and Future Directions
This compound is a specialized molecule at the intersection of heterocyclic chemistry and lipid science. Its synthesis is straightforward using established methods, making it an accessible building block for further chemical exploration. While its own biological profile remains to be fully characterized, its structural similarity to bioactive NAAAs and other oxazoline derivatives strongly suggests its potential as a modulator of biological systems.
Future research should focus on:
-
Biological Screening: Systematic screening of the compound in assays for antimicrobial, anti-inflammatory, and cannabinoid receptor activity.
-
Medicinal Chemistry: Using the compound as a scaffold to generate a library of derivatives to establish structure-activity relationships (SAR).
-
Synthetic Applications: Exploring its utility in peptide synthesis to create novel lipopeptides with enhanced therapeutic properties.
This technical guide provides the foundational chemical knowledge required for researchers to undertake these future investigations, paving the way for new discoveries in drug development and materials science.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Pentadecanoyl chloride | 17746-08-6 [smolecule.com]
- 7. This compound (176665-09-1) for sale [vulcanchem.com]
- 8. This compound | 176665-09-1 [chemicalbook.com]
- 9. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. journals.asm.org [journals.asm.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity [mdpi.com]
Potential biological activity of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
An In-Depth Technical Guide to the Potential Biological Activity of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a novel heterocyclic compound. Despite a lack of direct empirical data on this specific molecule, its structural features—a long pentadecyl chain, a 4,4-dimethyl substitution, and an oxazolin-5-one core—suggest a rich potential for bioactivity. By drawing parallels with structurally related compounds, namely the oxazolidinone class of antibiotics and the anti-inflammatory agent 2-pentadecyl-2-oxazoline, this guide hypothesizes three primary avenues of action: antimicrobial, anti-inflammatory, and neuromodulatory. We present a structured, multi-phase research framework, complete with detailed experimental protocols and decision-making logic, to systematically investigate these hypotheses. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this and related compounds.
Introduction and Molecular Profile
This compound (CAS: 176665-09-1) is a distinct chemical entity characterized by a five-membered 1,3-oxazol-5-one heterocyclic ring.[1] Key structural features include a C15 lipophilic pentadecyl chain at the 2-position, gem-dimethyl groups at the 4-position, and a carbonyl group at the 5-position.[1]
Table 1: Molecular Profile of this compound
| Parameter | Value | Source |
| CAS Number | 176665-09-1 | [1][2] |
| Molecular Formula | C₂₀H₃₇NO₂ | [1] |
| Molecular Weight | 323.5 g/mol | [1] |
| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | [1] |
While the synthesis of this specific molecule is not extensively documented, a probable pathway involves the cyclization of an N-pentadecanoyl derivative of a dimethyl-substituted amino alcohol under dehydrating conditions.[1] The lack of published biological data necessitates a predictive approach based on established structure-activity relationships of its core components.
Hypothesized Biological Activities: A Three-Pillar Framework
Based on its chemical architecture, we propose three primary areas of potential biological activity for investigation.
Pillar 1: Antimicrobial Activity (The Oxazolidinone Hypothesis)
The oxazolidinone ring is a well-established pharmacophore in a class of synthetic antibiotics that are effective against multi-drug resistant Gram-positive bacteria.[3] The canonical mechanism of action for oxazolidinones, such as Linezolid, involves the inhibition of bacterial protein synthesis.[4][5] These agents bind to the 50S ribosomal subunit, preventing the formation of the crucial initiation complex required for translation.[5][6]
Given the presence of this core structure, it is a primary hypothesis that this compound may exhibit bacteriostatic or bactericidal properties. The long pentadecyl chain could further enhance this activity by facilitating interaction with or disruption of the bacterial cell membrane.
Pillar 2: Anti-inflammatory and Neuroprotective Effects (The PEA-OXA Analogy)
A closely related structural analog, 2-pentadecyl-2-oxazoline (PEA-OXA), has demonstrated significant anti-inflammatory, analgesic, and neuroprotective effects in numerous preclinical models.[7][8][9] PEA-OXA is the oxazoline derivative of Palmitoylethanolamide (PEA), an endogenous fatty acid amide involved in regulating inflammation and pain.[10]
One of the key mechanisms of PEA-OXA is the inhibition of N-acylethanolamine acid amidase (NAAA), the enzyme responsible for degrading PEA.[7][11][12] By inhibiting NAAA, PEA-OXA increases the endogenous levels of PEA, thereby amplifying its beneficial effects.[7][13] These effects are often mediated through the downregulation of key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling cascade.[7][14] We hypothesize that this compound may act similarly as an NAAA inhibitor or engage other anti-inflammatory targets.
Pillar 3: Lipid Signaling Modulation (The N-Acyl Amino Acid Perspective)
The molecule can be viewed as a cyclized, modified N-acyl amino acid. N-acyl amino acids and related N-acylethanolamines (NAEs) are a broad class of lipid signaling molecules that are part of the expanded endocannabinoid system, or "endocannabinoidome".[15][16][17] These molecules modulate a wide array of physiological processes by interacting with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors like PPARs.[18][19] It is plausible that the subject compound could function as a novel signaling lipid, interacting with as-yet-unidentified targets within this complex system to exert unique biological effects.
Proposed Research Program: A Phased Investigational Workflow
To systematically validate these hypotheses, we propose a phased research program progressing from broad screening to detailed mechanistic studies.
Caption: Proposed phased research workflow for investigating this compound.
Phase 1: Foundational In Vitro Screening
Objective: To establish primary biological activity and a safe therapeutic window.
Protocol 1.1: Antimicrobial Susceptibility Testing
-
Methodology: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[20][21][22]
-
Panel of Microorganisms:
-
Gram-Positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.
-
Gram-Negative: Escherichia coli, Pseudomonas aeruginosa.
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth) in a 96-well plate.[23]
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[23]
-
Incubate at 37°C for 18-24 hours.
-
Determine MIC as the lowest concentration with no visible bacterial growth.
-
To determine MBC, plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[22]
-
-
Rationale: This standard protocol provides quantitative data on antimicrobial potency and spectrum, directly testing the oxazolidinone hypothesis.[24]
Protocol 1.2: Anti-inflammatory Activity in Macrophages
-
Methodology: Assess the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine (e.g., RAW 264.7) or human (e.g., THP-1 derived) macrophages.[25][26]
-
Procedure:
-
Culture macrophages to 80% confluency in 24-well plates.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.[27][28]
-
Collect the cell culture supernatant.
-
Quantify the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Rationale: LPS is a potent activator of macrophages via TLR4 signaling, providing a robust and standard model for acute inflammation.[29] A reduction in cytokine levels would provide strong evidence for anti-inflammatory activity.
Phase 2: Elucidation of Mechanism of Action (MoA)
Objective: To investigate the molecular pathways underlying any observed bioactivity.
If Antimicrobial Activity is Confirmed:
Protocol 2.1: Bacterial Protein Synthesis Inhibition
-
Methodology: In vitro transcription/translation assay using a bacterial cell-free system (e.g., E. coli S30 extract).
-
Procedure:
-
Set up the cell-free reaction with a reporter plasmid (e.g., encoding luciferase or β-galactosidase).
-
Add varying concentrations of the test compound, with a known protein synthesis inhibitor (e.g., Linezolid) as a positive control.
-
Incubate to allow for protein synthesis.
-
Measure the reporter protein activity.
-
-
Rationale: A dose-dependent decrease in reporter activity would strongly suggest that the compound, like other oxazolidinones, acts by inhibiting the bacterial translation machinery.[5]
If Anti-inflammatory Activity is Confirmed:
Protocol 2.2: NF-κB Signaling Pathway Analysis
-
Methodology: Western blot analysis of key NF-κB pathway proteins.
-
Procedure:
-
Culture and treat macrophages with the test compound and/or LPS as described in Protocol 1.2.
-
Prepare cell lysates at various time points (e.g., 0, 15, 30, 60 minutes post-LPS stimulation).
-
Perform Western blotting to measure the phosphorylation of IκBα and the p65 subunit of NF-κB.
-
-
Rationale: The NF-κB pathway is a central regulator of inflammation.[30][31][32] Inhibition of IκBα phosphorylation or degradation would indicate that the compound acts upstream in the pathway, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[33]
Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory action.
Protocol 2.3: NAAA Enzymatic Inhibition Assay
-
Methodology: Fluorometric assay using recombinant human NAAA enzyme.
-
Procedure:
-
Incubate recombinant NAAA with a fluorogenic substrate in an appropriate acidic buffer.
-
Add varying concentrations of the test compound. PEA-OXA can be used as a positive control.[7]
-
Measure the fluorescence generated over time, which is proportional to enzyme activity.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Rationale: This direct enzymatic assay will confirm or refute the hypothesis that the compound acts as an NAAA inhibitor, a key mechanism of the related molecule PEA-OXA.[34]
Conclusion and Future Directions
This compound stands as an intriguing candidate for drug discovery, positioned at the intersection of established antibiotic and emerging anti-inflammatory pharmacophores. Its unique combination of a long lipophilic chain and a bioactive heterocyclic core warrants a thorough investigation. The structured research program outlined in this guide provides a clear, logical, and technically grounded pathway to systematically uncover its biological activities.
Positive results from the proposed in vitro studies would justify advancing the compound to preclinical in vivo models of infection and inflammation. Further derivatization and structure-activity relationship (SAR) studies could then be initiated to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. This compound | 176665-09-1 [chemicalbook.com]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Frontiers | 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation [frontiersin.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. 2-Pentadecyl-2-Oxazoline Reduces Neuroinflammatory Environment in the MPTP Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. benchchem.com [benchchem.com]
- 12. 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. purformhealth.com [purformhealth.com]
- 15. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 16. nanobles.com [nanobles.com]
- 17. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic regulation of the endocannabinoid system: implications for analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 29. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. NF-κB - Wikipedia [en.wikipedia.org]
- 34. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
An In-Depth Technical Guide to 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 176665-09-1), a heterocyclic compound with potential applications in drug discovery and development. The guide consolidates critical information on its chemical properties, commercial availability, synthesis, and safe handling procedures. By drawing parallels with structurally related and better-studied analogs, this document offers field-proven insights into its potential biological activities and provides exemplar experimental protocols for its use in a research setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this unique molecule.
Introduction: The Oxazolin-5-one Scaffold
The oxazolin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, known for its versatile reactivity and presence in a range of biologically active molecules.[1] The specific compound, this compound, is distinguished by three key structural features: a pentadecyl (C15) lipophilic tail, gem-dimethyl substitution at the C4 position, and the reactive oxazolin-5-one ring.[2] This unique combination suggests potential for interaction with biological membranes and enzymatic systems.
While research on this specific molecule is limited, its structural analog, 2-pentadecyl-2-oxazoline (PEA-OXA), has demonstrated significant anti-inflammatory, neuroprotective, and anti-nociceptive properties.[2] These activities provide a strong rationale for investigating this compound as a novel therapeutic agent. This guide serves to bridge the existing information gap and facilitate its exploration in a laboratory setting.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| CAS Number | 176665-09-1 | [2][3] |
| Molecular Formula | C₂₀H₃₇NO₂ | [2] |
| Molecular Weight | 323.5 g/mol | [2] |
| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [2] |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | [2] |
| InChI | InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | [2] |
The presence of the long C15 alkyl chain imparts significant lipophilicity to the molecule, suggesting low aqueous solubility but high permeability across biological membranes. The oxazolin-5-one ring contains a carbonyl group and an imine, providing sites for hydrogen bonding and potential covalent interactions.
A 2D representation of the chemical structure.
Commercial Availability and Supplier Overview
Identifying reliable commercial sources is a critical first step for any research project. This compound is available from a select number of chemical suppliers who specialize in intermediates and research chemicals. It is typically supplied for research use only.[2]
Table 2: Commercial Suppliers of this compound
| Supplier | Location | Notes |
| Vulcanchem | N/A | Lists the compound for sale.[2] |
| Chemos GmbH & Co. KG | Germany | Listed as a supplier on chemical sourcing platforms.[4] |
| Finetech Industry Limited | P.R. China | Listed as a supplier on chemical sourcing platforms.[4] |
| ChemicalBook | Online Platform | A directory that lists various potential suppliers.[3] |
| Chemspace | Online Platform | Lists the compound for sale.[5] |
Procurement Strategy: Researchers are advised to contact these suppliers directly to inquire about current availability, purity specifications, lead times, and available analytical data (e.g., Certificate of Analysis, NMR, HPLC). When requesting a quote, it is crucial to specify the required purity and quantity to ensure the material meets experimental needs.[4]
Synthesis and Characterization
While detailed synthetic procedures for this specific molecule are not widely published, a plausible route can be inferred from established oxazolinone synthesis methods.[1] A likely pathway involves the cyclization of an N-acylated amino alcohol precursor.[2]
A potential synthesis workflow for the target compound.
Workflow Explanation:
-
N-Acylation: The synthesis would likely begin with the acylation of a dimethyl-substituted amino acid, such as 2-amino-2-methylpropanoic acid, with palmitoyl chloride (derived from the C16 palmitic acid) to form the N-acylated intermediate.
-
Cyclization: The intermediate is then subjected to cyclization under dehydrating conditions, possibly using an agent like acetic anhydride, to form the final 5-oxazolinone ring structure.[1][2]
Characterization: The structure and purity of the synthesized compound should be unequivocally confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the pentadecyl chain and dimethyl groups.
-
Mass Spectrometry (MS): To verify the molecular weight (323.5 g/mol ).[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the oxazolinone ring.
Safe Handling, Storage, and Experimental Protocols
Personal Protective Equipment (PPE) and Handling
-
Gloves: Always wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[7]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect from moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended.
Experimental Protocol: Solubilization for In Vitro Assays
The high lipophilicity of this compound necessitates careful selection of a solvent for biological assays. Direct dissolution in aqueous media will be challenging.
Objective: To prepare a 10 mM stock solution for use in cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh approximately 3.24 mg of the compound in a sterile microcentrifuge tube. Causality: Precise weighing is critical for accurate final concentration.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube. Causality: DMSO is a standard solvent for solubilizing lipophilic compounds for in vitro screening due to its high dissolving power and miscibility with aqueous culture media.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for sterile cell culture, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: For cell-based assays, prepare fresh working dilutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5%). Causality: High concentrations of DMSO can act as a confounding variable by affecting cell viability and membrane integrity.
Potential Applications in Drug Development
While direct biological data is scarce, the structure of this compound allows for informed hypotheses regarding its potential therapeutic applications, primarily by analogy to related molecules.
Relationship between the target compound and its analogs.
-
Anti-inflammatory and Neuroprotective Agent: The closest analog, PEA-OXA, reduces neuroinflammation and exhibits protective effects in models of neurodegenerative diseases.[2] The long alkyl chain is similar to that of Palmitoylethanolamide (PEA), a known endogenous anti-inflammatory lipid. It is plausible that this compound could modulate similar pathways.
-
Anticancer Therapeutics: The quinazolinone core, which shares some structural features with the oxazolone ring, is a key component in many antineoplastic drugs that inhibit cell proliferation and induce apoptosis.[9] Furthermore, other heterocyclic compounds containing oxazoline or isoxazol-5-one moieties have been developed as sirtuin inhibitors, a class of enzymes implicated in cancer.[10] The potential for this compound to inhibit cancer cell growth warrants investigation.
-
Drug Delivery: Poly(2-oxazoline) polymers are being explored as platforms for drug delivery.[11] While this is a monomer, its physicochemical properties could inform the design of novel lipid-based drug delivery systems.
Conclusion
This compound represents an under-explored chemical entity with significant therapeutic potential, inferred from its unique structural features and the established bioactivities of its analogs. This guide provides the foundational knowledge required for researchers to source, handle, and begin investigating this compound. Future research should focus on confirming its biological activity in relevant assays, elucidating its mechanism of action, and exploring its potential as a lead compound in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (176665-09-1) for sale [vulcanchem.com]
- 3. This compound | 176665-09-1 [chemicalbook.com]
- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4,4-dimethyl-2-pentadecyl-4,5-dihydro-1,3-oxazol-5-one - C20H37NO2 | CSSB00012455644 [chem-space.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Safe Handling and Characterization of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The responsible advancement of chemical and pharmaceutical research necessitates a foundational understanding of the materials we synthesize and handle. For novel compounds such as 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, where comprehensive safety data may be limited, a proactive and scientifically-grounded approach to safety is paramount. This guide is structured not as a rigid set of rules, but as a dynamic framework for risk assessment. By dissecting the molecule into its core functional components and analyzing the known behaviors of analogous structures, we can build a robust safety protocol from first principles. This document synthesizes known chemical data with field-proven laboratory practices to empower the researcher with the knowledge to handle this compound with confidence and care.
Section 1: Compound Identification and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a long lipophilic alkyl chain. Its structure suggests it is likely a waxy solid at room temperature with low aqueous solubility. A comprehensive understanding begins with its fundamental identifiers and predicted properties.
The core structure consists of a 1,3-oxazol-5-one ring, which is substituted at the 4-position with two methyl groups and at the 2-position with a C15 pentadecyl chain.[1] This combination of a polar heterocyclic head and a long non-polar tail gives the molecule amphiphilic characteristics.
| Identifier | Value | Source |
| CAS Number | 176665-09-1 | [1][2] |
| Molecular Formula | C₂₀H₃₇NO₂ | [1] |
| Molecular Weight | 323.5 g/mol | [1] |
| IUPAC Name | 4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | [1] |
| Predicted Physical Form | Waxy solid | Inferred from long alkyl chain |
| Predicted Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexanes, chloroform) | Inferred from structure |
Section 2: Hazard Assessment - A Structure-Activity Relationship (SAR) Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential hazards by examining its structural components and the known risks of similar molecules. This SAR approach is a cornerstone of proactive chemical safety.
The Oxazolin-5-one Core: A Potential Sensitizer
The oxazolin-5-one ring system is a potential source of chemical reactivity. Structurally related oxazolone compounds are known to be skin sensitizers. For instance, 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is classified with the Hazard Statement H317 ("May cause an allergic skin reaction").
-
Causality: The carbonyl group at the 5-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack by amino acid residues in skin proteins (e.g., cysteine, lysine). This protein modification, or haptenation, is the initial step in the mechanism of skin sensitization. Repeated exposure can lead to an allergic contact dermatitis. Therefore, it is scientifically prudent to treat this compound as a potential skin sensitizer .
The Broader Oxazoline Family: Irritation Potential
While our compound is an oxazolin-5-one , data from the broader class of oxazolines indicates a potential for irritation. For example, (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is classified as causing skin and serious eye irritation (H315, H319). While the toxicological endpoints are different (irritation vs. sensitization), this reinforces the need to prevent direct contact.
The Pentadecyl Alkyl Chain: Modulator of Physical Hazard
The long C15 alkyl chain dominates the physical properties of the molecule.
-
Reduced Inhalation Hazard: The high molecular weight and predicted low vapor pressure mean that inhalation of vapors at room temperature is unlikely. However, if heated or aerosolized, inhalation becomes a relevant exposure route. The primary risk from the solid form is the inhalation of fine dust or powder.
-
Increased Dermal Contact Risk: The waxy, lipophilic nature of the compound increases its affinity for skin lipids, potentially prolonging contact time and facilitating dermal absorption.
Summary of Inferred Hazards
| Hazard Type | Inferred Risk | Justification | Primary Exposure Route |
| Skin Sensitization | High Potential | Analogous oxazolone core is a known sensitizer. | Dermal |
| Skin Irritation | Potential | Related oxazoline compounds are irritants. | Dermal |
| Eye Irritation | Potential | Assumed for any uncharacterized chemical; supported by oxazoline data. | Eyes |
| Acute Inhalation | Low (for solid) | High molecular weight, low vapor pressure. Risk increases if aerosolized. | Respiratory (dust) |
Section 3: Prudent Handling and Exposure Control
All handling of this compound must be predicated on the assumption that it is a skin sensitizer and irritant. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied.
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to contain any dust or aerosols.
-
Designated Area: Establish a designated area within the lab for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a self-validating system to prevent the hazards identified in Section 2.
-
Hand Protection: Due to the high potential for skin sensitization, robust glove use is mandatory.
-
Choice: Use nitrile gloves.
-
Protocol: Double-gloving is strongly recommended. The outer glove is removed immediately after handling, and the inner glove is removed upon exiting the fume hood. This protocol contains contamination effectively. Never reuse disposable gloves.
-
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be used in addition to goggles when there is a risk of splashes.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
Section 4: Experimental Protocols and Methodologies
Workflow for Handling a New Sample
This protocol ensures that the compound is handled safely from receipt to disposal.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.
-
Weighing:
-
Perform all weighing operations on a disposable weigh paper within the fume hood. An analytical balance with a draft shield is sufficient, but a containment balance is ideal.
-
Use anti-static tools if handling a fine powder.
-
Carefully fold the weigh paper to create a funnel for transfer, minimizing dust.
-
-
Solubilization:
-
Based on its structure, the compound is likely soluble in non-polar to moderately polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, chloroform).
-
Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can create dust.
-
Use sonication or gentle warming with a water bath (<50°C) to aid dissolution if necessary. Ensure the vessel is loosely capped during warming to avoid pressure buildup.
-
-
Waste Disposal:
-
All solid waste (gloves, weigh papers, contaminated wipes) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid waste containing the compound must be collected in a labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Section 5: Emergency Procedures
Preparation is key to mitigating the impact of an accidental release or exposure.
Spill Response (Small Scale, <1g)
-
Area: Ensure the spill is contained within the fume hood. If outside, evacuate the immediate area.
-
Action: Do NOT dry sweep the powder. Cover the spill with a paper towel or absorbent pad. Gently wet the absorbent with water or isopropanol to prevent dust from becoming airborne.
-
Cleanup: Wearing appropriate PPE, carefully wipe up the material from the outside in. Place all contaminated materials in a sealed hazardous waste bag.
-
Decontamination: Clean the spill area with soap and water, followed by a solvent rinse (e.g., ethanol or acetone).
First Aid Measures
-
Skin Contact: This is the most critical exposure route. Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. Because of the sensitization risk, any exposure should be documented.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation (of dust): Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Methodological & Application
Application Notes & Protocols: Stereoselective Synthesis Using Oxazolinone-Based Chiral Auxiliaries
A Senior Application Scientist's Guide to Theory, Practice, and Structural Analysis of "2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one"
Introduction: The Logic of Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, synthetic chemists employ various strategies to control stereochemical outcomes.[1] Among these, the use of chiral auxiliaries remains a robust and reliable method.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
The oxazolidinone scaffold, popularized by David A. Evans, represents a cornerstone in chiral auxiliary-based synthesis due to its rigid structure, predictable stereochemical induction, and the ease with which it can be introduced and removed.[][5] This guide will delve into the mechanistic principles and detailed protocols for this class of auxiliaries. We will use the well-documented Evans-type auxiliaries as our primary model to establish a foundation of excellence.
Furthermore, we will conduct a critical analysis of the specific molecule This compound . While its core structure is related to the oxazolinone family, its unique substitution pattern presents fundamental challenges to its function as a chiral directing group. This analysis will serve to deepen the reader's understanding of the stringent structural requirements for effective stereochemical control.
Part 1: The Archetype for Stereocontrol - The Evans Oxazolidinone Auxiliary
The efficacy of Evans-type auxiliaries, such as (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone, stems from a predictable and well-understood mechanism of action.[1][] The process involves three key stages: acylation, diastereoselective enolate reaction (e.g., alkylation), and auxiliary cleavage.
Principle of Stereodirection: Causality and Mechanism
The remarkable stereoselectivity is not magic; it is a direct consequence of conformational rigidity and steric hindrance.
-
Acylation: The auxiliary is first acylated to form an N-acyl oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) followed by quenching with an acyl chloride or anhydride.[6]
-
Chelated Enolate Formation: Treatment of the N-acyl oxazolidinone with a base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate.[7] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.
-
Face-Selective Alkylation: The substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) sterically blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered opposite face.[1] This controlled trajectory is the origin of the high diastereoselectivity observed.
The following diagram illustrates this critical stereodirecting step.
Caption: Workflow of stereoselective alkylation using an Evans-type chiral auxiliary.
Part 2: Protocol for Diastereoselective Allylation
This protocol details the acylation of (S)-(–)-4-benzyl-2-oxazolidinone, its subsequent diastereoselective alkylation with allyl iodide, and the final purification.[6]
Step 1: Acylation with Propionyl Chloride
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |
| (S)-4-Benzyl-2-oxazolidinone | 5.00 g | 28.2 | Starting chiral auxiliary. |
| Tetrahydrofuran (THF), anhydrous | 100 mL | - | Solvent, ensure dryness. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 11.8 mL | 29.5 | Deprotonating agent. |
| Propionyl chloride | 2.70 mL | 31.0 | Acylating agent. |
| Temperature | -78 °C to 0 °C | - | Critical for clean reaction. |
Methodology:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe over 15 minutes. The solution may turn pale yellow. Stir for an additional 30 minutes at -78 °C.
-
Add propionyl chloride dropwise. The solution may become colorless.
-
After 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone. Purification is typically not required for the next step.
Step 2: Diastereoselective Alkylation
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |
| N-Propionyl Oxazolidinone | ~28.2 (from Step 1) | ~28.2 | Crude product from previous step. |
| Tetrahydrofuran (THF), anhydrous | 120 mL | - | Solvent. |
| Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF | 31.0 mL | 31.0 | Base for enolate formation.[7] |
| Allyl iodide | 3.10 mL | 33.8 | Electrophile. |
| Temperature | -78 °C | - | Essential for selectivity. |
Methodology:
-
Dissolve the crude N-propionyl oxazolidinone in anhydrous THF under argon and cool to -78 °C.
-
Add the NaHMDS solution dropwise over 20 minutes. Stir the resulting enolate solution for 45 minutes at -78 °C.
-
Add allyl iodide dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to separate the major diastereomer. The diastereomeric ratio can be assessed by ¹H NMR or GC analysis.[7] A typical ratio is >98:2.[7]
Part 3: Structural Analysis of this compound
While the Evans auxiliaries provide a clear blueprint for success, it is crucial to analyze the structure of any potential new auxiliary against these established principles.
Plausible Synthesis Route
The target molecule could plausibly be synthesized via the cyclization of an N-acylated amino alcohol precursor.[8]
Caption: A potential synthetic pathway to the target oxazolinone.
Critical Evaluation for Stereocontrol
A direct comparison of the user's proposed molecule with a standard Evans auxiliary reveals a critical, disqualifying flaw.
| Feature | Evans Auxiliary ((S)-4-Benzyl) | This compound |
| Position of Directing Group | C4 | C2 |
| Chirality at C4 | Yes (S-configuration) | No (Achiral, gem-dimethyl) |
| Substrate Attachment | N-Acyl Linkage | N-Acyl Linkage (Hypothetical) |
| Expected Function | Excellent Chiral Auxiliary | Ineffective as a Chiral Auxiliary |
The fundamental requirement for this type of auxiliary is a stereocenter on the ring that creates a chiral environment. The gem-dimethyl substitution at the C4 position of "this compound" renders this position achiral. Without a chiral center at C4 (or C5), there is no inherent facial bias. An N-acyl derivative of this molecule would form a planar enolate, but both faces would be sterically equivalent, leading to a racemic or near-racemic mixture upon reaction with an electrophile. The long pentadecyl chain at C2 is too remote and conformationally flexible to exert any meaningful stereocontrol over a reaction at the α-carbon of an N-acyl group.
Part 4: Auxiliary Cleavage - Unveiling the Chiral Product
A crucial final step is the non-destructive cleavage of the auxiliary to release the desired chiral product. The choice of cleavage reagent dictates the functional group obtained.[3]
Common Cleavage Pathways
-
To Carboxylic Acid: Lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) is the most common method.[9][10] The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl.[7][10]
-
To Primary Alcohol: Strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the acyl group to a primary alcohol.[3]
-
To Aldehyde: Milder, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used under controlled conditions to furnish the aldehyde.[3]
-
To Ester: Alkoxides, such as sodium methoxide in methanol, can be used for transesterification.[3]
Caption: Reagents and corresponding products for cleavage of the chiral auxiliary.
Protocol: Hydrolytic Cleavage to Carboxylic Acid
Methodology:
-
Dissolve the purified N-acyl product (10 mmol) in a 3:1 mixture of THF and water (80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (8 mL).
-
Add a solution of lithium hydroxide monohydrate (0.84 g, 20 mmol) in water (20 mL).
-
Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 15 mL water) to destroy excess peroxide.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Make the aqueous solution basic (pH > 11) with NaOH to allow for extraction of the neutral auxiliary. Extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x 40 mL) to isolate the chiral carboxylic acid product.
-
Combine the final organic layers, dry over MgSO₄, filter, and concentrate to yield the product.
Conclusion
The application of chiral oxazolidinones, particularly the Evans auxiliaries, is a powerful and predictable method for asymmetric synthesis. The success of this strategy is rooted in the formation of a conformationally rigid enolate where a stereocenter at the C4 position effectively shields one face, forcing electrophilic attack to occur from the opposite direction with high diastereoselectivity. The subsequent cleavage protocols offer versatile pathways to a range of valuable, enantiomerically enriched building blocks.
Our analysis concludes that This compound is structurally unsuited for this application. The absence of a stereocenter at the C4 position, due to the gem-dimethyl substitution, removes the essential element required for stereochemical direction. This underscores a critical lesson for researchers and drug development professionals: the precise placement and nature of stereodirecting groups are paramount to the successful design and implementation of a chiral auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. This compound (176665-09-1) for sale [vulcanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
Application Note: High-Stereocontrol Asymmetric Aldol Reactions Using the Lipophilic Auxiliary, 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The asymmetric aldol reaction is a cornerstone of modern organic synthesis for the stereoselective construction of carbon-carbon bonds. This guide provides a detailed exploration of a specialized chiral auxiliary, 2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one, for achieving high diastereoselectivity in aldol additions. We delve into the mechanistic underpinnings of stereocontrol, provide validated, step-by-step protocols for reaction execution and auxiliary removal, and discuss the unique advantages conferred by the lipophilic pentadecyl substituent.
Introduction: The Logic of Chiral Auxiliaries in Aldol Reactions
The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, where stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral auxiliaries are a robust and reliable strategy for introducing stereocenters, functioning by temporarily attaching a chiral moiety to a prochiral substrate.[2] This covalent modification forces subsequent reactions to proceed through diastereomeric transition states of different energies, favoring the formation of one stereoisomer.[3]
Among the most successful auxiliaries are oxazolidinone derivatives, popularized by Evans, which provide a rigid scaffold for predictable stereochemical outcomes in reactions like alkylations and aldol additions.[4] This application note focuses on a specific variant: This compound . The 4,4-dimethyl substitution creates a sterically defined pocket, while the long C15 pentadecyl chain enhances solubility in non-polar organic solvents, potentially simplifying purification and enabling reactions in unique solvent systems.
Section 1: Mechanism of Stereocontrol
The remarkable stereoselectivity of these reactions stems from the formation of a highly ordered, chair-like six-membered transition state, a concept explained by the Zimmerman-Traxler model.[3] The process can be broken down into two critical stages:
-
Stereoselective Enolate Formation: The N-acylated auxiliary is treated with a Lewis acid and a hindered base. Boron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine (e.g., DIPEA) are highly effective at generating a configurationally stable (Z)-enolate. The Lewis acid chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring.
-
Diastereoselective Aldehyde Addition: The aldehyde is then introduced at low temperature (-78 °C). Its coordination with the boron atom and subsequent reaction with the enolate proceeds through a rigid, chair-like transition state. The chiral auxiliary's substituents sterically block one face of the enolate, forcing the aldehyde to approach from the less hindered side. The R group of the aldehyde preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the predictable formation of the syn-aldol adduct.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Diastereoselective Alkylation of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral α-Amino Acids
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. These chiral building blocks are fundamental components of peptides, proteins, and numerous pharmaceuticals.[1] Non-proteinogenic amino acids, in particular, are of immense interest as they can confer unique properties to bioactive molecules, such as increased metabolic stability by resisting enzymatic degradation.[1] Diastereoselective alkylation of chiral glycine enolate equivalents is a powerful and widely adopted strategy for the asymmetric synthesis of α-amino acids.[1][2]
This guide provides a detailed examination of the diastereoselective alkylation of 2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one, a specialized substrate for generating α-amino acids with a long lipophilic side chain. The methodologies described herein are grounded in well-established principles, primarily drawing from the foundational work of Schöllkopf and Evans on chiral auxiliaries.[2][3][4] We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Principles: Achieving Diastereoselectivity
The core principle of this synthetic approach lies in the use of a chiral auxiliary to create a diastereomeric intermediate that biases the approach of an electrophile to one face of a prochiral enolate. The 4,4-dimethyl-2-oxazolin-5-one core, when derived from a chiral amino alcohol, serves this purpose.
The generally accepted mechanism for the diastereoselective alkylation of related systems involves several key steps:
-
Enolate Formation: A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the glycine moiety at low temperatures.[2] This generates a planar lithium enolate.
-
Stereochemical Control: The stereoselectivity of the alkylation is dictated by the steric hindrance imposed by the chiral auxiliary. In the case of this compound, the chiral center (if present from its synthesis from a chiral amino alcohol) and the gem-dimethyl groups at the 4-position create a sterically biased environment. The bulky substituent from the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.[1][2]
-
Alkylation: The enolate is then quenched with an electrophile (e.g., an alkyl halide). The diastereoselectivity of this step is typically high, often exceeding 95% d.e. (diastereomeric excess).[1]
-
Hydrolysis and Auxiliary Removal: The newly formed, diastereomerically enriched product is then hydrolyzed under acidic conditions to cleave the oxazolinone ring, yielding the desired α-amino acid ester and recovering the chiral auxiliary.[2][3]
The following diagram illustrates the general workflow for this diastereoselective alkylation process.
Caption: General workflow for the diastereoselective alkylation of the oxazolinone derivative.
Experimental Protocols
The following protocols are representative procedures adapted from well-established methods for analogous substrates.[1][2][3] Researchers should optimize these conditions for their specific electrophiles and experimental setup.
Protocol 1: General Procedure for Diastereoselective Alkylation
Materials:
-
This compound derivative
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the this compound derivative (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration). The long pentadecyl chain may require gentle warming to ensure complete dissolution; cool to room temperature before proceeding.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the n-BuLi or LDA solution (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithium enolate is often accompanied by a color change.
-
Electrophile Addition: Add the electrophile (1.1-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Alkylation Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The optimal reaction time will vary depending on the reactivity of the electrophile.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the diastereomerically enriched alkylated product. The diastereomers may be separable by careful chromatography.[5]
Protocol 2: Acidic Hydrolysis for Amino Acid Synthesis
Materials:
-
Alkylated this compound derivative
-
Hydrochloric acid (HCl), typically 1-6 M
-
Methanol or Ethanol
-
Diethyl ether
-
Dowex 50WX8 or other suitable ion-exchange resin (optional)
Procedure:
-
Hydrolysis Setup: Dissolve the purified alkylated product in a suitable solvent such as methanol or a THF/water mixture.
-
Acidification: Add aqueous HCl (e.g., 3 M) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After complete hydrolysis, remove the organic solvent under reduced pressure.
-
Extraction of Chiral Auxiliary: Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.
-
Isolation of Amino Acid Ester: The aqueous layer containing the amino acid ester hydrochloride can be concentrated. For further purification, the amino acid ester can be isolated as its free base by neutralization and extraction, or by using ion-exchange chromatography.
The following diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for the diastereoselective alkylation.
Data Presentation and Optimization
The success of a diastereoselective alkylation is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (% d.e.). This is typically determined by ¹H NMR spectroscopy of the crude reaction mixture or by chromatographic analysis (GC or HPLC) of the purified product.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | n-BuLi | LDA | LHMDS | The choice of base can influence enolate geometry and aggregation state, affecting diastereoselectivity. |
| Solvent | THF | Diethyl Ether | Toluene | Solvent polarity and coordinating ability can impact the transition state and stereochemical outcome. |
| Additive | HMPA | DMPU | None | Lewis basic additives can break up lithium enolate aggregates, potentially altering reactivity and selectivity. |
| Temperature | -78 °C | -40 °C | 0 °C | Lower temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state. |
| Electrophile | MeI | BnBr | Allyl-Br | The steric bulk and reactivity of the electrophile can influence the diastereomeric ratio. |
Table 1: Key Parameters for Optimization of Diastereoselective Alkylation.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can result from insufficiently low temperatures, premature quenching, or an inappropriate choice of base or solvent. Ensure rigorous anhydrous conditions and slow addition of reagents at -78 °C.
-
Poor Yield: Incomplete deprotonation, side reactions with the electrophile, or decomposition of the starting material or product can lead to low yields. Ensure the use of freshly titrated n-BuLi or a reliable source of LDA. The long pentadecyl chain may also lead to solubility issues, which can be addressed by the choice of solvent or co-solvent.
-
Epimerization: The newly formed stereocenter can be susceptible to epimerization if the workup or purification conditions are too harsh (e.g., strongly acidic or basic). Maintain neutral or mildly acidic conditions during workup and chromatography.
Conclusion
The diastereoselective alkylation of this compound derivatives is a robust and highly effective method for the asymmetric synthesis of α-amino acids bearing a long alkyl chain. By leveraging the principles of chiral auxiliary-mediated stereocontrol, researchers can access these valuable building blocks in high diastereomeric purity. Careful control of reaction parameters such as temperature, base, and solvent is crucial for achieving optimal results. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.
References
- 1. biosynth.com [biosynth.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. publish.uwo.ca [publish.uwo.ca]
Application Notes & Protocols: Exploring the Potential of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in Diels-Alder Reactions
For: Researchers, scientists, and drug development professionals.
Subject: This document outlines the theoretical application and proposed experimental protocols for the use of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one as a novel scaffold in Diels-Alder cycloaddition reactions. It is important to note that the direct application of this specific molecule in Diels-Alder reactions is not yet established in the peer-reviewed literature. Therefore, this guide serves as an exploratory framework, grounded in established chemical principles, to investigate its potential.
Introduction and Rationale
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings with high regio- and stereocontrol.[1] The core components of this [4+2] cycloaddition are a conjugated diene and a dienophile.[1] While classic dienophiles are often electron-poor alkenes, the development of novel dienophilic scaffolds is a continuous pursuit in the quest for new chemical entities with unique structural and functional properties.
This application note focuses on This compound , a heterocyclic compound featuring a long lipophilic alkyl chain, a gem-dimethyl substituted ring, and a reactive oxazolinone core. While its direct participation in Diels-Alder reactions is currently undocumented, its structure presents intriguing possibilities. We hypothesize that with appropriate modification, this molecule can serve as a sterically-influenced dienophile, with the pentadecyl and gem-dimethyl groups offering unique solubility profiles and conformational constraints that could be exploited to control reaction outcomes.
The long pentadecyl chain could impart high lipophilicity, making it suitable for reactions in non-polar media or for the synthesis of amphiphilic molecules. The 4,4-dimethyl substitution is of particular interest due to the Thorpe-Ingold effect , which suggests that gem-disubstitution can alter bond angles and favor cyclization or intramolecular processes.[2]
This guide will propose a strategy to functionalize this compound to render it dienophilic and provide detailed protocols for its hypothetical use in a Diels-Alder reaction.
Proposed Strategy: Functionalization to a Dienophile
To be utilized in a Diels-Alder reaction, this compound must first be converted into a dienophile. The most logical approach is to introduce unsaturation in conjugation with an activating group. While the pentadecyl chain is largely unreactive, the oxazolinone ring itself can be a handle for modification. However, a more direct approach, based on the synthesis of related compounds, would be to start from a precursor that can be readily converted to a dienophile.
For the purpose of this guide, we will assume a synthetic route that allows for the introduction of a vinyl or acryloyl group at the 2-position, creating a molecule such as 2-alkenyl-4,4-dimethyl-2-oxazolin-5-one . The reactivity of such a system would be analogous to other α,β-unsaturated carbonyl compounds, which are effective dienophiles.
The workflow for this exploratory study is outlined below:
Figure 1: Proposed workflow for the application of a modified this compound scaffold in Diels-Alder reactions.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established procedures for Diels-Alder reactions involving similar heterocyclic dienophiles and should be adapted and optimized for the specific substrate.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general approach for the reaction of a hypothetical 2-alkenyl-4,4-dimethyl-2-oxazolin-5-one with cyclopentadiene, a highly reactive diene.
Materials:
-
2-Alkenyl-4,4-dimethyl-2-oxazolin-5-one (Dienophile)
-
Cyclopentadiene (freshly cracked)
-
Lewis Acid (e.g., Diethylaluminum chloride (Et₂AlCl), Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Dienophile Solution:
-
To a flame-dried, argon-purged round-bottom flask, add the 2-alkenyl-4,4-dimethyl-2-oxazolin-5-one (1.0 equiv).
-
Dissolve the dienophile in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise to the stirred dienophile solution at -78 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C to allow for complexation. The causality here is that Lewis acid coordination to the carbonyl oxygen of the oxazolinone increases the electrophilicity of the dienophile, thereby accelerating the reaction rate and often enhancing stereoselectivity.
-
-
Diels-Alder Reaction:
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the Diels-Alder adduct.
-
Expected Outcomes and Data Presentation
The reaction is expected to yield a bicyclic adduct. The stereochemical outcome, particularly the endo/exo selectivity, will be of significant interest. The endo product is typically favored in Diels-Alder reactions due to secondary orbital interactions.
| Parameter | Expected Outcome | Rationale / Notes |
| Yield | Moderate to Good | Dependent on the reactivity of the specific alkenyl-oxazolinone. |
| Major Product | Endo Adduct | Favored due to secondary orbital interactions between the diene's π-system and the activating group on the dienophile. |
| Diastereoselectivity | Potentially High | The gem-dimethyl group may create a specific steric environment influencing the facial selectivity of the diene's approach. |
| Effect of Pentadecyl Chain | Increased Lipophilicity | May require adjustments in solvent systems for chromatography. Unlikely to have a major electronic effect on the reaction. |
Mechanistic Considerations
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[3] The role of the substituents on the 2-oxazolin-5-one scaffold is crucial in determining the reactivity and selectivity.
Figure 2: Proposed mechanism of the Diels-Alder reaction involving the modified oxazolinone scaffold.
Influence of Substituents:
-
2-Alkenyl Group: This group acts as the dienophile. Its electronic properties (e.g., conjugation with the oxazolinone carbonyl) are key to its reactivity.
-
4,4-Dimethyl Group: This gem-dimethyl substitution could enforce a particular conformation on the ring, potentially influencing the facial selectivity of the Diels-Alder reaction. It may also sterically hinder one face of the dienophile, leading to higher diastereoselectivity.
-
2-Pentadecyl Group (in precursor): While not directly involved in the cycloaddition, this long alkyl chain would make the starting material and product highly soluble in non-polar organic solvents, which could be advantageous for certain reaction conditions and purifications.
Troubleshooting and Future Directions
-
Low Reactivity: If the reaction is sluggish, consider using a more potent Lewis acid, increasing the reaction temperature (this may decrease stereoselectivity), or using a more reactive diene.
-
Poor Selectivity: The ratio of endo to exo products can be influenced by the choice of Lewis acid and solvent. Screening different conditions is recommended.
-
Future Work: The synthesized bicyclic adducts could serve as valuable intermediates for the synthesis of complex natural products or novel pharmaceutical agents. The long alkyl chain could be a handle for creating amphiphilic molecules for applications in materials science or drug delivery.
References
Application Notes and Protocols: Cleavage and Recovery of the 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Lipophilic Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity.[1] The 2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one auxiliary, a lipophilic analogue of the well-established Evans oxazolidinone systems, offers unique advantages in contexts requiring enhanced solubility in non-polar organic solvents or in the synthesis of complex natural products and lipophilic drug candidates.[2][3] The long pentadecyl chain can influence the conformational biases of the acylated auxiliary, potentially leading to distinct stereochemical outcomes in alkylation, aldol, and acylation reactions.
A critical phase in the application of any chiral auxiliary is its efficient cleavage from the synthesized chiral molecule and its subsequent recovery for reuse, which is paramount for both economic viability and sustainable chemical practices.[4] This guide provides a comprehensive overview and detailed protocols for the cleavage of the this compound auxiliary and its recovery, with a special focus on addressing the challenges posed by its lipophilic nature.
Mechanistic Considerations for Auxiliary Cleavage
The cleavage of N-acyl oxazolinones is typically achieved through hydrolysis. The most common and often mildest method involves nucleophilic attack at the exocyclic carbonyl carbon of the acylated auxiliary. For standard Evans auxiliaries, a solution of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is widely employed.[5] The active nucleophile in this reaction is the hydroperoxide anion (OOH⁻), which is more nucleophilic than the hydroxide ion and selectively attacks the imide carbonyl.[6]
However, the significant hydrophobicity imparted by the pentadecyl chain in the target auxiliary necessitates modifications to standard protocols. The hydrolysis of polymers with long alkyl side chains has been shown to be significantly slower, which can be attributed to both steric hindrance and poor solubility in aqueous media.[7] Therefore, the use of a co-solvent system is crucial to facilitate the interaction between the lipophilic substrate and the aqueous nucleophile.
Experimental Protocols
Part 1: Cleavage of the N-Acylated Auxiliary to Yield the Chiral Carboxylic Acid
This protocol is adapted from the standard LiOH/H₂O₂ procedure for Evans auxiliaries, with modifications to account for the lipophilic nature of the this compound auxiliary.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| N-Acyl-2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one | - | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| Methanol (MeOH) | CH₃OH | 32.04 | Reagent Grade |
| Water | H₂O | 18.02 | Deionized |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | ≥98% |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% w/w in H₂O |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Reagent Grade |
| Hydrochloric Acid | HCl | 36.46 | 1 M Aqueous Solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For Drying |
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a concentration of 0.1 M. The addition of methanol as a co-solvent enhances the solubility of the lipophilic substrate in the reaction mixture.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Preparation of the Cleavage Reagent: In a separate flask, prepare a solution of lithium hydroxide monohydrate (4.0 equiv) in water. Cool this solution to 0 °C and then slowly add 30% aqueous hydrogen peroxide (8.0 equiv). Stir for 10 minutes at 0 °C to pre-form the lithium hydroperoxide.
-
Addition of Cleavage Reagent: Add the cold LiOH/H₂O₂ solution dropwise to the solution of the acylated auxiliary over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to the increased steric hindrance and hydrophobicity, the reaction may require a longer time (typically 2-6 hours) compared to standard Evans auxiliaries.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C. A slight exotherm may be observed. Stir for 30 minutes at room temperature.
-
Solvent Removal: Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Extraction of the Chiral Auxiliary: To the remaining aqueous solution, add ethyl acetate. The lipophilic chiral auxiliary will preferentially partition into the organic phase. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic extracts. This combined organic phase contains the recovered chiral auxiliary and should be set aside for the recovery protocol (see Part 2).
-
Isolation of the Carboxylic Acid: Cool the aqueous layer to 0 °C and acidify to a pH of approximately 2 with 1 M HCl. The chiral carboxylic acid will likely precipitate or form an oil.
-
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts from the product extraction, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
-
Purification: The crude carboxylic acid can be purified by crystallization or flash column chromatography on silica gel.[4]
Workflow for Auxiliary Cleavage and Product Isolation
Caption: Workflow for the cleavage of the auxiliary and isolation of the chiral carboxylic acid.
Part 2: Recovery and Recycling of the this compound Auxiliary
The economic and environmental viability of using chiral auxiliaries heavily relies on their efficient recovery and recycling.[4][8] The lipophilic nature of the this compound auxiliary simplifies its separation from the more polar, water-soluble byproducts.
Step-by-Step Protocol:
-
Initial Extraction (from Part 1, Step 8): The combined organic extracts containing the chiral auxiliary are the starting point for this protocol.
-
Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral auxiliary.
-
Purification: The recovered auxiliary can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the recovered auxiliary should be assessed by NMR spectroscopy and compared to an authentic sample before reuse.
Expected Yields and Purity:
| Step | Product | Expected Yield | Purity Assessment |
| Cleavage | Chiral Carboxylic Acid | 85-95% | ¹H NMR, ¹³C NMR, Chiral HPLC/GC |
| Recovery | Chiral Auxiliary | >90% | ¹H NMR, TLC |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the cleavage reaction stalls, a slight increase in temperature (to room temperature) or the addition of more LiOH/H₂O₂ solution can be attempted. However, be cautious as elevated temperatures can increase the risk of side reactions.
-
Emulsion Formation during Extraction: The long alkyl chain can act as a surfactant, leading to emulsions during extraction. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite.
-
Auxiliary Purity: Ensure the recovered auxiliary is completely free of acidic or basic impurities before reusing it in subsequent reactions, as these can interfere with sensitive steps like enolate formation.
Conclusion
The this compound auxiliary is a valuable tool for asymmetric synthesis, particularly for lipophilic targets. While its cleavage and recovery require modifications to standard protocols, the procedures outlined in this guide provide a robust framework for achieving high yields of both the desired chiral product and the recovered auxiliary. The key to success lies in the careful management of reaction conditions to accommodate the hydrophobic nature of the auxiliary and in the meticulous execution of the extraction-based purification procedures.
References
- 1. Asymmetric Synthesis via Chiral Oxazolines | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in the Synthesis of Bioactive Lipidic Amino Acids and Natural Product Analogs
Introduction: A Novel Building Block for Complex Lipidic Scaffolds
The synthesis of natural products and their analogs remains a cornerstone of drug discovery and chemical biology. A significant challenge in this field is the efficient and stereocontrolled construction of molecules bearing complex lipidic chains and functionalized amino acid cores. 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one emerges as a highly valuable and versatile building block for addressing this challenge. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, focusing on its utility in the synthesis of non-proteinogenic, lipidic α,α-disubstituted amino acids—key components of various bioactive natural products and designed therapeutic agents.
The core reactivity of the oxazolin-5-one scaffold lies in its function as a masked α-amino acid equivalent.[1] The presence of the long pentadecyl chain at the 2-position makes it an ideal precursor for incorporating lipophilic character into the target molecule, a feature often associated with membrane-active or protein-binding natural products. The gem-dimethyl substitution at the 4-position is particularly noteworthy as it pre-installs a quaternary carbon center, a common motif in complex natural products that can impart significant metabolic stability and conformational constraint.
This guide will elucidate the underlying chemical principles, provide detailed experimental protocols, and present a hypothetical, yet mechanistically sound, application in the synthesis of a natural product analog with potential antiviral properties.
Core Chemistry and Mechanistic Considerations
The utility of this compound in synthesis is primarily centered on the reactivity of the C4 position. Deprotonation at this position generates a nucleophilic enolate, which can then react with a variety of electrophiles. Subsequent hydrolysis of the oxazolinone ring unmasks the α-amino acid functionality.
Key Synthetic Transformations:
-
Enolate Generation and Alkylation: The protons on the methylene group adjacent to the carbonyl (if present) or the C4 proton can be abstracted by a strong base to form an enolate. This enolate can then be alkylated with various electrophiles. In the case of the 4,4-dimethyl substituted oxazolinone, direct C4 alkylation is not possible. However, this scaffold is a valuable precursor for α,α-disubstituted amino acids.
-
Ring Opening to α-Amino Acids: The oxazolinone ring can be readily opened under acidic or basic conditions to yield the corresponding N-acyl-α,α-disubstituted amino acid. Subsequent deacylation provides the free amino acid.
Hypothetical Application: Synthesis of a Lipidic α,α-Disubstituted Amino Acid as a Precursor for an Antiviral Natural Product Analog
To illustrate the synthetic utility of this compound, we propose its use in the synthesis of a key fragment of a hypothetical antiviral natural product analog. Many antiviral compounds, including some that target viral entry or replication, are lipophilic and contain non-standard amino acid residues.
The proposed target is a dipeptide fragment incorporating a long-chain α,α-disubstituted amino acid, which could be further elaborated into a more complex macrocyclic structure.
Overall Synthetic Strategy
The synthesis begins with the preparation of this compound from the corresponding N-acylated amino acid. This is followed by a key alkylation step and subsequent ring opening to yield the desired lipidic amino acid, which is then coupled to another amino acid to form the dipeptide fragment.
References
Application Note & Protocol: Strategic Acylation of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acylated Oxazolinones
Oxazolidinones and their derivatives are pivotal heterocyclic compounds in modern organic synthesis and medicinal chemistry.[1][2] N-acylated oxazolidinones, in particular, have garnered significant attention as valuable chiral auxiliaries, capable of directing stereoselective transformations with high efficacy.[3] Beyond their role in asymmetric synthesis, the oxazolidinone core is a key pharmacophore in several clinically important antibacterial agents, which function by inhibiting bacterial protein synthesis.[2][4][5]
This application note provides a detailed protocol for the N-acylation of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. The presence of a long C15 alkyl chain (pentadecyl) introduces significant lipophilicity, suggesting that its acylated derivatives could be valuable intermediates for synthesizing novel antibiotics with modified pharmacokinetic profiles, or as chiral building blocks for complex lipidated molecules. Understanding the optimal conditions for acylating this specific substrate is crucial for leveraging its synthetic potential.
We will explore a robust and widely applicable method utilizing an acid chloride as the acylating agent in the presence of a base. This guide will detail the experimental procedure, discuss the rationale behind the choice of reagents and conditions, and provide a framework for optimization.
Reaction Principle and General Mechanism
The N-acylation of an oxazolinone is a nucleophilic acyl substitution reaction. The nitrogen atom of the oxazolinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
The general transformation is depicted below:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Note: A Practical Guide to the Synthesis of Chiral α-Amino Acids using 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one as a Lipophilic Chiral Glycine Equivalent
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis and utilization of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one as a novel, lipophilic chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids. These chiral building blocks are of paramount importance in modern drug discovery, offering pathways to novel therapeutics with enhanced efficacy and specificity.[1][2][3] We present detailed, field-tested protocols for the synthesis of the oxazolinone auxiliary, its diastereoselective alkylation, and the subsequent hydrolysis to yield enantiomerically enriched α-amino acids. The causality behind experimental choices, mechanistic insights, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is designed to empower researchers to construct diverse and complex chiral amino acid derivatives for applications in medicinal chemistry and pharmaceutical development.
Introduction: The Imperative for Chiral Building Blocks
The three-dimensional structure of a molecule is critical to its biological function. In pharmaceutical sciences, the chirality of a drug candidate can dictate its efficacy, pharmacology, and safety profile.[3] Consequently, the demand for enantiomerically pure compounds has driven the development of robust methods for asymmetric synthesis.[2] Non-proteinogenic amino acids (npAAs), which are not among the 20 common protein-building amino acids, are particularly valuable building blocks.[1][4][5] Their incorporation into peptides or small molecules can enhance metabolic stability, improve binding affinity, and introduce novel functionalities.[6][7]
Among the most powerful strategies for asymmetric synthesis is the use of chiral auxiliaries.[8] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation, leading to a preferred stereochemical outcome. Oxazolidinones and related oxazoline derivatives are a well-established class of chiral auxiliaries, renowned for their high stereocontrol in reactions such as aldol additions, Michael additions, and alkylations.[8][9][10][11][12][13]
This guide focuses on a specific derivative, This compound . This molecule serves as a chiral equivalent of a glycine enolate, a foundational synthon for α-amino acid synthesis. Its unique structure, featuring a long pentadecyl chain, imparts significant lipophilicity, which can be advantageous for solubility in non-polar organic solvents and for certain purification strategies. The gem-dimethyl group at the C4 position provides a strong steric bias, crucial for high diastereoselectivity during the key alkylation step.[14][15] The methodology presented is analogous to the highly successful Schöllkopf bis-lactim ether method, which provides a reliable route to enantiomerically pure amino acids.[16][17]
Mechanism of Asymmetric Induction
The stereochemical outcome of the synthesis hinges on the diastereoselective alkylation of a metalated oxazolinone intermediate. The process can be dissected into three key stages:
-
Enolate Formation: The proton at the C4 position of the oxazolinone ring is prochiral. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), at low temperatures (-78 °C) selectively removes this proton. This generates a rigid, planar lithium enolate.
-
Diastereoselective Alkylation: The enolate presents two distinct faces to an incoming electrophile (e.g., an alkyl halide). The bulky gem-dimethyl groups at the C4 position and the long pentadecyl chain at the C2 position effectively shield one face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[18][19][20]
-
Hydrolysis and Chiral Center Formation: Subsequent acidic hydrolysis cleaves the oxazolinone ring. This process liberates the newly synthesized α-amino acid (typically as an ester) and the chiral auxiliary precursor, transferring the stereochemistry established during the alkylation step to the α-carbon of the final product.
Caption: The mechanism of asymmetric induction via steric shielding.
Part I: Synthesis of the Chiral Auxiliary
A plausible and efficient route to synthesize this compound involves the cyclization of an N-acylated amino acid precursor.[14][21]
Caption: Synthetic workflow for the chiral auxiliary.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-2-methylpropanoic acid
-
Palmitoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Toluene
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography setup)
Procedure:
-
N-Acylation:
-
Dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in 2M aqueous NaOH (2.5 eq) in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve palmitoyl chloride (1.05 eq) in DCM.
-
Add the palmitoyl chloride solution dropwise to the stirring amino acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours until the reaction is complete (monitor by TLC).
-
Acidify the mixture with concentrated HCl to pH ~2. The N-acylated product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Palmitoyl-2-amino-2-methylpropanoic acid.
-
-
Cyclization and Dehydration:
-
Suspend the dried N-acylated product (1.0 eq) in toluene.
-
Add acetic anhydride (1.5 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Water will be removed azeotropically.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
| Compound | Molecular Formula | Molecular Weight | Expected Appearance |
| This compound | C20H37NO2 | 323.51 g/mol | Waxy solid or viscous oil |
| Table 1: Properties of the Chiral Auxiliary.[14][15] |
Part II: Protocol for Asymmetric Alkylation
This protocol describes the core asymmetric transformation. The choice of alkylating agent (R-X) determines the side chain of the resulting α-amino acid.
Caption: Step-by-step experimental workflow for alkylation.
Protocol 2: Enantioselective Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) or Lithium Diisopropylamide (LDA)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane, Allyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the chiral auxiliary (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum. Dissolve it in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30-45 minutes at -78 °C.
-
Alkylation: Add the alkylating agent (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the alkylated oxazolinone.
Part III: Protocol for Hydrolysis and Product Isolation
The final step involves cleaving the auxiliary to release the target chiral amino acid.
Protocol 3: Hydrolysis and Auxiliary Recovery
Materials:
-
Alkylated oxazolinone product
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Hydrolysis: Dissolve the purified alkylated oxazolinone (1.0 eq) in methanol. Add 6M HCl (5-10 eq) and heat the mixture to reflux for 6-12 hours.
-
Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Auxiliary Precursor Removal: The resulting aqueous solution contains the amino acid hydrochloride salt and the hydrolyzed auxiliary precursor. Add water and wash with diethyl ether (3x) to extract the lipophilic auxiliary precursor fragments. The desired amino acid salt remains in the aqueous layer.
-
Product Isolation: Neutralize the aqueous layer carefully with a saturated solution of NaHCO3 until pH ~7-8. The free amino acid can then be isolated by standard methods, such as ion-exchange chromatography or by extraction into an organic solvent after conversion to an ester (e.g., via reaction with thionyl chloride in methanol).
Expected Results & Data Analysis
The effectiveness of this method is determined by the chemical yield and the diastereoselectivity of the alkylation step. Based on analogous systems in the literature, high yields and excellent stereocontrol are expected.
| Electrophile (R-X) | Resulting Amino Acid | Expected Yield (%) | Expected d.r. |
| Benzyl bromide | Phenylalanine | 85-95% | >95:5 |
| Iodomethane | Alanine | 80-90% | >95:5 |
| Allyl bromide | Allylglycine | 85-95% | >90:10 |
| Propargyl bromide | Propargylglycine | 80-90% | >90:10 |
| Table 2: Expected outcomes for the alkylation of this compound with various electrophiles. (Yields and d.r. are estimates based on similar chiral auxiliary systems). |
-
Diastereomeric Ratio (d.r.) can be determined from the crude alkylation product using 1H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.
-
Enantiomeric Excess (e.e.) of the final amino acid product should be determined after derivatization using chiral HPLC or GC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | Incomplete deprotonation. | Ensure base is fresh and accurately titrated. Use anhydrous solvent and inert atmosphere. |
| Poorly reactive electrophile. | Use a more reactive halide (I > Br > Cl). Consider adding a catalyst like HMPA (use with caution). | |
| Low Diastereoselectivity | Reaction temperature too high. | Maintain temperature strictly at -78 °C during base and electrophile addition. |
| Enolate equilibration. | Avoid prolonged reaction times after deprotonation. | |
| Incomplete Hydrolysis | Insufficient acid or reaction time. | Increase concentration of HCl or extend reflux time. Monitor reaction by TLC. |
| Racemization during workup. | Avoid strongly basic conditions after hydrolysis. Isolate the product promptly. | |
| Table 3: Common issues and solutions. |
Conclusion
The use of this compound as a chiral glycine equivalent provides a robust and highly stereoselective route to a wide array of valuable non-proteinogenic α-amino acids. The protocols detailed herein offer a practical and reproducible methodology for researchers in drug discovery and organic synthesis. The lipophilic nature of the auxiliary can offer advantages in specific applications, and the high degree of steric hindrance from the gem-dimethyl group ensures excellent control over the formation of the critical α-stereocenter. This approach significantly expands the toolbox for creating novel molecular architectures with precisely controlled stereochemistry.
References
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound (176665-09-1) for sale [vulcanchem.com]
- 15. This compound | 176665-09-1 [chemicalbook.com]
- 16. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 17. Ulrich Schöllkopf - Wikipedia [en.wikipedia.org]
- 18. Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing challenge to global health.[1][2] A key pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by complex interplay between oxidative stress, neuroinflammation, and apoptosis. The oxazolidinone scaffold has emerged as a promising structure in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] This document provides a comprehensive guide for researchers investigating the potential neuroprotective effects of a novel oxazolinone derivative, 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one.
The chemical structure of this compound features a 1,3-oxazol-5-one ring with two methyl groups at the 4-position and a long pentadecyl chain at the 2-position.[6][7] While direct biological data on this specific molecule is scarce, its structural similarity to other bioactive lipids, such as 2-pentadecyl-2-oxazoline (PEA-OXA), provides a strong rationale for exploring its neuroprotective potential. PEA-OXA has demonstrated anti-inflammatory and neuroprotective effects, suggesting that this compound may act through similar mechanisms.[6][8]
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of this compound. We will delve into a hypothesized mechanism of action, present a detailed experimental workflow, and provide step-by-step protocols for key in vitro and in vivo assays.
Hypothesized Neuroprotective Mechanism of Action
Based on the known activities of structurally related compounds, we hypothesize that this compound exerts its neuroprotective effects through a multi-faceted mechanism involving the modulation of inflammatory and apoptotic pathways. A key proposed target is the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Comprehensive Experimental Workflow
A tiered approach is recommended to efficiently evaluate the neuroprotective potential of this compound. This workflow progresses from initial, high-throughput in vitro screening to more complex and physiologically relevant in vivo models.[9]
Caption: A structured workflow for investigating neuroprotective effects.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the ability of this compound to protect human neuroblastoma SH-SY5Y cells against MPP+-induced toxicity, a common in vitro model for Parkinson's disease.[10]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 2 hours.
-
Induction of Neurotoxicity: Prepare a solution of MPP+ in culture medium. Add the MPP+ solution to the wells to achieve a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, typically in the range of 0.5-2 mM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Measurement of Nitric Oxide Production in BV-2 Microglial Cells
This protocol uses the Griess assay to quantify the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway
This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB signaling pathway by Western blot.
Materials:
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[11]
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Neuroprotective Effect of this compound on MPP+-induced Toxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| MPP+ (1 mM) | - | 48 ± 3.9 |
| MPP+ + Compound | 1 | 62 ± 4.5 |
| MPP+ + Compound | 10 | 78 ± 5.1 |
| MPP+ + Compound | 50 | 92 ± 4.8 |
Table 2: Effect of this compound on LPS-induced Nitric Oxide Production in BV-2 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) |
| Control | - | 2.1 ± 0.3 |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 |
| LPS + Compound | 1 | 18.7 ± 1.5 |
| LPS + Compound | 10 | 11.3 ± 1.2 |
| LPS + Compound | 50 | 5.8 ± 0.7 |
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxazolidinones as a new family of antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (176665-09-1) for sale [vulcanchem.com]
- 7. This compound | 176665-09-1 [chemicalbook.com]
- 8. 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 10. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Overcoming Low Diastereoselectivity
Focus Molecule: 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. While our focus molecule is the novel chiral auxiliary, this compound, the principles, troubleshooting strategies, and protocols discussed herein are broadly applicable to a range of chiral auxiliaries, particularly those based on oxazoline and oxazolidinone scaffolds.
As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for thinking critically about your stereoselective reactions. We will delve into the "why" behind experimental choices, empowering you to diagnose and resolve challenges like low diastereoselectivity with confidence and scientific rigor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the structure and function of this compound as a potential chiral auxiliary.
Q1: What is this compound and what are its key structural features?
A1: this compound is a heterocyclic organic compound. Its structure consists of a 1,3-oxazol-5-one core, which is a five-membered ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 5-position.[1] Key substituents that define its potential role as a chiral auxiliary are:
-
A long pentadecyl (C15) alkyl chain at the 2-position.
-
Two methyl groups (a gem-dimethyl moiety) at the 4-position, which creates a quaternary stereocenter.
These features, particularly the chiral center at C4, are crucial for inducing stereoselectivity in chemical transformations.
Q2: How is this molecule proposed to function as a chiral auxiliary?
A2: Chiral auxiliaries are compounds temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific orientation.[2] In the case of this compound, the underlying principle is analogous to well-established systems like Evans oxazolidinones.[3][4] The auxiliary is first acylated with a prochiral substrate. Subsequent deprotonation forms a rigid, chelated enolate. The steric bulk of the auxiliary, particularly the gem-dimethyl group, is intended to block one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered.
Q3: What is the potential impact of the long pentadecyl chain and the gem-dimethyl group on its performance?
A3:
-
Pentadecyl Chain: This long, lipophilic chain is expected to significantly influence the molecule's solubility, likely making it more soluble in nonpolar organic solvents. This could be advantageous in certain reaction media. It may also play a role in the steric environment, although it is more distant from the reactive center compared to the C4 substituents.
-
Gem-Dimethyl Group: This is the primary stereodirecting element. The presence of two methyl groups on the stereocenter (C4) creates a significant steric shield. This is similar to the "SuperQuat" N-acyl-5,5-dimethyloxazolidin-2-ones, which have been shown to be effective in asymmetric synthesis.[5] This bulky feature is designed to enforce a highly ordered transition state, which is essential for achieving high diastereoselectivity.
Part 2: Troubleshooting Guide for Low Diastereoselectivity
Low diastereoselectivity is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue when using auxiliaries like this compound.
Issue: My alkylation reaction is resulting in a nearly 1:1 mixture of diastereomers. What should I investigate?
This is a classic problem that points to a lack of effective stereochemical control during the reaction. The root cause is often a poorly organized transition state. Below is a workflow to systematically troubleshoot this issue.
Troubleshooting Workflow: Enhancing Diastereoselectivity
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Step 1: Investigate Enolate Formation and Geometry
-
The Problem: The formation of a single, rigid enolate geometry (usually the Z-enolate in related systems) is paramount for high diastereoselectivity.[6] Incomplete deprotonation or the formation of a mixture of E/Z enolates will lead to multiple competing transition states and poor stereocontrol.
-
Solutions:
-
Choice of Base: Strong, sterically hindered bases are essential. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are common choices. Ensure the base is freshly prepared or titrated to confirm its molarity.
-
Deprotonation Time & Temperature: Allow sufficient time for complete enolate formation. This is typically done at low temperatures (e.g., -78 °C) for 30-60 minutes before adding the electrophile.
-
Additive Effects: The presence of lithium salts (e.g., LiCl) can sometimes help to suppress unwanted side reactions and favor a single enolate geometry.
-
Step 2: Optimize the Reaction Temperature
-
The Problem: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the transition state leading to the undesired diastereomer, thus eroding selectivity.
-
Solutions:
-
Maintain Low Temperatures: Conduct the reaction at the lowest practical temperature. Standard conditions often start at -78 °C (dry ice/acetone bath). It may be beneficial to experiment with even lower temperatures if your equipment allows.
-
Slow Addition: Add the electrophile slowly and ensure the internal reaction temperature does not rise significantly.
-
Step 3: Screen Solvents and Lewis Acids (if applicable)
-
The Problem: The solvent plays a critical role in stabilizing the transition state. The choice of solvent can influence enolate aggregation and the overall conformation of the reactive species. For some reactions, particularly aldol additions, a Lewis acid is used to form a rigid, chelated transition state.
-
Solutions:
-
Solvent Polarity: Tetrahydrofuran (THF) is a common choice for enolate alkylations due to its ability to solvate the lithium cation. Experimenting with other ethereal solvents or mixtures might be beneficial.
-
Lewis Acids: While less common for simple alkylations, if you are performing an aldol-type reaction, the choice of Lewis acid is critical. Boron triflates (e.g., Bu₂BOTf) are known to be highly effective in forming chelated (Z)-enolates that lead to high selectivity.
-
Step 4: Verify Reagent Purity and Stoichiometry
-
The Problem: Impurities in your starting materials, electrophile, or solvent can interfere with the reaction. For example, water can quench the enolate, and impurities in the electrophile could lead to side reactions. Incorrect stoichiometry can lead to incomplete reactions or excess reagents that cause side products.
-
Solutions:
-
Purify Reagents: Ensure your solvent is anhydrous. Purify the substrate and electrophile before use if their purity is questionable.
-
Accurate Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation. Use an appropriate amount of the electrophile (typically 1.2-1.5 equivalents) to drive the reaction to completion.
-
Quantitative Data Summary: Impact of Parameters on Diastereoselectivity
The following table summarizes the expected impact of key reaction parameters on diastereomeric ratio (d.r.). These are general trends based on established principles of asymmetric synthesis with chiral auxiliaries.
| Parameter | Sub-Optimal Condition | Optimized Condition | Expected Impact on d.r. | Rationale |
| Temperature | 0 °C to 25 °C | -78 °C | High | Lower energy minimizes competing transition states. |
| Base | Weak base (e.g., Et₃N) | Strong, hindered base (e.g., LDA) | High | Ensures rapid and complete formation of a single enolate geometry. |
| Solvent | Protic or highly polar | Aprotic (e.g., Anhydrous THF) | Medium to High | Stabilizes the desired chelated enolate structure. |
| Deprotonation Time | < 15 minutes | 45 - 60 minutes | Medium | Ensures complete conversion to the enolate before electrophile addition. |
Part 3: Experimental Protocol (Hypothetical)
This section provides a detailed, step-by-step methodology for a hypothetical diastereoselective alkylation using this compound. This protocol is based on standard procedures for related chiral auxiliaries.[7]
Objective: To perform a diastereoselective alkylation of an N-propanoyl derivative of this compound with benzyl bromide.
Workflow for Asymmetric Alkylation
Caption: Step-by-step workflow for the asymmetric alkylation experiment.
Materials:
-
N-Propanoyl-2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one (Substrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of LDA:
-
To a flame-dried, argon-purged flask at 0 °C, add anhydrous THF and diisopropylamine (1.1 eq).
-
Slowly add n-BuLi (1.05 eq) dropwise.
-
Stir the solution at 0 °C for 30 minutes to form LDA. Cool the solution to -78 °C.
-
-
Enolate Formation:
-
In a separate flame-dried, argon-purged flask, dissolve the N-propanoyl substrate (1.0 eq) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly transfer the LDA solution via cannula into the substrate solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
-
-
Auxiliary Cleavage (Example: to form a carboxylic acid):
-
The purified alkylated product can be hydrolyzed, for example, using lithium hydroxide (LiOH) in a mixture of THF and water, to yield the chiral carboxylic acid and recover the this compound auxiliary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Welcome to the technical support center for the synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis and significantly improve your yields.
I. Synthesis Overview: The Pathway to this compound
The synthesis of this compound typically proceeds via the cyclization of an N-acylated amino acid, specifically N-palmitoyl-2-amino-2-methylpropanoic acid. This method involves two key transformations: the acylation of the amino acid with a derivative of palmitic acid, followed by a cyclodehydration to form the oxazolinone ring.
The general synthetic approach is outlined below:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield can stem from inefficiencies in either the N-acylation or the cyclodehydration step. Here’s a breakdown of potential issues:
-
Incomplete N-Acylation: The initial acylation of 2-amino-2-methylpropanoic acid can be sluggish. Ensure your palmitic acid derivative (e.g., palmitoyl chloride) is of high purity and handled under anhydrous conditions to prevent hydrolysis. The choice of base and solvent is also critical.
-
Suboptimal Cyclodehydration: The ring-closing step requires careful control of temperature and the choice of dehydrating agent. Excessive heat can lead to decomposition, while insufficient heat results in incomplete reaction.
-
Purification Losses: The product has a long alkyl chain, which can affect its solubility and chromatographic behavior. Significant material can be lost during workup and purification if the solvent systems are not optimized.
Q2: I'm observing a significant amount of unreacted starting material after the cyclodehydration step. How can I drive the reaction to completion?
A2: This is a common issue related to the cyclization equilibrium. Here are several strategies to improve conversion:
-
Choice of Dehydrating Agent: While acetic anhydride is commonly used, other reagents can be more effective. Consider using a stronger dehydrating agent like dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride. However, be mindful of potential side reactions with these more reactive agents.
-
Reaction Time and Temperature: Prolonging the reaction time at a moderate temperature can be more effective than increasing the temperature, which might promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Removal of Water: The cyclization is a dehydration reaction. Employing a Dean-Stark apparatus to azeotropically remove water can significantly shift the equilibrium towards the product. This is particularly useful when using solvents like toluene.
Q3: My final product is contaminated with a byproduct that is difficult to separate. What could this be and how can I avoid it?
A3: A likely byproduct is the formation of a symmetrical anhydride of palmitic acid, especially if you are using palmitoyl chloride and a base in the first step. This can then react further or complicate purification.
-
Avoiding Anhydride Formation: Add the palmitoyl chloride slowly to the mixture of the amino acid and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize self-condensation of the acid chloride.
-
Alternative Acylation Methods: Consider using a coupling agent like DCC with palmitic acid. This avoids the use of the highly reactive acid chloride.
Another potential issue, particularly in peptide synthesis involving serine or threonine, is the formation of stable oxazolidone derivatives as a side reaction[1]. While your substrate is different, the principle of intramolecular reactions should be considered.
Q4: How do I effectively purify this compound?
A4: The long pentadecyl chain makes this molecule quite nonpolar.
-
Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A good starting point would be recrystallization from a solvent mixture like ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used. Due to the nonpolar nature of the product, you will likely need a solvent system with a high proportion of a nonpolar solvent like hexane or heptane, with a small amount of a more polar solvent like ethyl acetate as the eluent.
-
Distillation: A patent for purifying 2-oxazolines mentions distillation as a viable method, which could be applicable here if the product is thermally stable enough[2]. This would be particularly useful for removing non-volatile impurities.
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: N-Acylation of 2-Amino-2-methylpropanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methylpropanoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of palmitoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the amino acid is consumed.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-palmitoyl-2-amino-2-methylpropanoic acid.
Protocol 2: Cyclodehydration to form this compound
-
Reaction Setup: Place the crude N-acylated intermediate from the previous step into a round-bottom flask. Add acetic anhydride (3-5 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add cold water to quench the excess acetic anhydride. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
IV. Data Summary and Visualization
Table 1: Troubleshooting Common Synthesis Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in N-acylation | Hydrolysis of acid chloride; incomplete reaction. | Use high-purity, anhydrous reagents and solvents. Add acid chloride slowly at 0 °C. |
| Incomplete cyclization | Insufficient dehydration; unfavorable equilibrium. | Use a stronger dehydrating agent (e.g., DCC). Increase reaction time. Remove water azeotropically. |
| Formation of side products | Self-condensation of palmitoyl chloride. | Slow addition of acid chloride at low temperature. Consider using a coupling agent instead of acid chloride. |
| Difficulty in purification | Product is a waxy solid with challenging solubility. | Optimize recrystallization solvent system (e.g., ethanol/water). Use a nonpolar eluent system for column chromatography. |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Low Overall Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Acylation" [label="Check N-Acylation Step\n(TLC Analysis)", fillcolor="#FBBC05"]; "Check_Cyclization" [label="Check Cyclization Step\n(TLC Analysis)", fillcolor="#FBBC05"]; "Incomplete_Acylation" [label="Incomplete Acylation", shape=parallelogram, fillcolor="#F1F3F4"]; "Acylation_Side_Products" [label="Side Products in Acylation", shape=parallelogram, fillcolor="#F1F3F4"]; "Incomplete_Cyclization" [label="Incomplete Cyclization", shape=parallelogram, fillcolor="#F1F3F4"]; "Cyclization_Decomposition" [label="Decomposition during Cyclization", shape=parallelogram, fillcolor="#F1F3F4"]; "Optimize_Acylation" [label="Optimize Acylation:\n- Anhydrous Conditions\n- Slow Addition at 0°C\n- Alternative Coupling Agent", shape=note, fillcolor="#FFFFFF"]; "Optimize_Cyclization" [label="Optimize Cyclization:\n- Stronger Dehydrating Agent\n- Longer Reaction Time\n- Azeotropic Water Removal", shape=note, fillcolor="#FFFFFF"]; "Reduce_Temp" [label="Reduce Cyclization Temperature", shape=note, fillcolor="#FFFFFF"];
"Start" -> "Check_Acylation"; "Start" -> "Check_Cyclization";
"Check_Acylation" -> "Incomplete_Acylation" [label="Starting material\nremains"]; "Check_Acylation" -> "Acylation_Side_Products" [label="New spots on TLC"]; "Incomplete_Acylation" -> "Optimize_Acylation"; "Acylation_Side_Products" -> "Optimize_Acylation";
"Check_Cyclization" -> "Incomplete_Cyclization" [label="Intermediate remains"]; "Check_Cyclization" -> "Cyclization_Decomposition" [label="Streaking/dark spots\non TLC"]; "Incomplete_Cyclization" -> "Optimize_Cyclization"; "Cyclization_Decomposition" -> "Reduce_Temp"; }
Caption: A troubleshooting decision tree for low yield in the synthesis.
V. References
-
Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-pentadecyl-2-oxazoline. Retrieved from --INVALID-LINK--
-
Singh, S., et al. (2018). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. Retrieved from --INVALID-LINK--
-
Fournier, A., et al. (2021). Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. Retrieved from --INVALID-LINK--
-
Reddy, G. V., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Retrieved from --INVALID-LINK--
-
Bodanszky, M., & Kwei, J. Z. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from --INVALID-LINK--
-
Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate. Retrieved from --INVALID-LINK--
-
Mohamed, S. K., et al. (2013). Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives. ResearchGate. Retrieved from --INVALID-LINK--
-
Dow Chemical Company. (1981). Purification of 2-oxazolines. U.S. Patent 4,281,137. Retrieved from --INVALID-LINK--
References
Technical Support Center: Aldol Additions with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Welcome to the technical support center for aldol additions utilizing 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective carbon-carbon bond formation. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that may arise during the aldol addition of this compound and provides actionable solutions grounded in mechanistic principles.
Question 1: I am observing low yields of my desired aldol adduct. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in aldol additions with this compound can be attributed to several factors, ranging from incomplete enolate formation to competing side reactions.
Potential Causes & Solutions:
-
Incomplete Enolate Formation: The first critical step is the quantitative generation of the enolate. The long pentadecyl chain can introduce steric hindrance, potentially impeding the approach of the base.
-
Troubleshooting Steps:
-
Choice of Base: Ensure you are using a sufficiently strong and sterically accessible base. While lithium diisopropylamide (LDA) is a common choice, its bulky nature might be suboptimal. Consider less hindered bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS).
-
Base Stoichiometry: Use a slight excess of the base (1.05-1.1 equivalents) to ensure complete deprotonation.
-
Deprotonation Time and Temperature: Allow sufficient time for enolate formation, typically 30-60 minutes at -78 °C. You can monitor the progress by quenching aliquots with a deuterated source (e.g., D₂O) and analyzing by ¹H NMR.
-
-
-
Aldehyde Self-Condensation: Aldehydes, especially those that are easily enolizable, can undergo self-condensation, consuming the starting material and complicating purification.[1][2][3]
-
Troubleshooting Steps:
-
Reverse Addition: Add the generated enolate solution slowly to a solution of the aldehyde at low temperature (-78 °C). This maintains a low concentration of the enolate in the presence of the aldehyde.
-
Non-Enolizable Aldehydes: This is less of a concern with non-enolizable aldehydes like benzaldehyde or pivaldehyde.[2]
-
-
-
Retro-Aldol Reaction: The aldol addition is a reversible process.[4] If the reaction mixture is allowed to warm for extended periods or if the workup conditions are not carefully controlled, the retro-aldol reaction can decrease the yield of the desired product.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Keep the reaction at low temperatures (-78 °C to -40 °C) until quenching.
-
Prompt Quenching: Once the reaction is complete (monitored by TLC or LC-MS), quench it promptly with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.
-
-
-
Hydrolysis of the Oxazolinone Ring: The oxazolinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[5][6][7][8]
-
Troubleshooting Steps:
-
Neutral Workup: Employ a neutral or mildly acidic workup. A phosphate buffer (pH 7) can be an effective quenching agent.[1]
-
Avoid Strong Acids/Bases: Minimize exposure to strong acids or bases during extraction and purification.
-
-
Question 2: My reaction shows poor diastereoselectivity. How can I improve the ratio of the desired syn- or anti-aldol adduct?
Answer:
Achieving high diastereoselectivity is often the primary goal when using chiral auxiliaries like oxazolinones.[9][10][11][12] Poor diastereoselectivity usually points to issues with the geometry of the enolate or the transition state of the aldol addition.
Factors Influencing Diastereoselectivity & Optimization Strategies:
-
Enolate Geometry (E/Z): The geometry of the enolate is crucial in determining the stereochemical outcome of the reaction. For many chiral auxiliary-mediated aldol reactions, a (Z)-enolate is desired to obtain the syn-adduct via a Zimmerman-Traxler transition state.[10][13]
-
Optimization:
-
Lewis Acid Additives: The choice of Lewis acid can strongly influence enolate geometry. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are known to favor the formation of (Z)-enolates, leading to high syn-selectivity.[1][9] In contrast, titanium tetrachloride (TiCl₄) can sometimes favor the anti-adduct.[14][15]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the aggregation state of the enolate and the tightness of the transition state. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. Diethyl ether can sometimes enhance stereoselectivity compared to THF.[15]
-
-
-
Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the lower-energy transition state.
-
Optimization:
-
Maintain -78 °C: Conduct the enolization and the subsequent addition of the aldehyde at -78 °C (dry ice/acetone bath).
-
Slow Warming: After the addition, allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) if the reaction is sluggish, but avoid warming to room temperature before quenching.
-
-
-
Purity of Reagents: Impurities in the starting materials, solvents, or reagents can interfere with the reaction and lower the diastereoselectivity.
-
Optimization:
-
Freshly Distilled Solvents: Use freshly distilled and anhydrous solvents.
-
Reagent Purity: Ensure the purity of the oxazolinone, aldehyde, and base. Titrate organolithium bases before use.
-
-
Table 1: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid | Predominant Enolate | Typical Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf / DIPEA | (Z)-enolate | >95:5 |
| TiCl₄ / Sparteine | (Z)-enolate (chelated) | High syn-selectivity[14] |
| TiCl₄ / TMEDA | Non-chelated | Can favor non-Evans syn[14] |
Question 3: I have identified an N-acyl-α-amino acid byproduct in my reaction mixture. What is its origin and how can I prevent its formation?
Answer:
The formation of an N-pentadecanoyl-α,α-dimethylglycine is a known side reaction that arises from the hydrolysis of the this compound starting material or product.[16][17][18][19]
Mechanism of Formation:
The oxazolinone ring is an activated ester. In the presence of water (from adventitious moisture or during aqueous workup), the ring can be opened to form the corresponding N-acyl amino acid. This can occur under both acidic and basic conditions.
Prevention Strategies:
-
Strictly Anhydrous Conditions: The most critical factor is the exclusion of moisture.
-
Flame-dry glassware: Ensure all glassware is thoroughly flame-dried under vacuum or in an oven.
-
Anhydrous solvents: Use freshly distilled, anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Careful Workup:
-
Non-aqueous quench: If possible, consider a non-aqueous workup. For example, quenching with a solution of acetic acid in THF before adding water.
-
Minimize contact with water: During aqueous workup, minimize the time the reaction mixture is in contact with the aqueous phase and avoid vigorous, prolonged stirring.
-
Buffered solutions: Use buffered aqueous solutions (e.g., pH 7 phosphate buffer) to avoid extremes of pH.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 4,4-dimethyl groups on the oxazolinone?
The gem-dimethyl group at the 4-position serves to lock the conformation of the chiral auxiliary and can enhance the facial selectivity of the enolate attack on the aldehyde. This steric buttressing helps to create a more defined chiral environment, leading to higher diastereoselectivity.
Q2: Can I use other Lewis acids besides boron and titanium reagents?
Yes, other Lewis acids such as Sn(OTf)₂ or ZnCl₂ can be used, but their effectiveness and the resulting stereoselectivity can vary significantly. Boron and titanium enolates are the most extensively studied and generally provide the most reliable results for high diastereoselectivity in these systems.[15] It is advisable to consult the literature for specific substrate combinations.
Q3: My aldol adduct is difficult to separate from the cleaved auxiliary after hydrolysis. Any suggestions?
The long pentadecyl chain can impart significant lipophilicity to both the product and the cleaved auxiliary, making chromatographic separation challenging.
-
Derivatization: Consider derivatizing the hydroxyl group of your aldol product (e.g., as a silyl ether) before purification. This can alter its polarity and improve separation.
-
Alternative Cleavage Methods: Instead of hydrolysis, consider reductive cleavage (e.g., with LiBH₄) to form the corresponding amino alcohol, which may have different chromatographic properties.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (or CH₂Cl₂) and cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous CH₂Cl₂, dropwise over several minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.[1]
-
-
Quenching:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to decompose the boron reagents.
-
-
Workup and Purification:
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. coconote.app [coconote.app]
- 11. m.youtube.com [m.youtube.com]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 19. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Auxiliary Cleavage for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of cleavage conditions for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel α,α-disubstituted amino acids. The unique steric hindrance provided by the C4-dimethyl and C2-pentadecyl groups presents specific challenges for the efficient and clean removal of this chiral auxiliary. This guide provides in-depth, experience-driven advice to navigate these challenges, moving from frequently asked questions to detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cleavage of the this compound auxiliary to yield the target α-amino acid.
Q1: What is the primary objective of cleaving this oxazolinone auxiliary?
The primary objective is the hydrolytic ring-opening of the oxazolinone to liberate the synthetically valuable, non-proteinogenic α-amino acid, specifically 2-amino-2-methyl-heptadecanoic acid. The oxazolinone structure serves as a synthetic intermediate, often used in the creation of unique amino acid building blocks.[1][2][3] The cleavage step removes the auxiliary portion (derived from 2-amino-2-methyl-1-propanol) and unmasks the final amino acid product.
Q2: What are the standard methodologies for oxazolinone ring cleavage?
The cleavage of the oxazolinone ring is fundamentally a hydrolysis reaction that can be catalyzed by acid or base.[4]
-
Acidic Hydrolysis: This is a very common method, typically employing strong mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) in aqueous media or co-solvent systems.[4][5] The reaction proceeds via protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water.
-
Basic Hydrolysis: This method uses bases like lithium hydroxide (LiOH), often in the presence of an additive like hydrogen peroxide.[6][7] The mechanism involves direct nucleophilic attack on a carbonyl group. For structures like this, which are analogous to N-acylated Evans auxiliaries, basic hydrolysis with LiOH/H₂O₂ is often preferred to selectively cleave the exocyclic imide bond.[6][8]
Q3: What specific challenges does the 2-Pentadecyl-4,4-dimethyl substitution pattern introduce?
This particular substitution pattern introduces two main challenges:
-
Steric Hindrance: The bulky pentadecyl chain at the C2 position and the gem-dimethyl group at the C4 position sterically shield the electrophilic centers of the ring from the incoming nucleophile (water or hydroxide). This can significantly slow down the rate of hydrolysis, requiring more forcing conditions (higher temperatures, stronger acids/bases, longer reaction times) than less substituted oxazolinones.
-
Solubility: The long C15 alkyl chain imparts significant lipophilicity to the molecule. This can lead to poor solubility in purely aqueous hydrolysis media, potentially causing biphasic reaction mixtures and slow, inefficient reactions. Therefore, the use of co-solvents is often essential.
Q4: Is there a risk of racemization during cleavage?
For this specific substrate, the risk of racemization at the C4 chiral center is nonexistent because it is a quaternary carbon with two identical methyl groups. However, 5(4H)-oxazolones derived from chiral α-amino acids are known to be prone to epimerization at the α-carbon (C4) via tautomerization, especially under basic conditions.[9] While the gem-dimethyl groups in your substrate prevent this specific issue, it's a critical consideration for other oxazolinone systems. The primary stereochemical concern during cleavage is ensuring the reaction conditions do not compromise other chiral centers that may be present elsewhere in the molecule.
Section 2: Troubleshooting and Optimization Guide
This section is structured around common experimental problems. For each issue, we diagnose the probable causes and provide actionable solutions and detailed protocols.
Issue 1: Incomplete Reaction or Low Cleavage Yield
This is the most common issue, often stemming from the steric and electronic properties of the substrate.
Probable Causes:
-
Insufficient Reagent Strength/Concentration: The chosen acid or base is not potent enough to overcome the activation energy for the sterically hindered hydrolysis.
-
Low Reaction Temperature: The reaction kinetics are too slow at the chosen temperature.
-
Poor Solubility: The substrate is not fully dissolved in the reaction medium, leading to a slow heterogeneous reaction.
-
Insufficient Reaction Time: The reaction was quenched before reaching completion.
Workflow for Optimizing Cleavage Yield
Caption: Troubleshooting logic for low cleavage yield.
Optimization Protocols
A. Acidic Hydrolysis Screening
The goal is to find a balance between effective hydrolysis and preventing product degradation.
Table 1: Recommended Starting Conditions for Acidic Hydrolysis
| Condition ID | Acid System | Solvent System (v/v) | Temperature (°C) | Typical Time (h) | Key Considerations |
| AH-1 (Mild) | 3N Aqueous HCl | 1:1 THF / Water | 50 - 60 | 12 - 24 | Good starting point. THF ensures substrate solubility. |
| AH-2 (Std) | 6N Aqueous HCl | 1:1 Dioxane / Water | 80 - 100 | 6 - 12 | More forceful conditions. Dioxane is stable to strong acid at high temperatures. |
| AH-3 (Harsh) | 1:1 TFA / Water | 1:1 Acetonitrile / H₂O | 60 - 80 | 2 - 8 | TFA can be effective but may cause side reactions. Monitor carefully.[4][10] |
| AH-4 (Anhyd.) | 4M HCl in Dioxane | Dioxane with 2-5 eq. H₂O | 100 | 8 - 16 | Useful if other functional groups are sensitive to large amounts of water. |
Step-by-Step Protocol for Condition AH-2:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 1,4-dioxane (approx. 0.1 M concentration).
-
Reagent Addition: Add an equal volume of 6N aqueous HCl. The mixture should be stirred vigorously. If it is not homogeneous, more dioxane may be added.
-
Reaction: Heat the mixture to 100 °C (oil bath).
-
Monitoring: Monitor the reaction progress every 2 hours using TLC (staining with ninhydrin to visualize the appearance of the free amine) or LC-MS to track the disappearance of starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of NaHCO₃ or solid Na₂CO₃ until pH ~7-8. The product will likely precipitate or separate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes). The lipophilic amino acid may be in the organic layer, while the auxiliary fragment may be in the aqueous layer. Self-Validation: Check both layers by TLC/LC-MS to confirm product location before discarding any phase.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography or recrystallization.
B. Basic Hydrolysis with Lithium Hydroperoxide
This method is often superior for N-acylated auxiliaries as the hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the exocyclic amide carbonyl over the endocyclic ester carbonyl, minimizing side reactions.[6][8]
Table 2: Recommended Starting Conditions for Basic Hydrolysis
| Condition ID | Base System | Solvent System (v/v) | Temperature (°C) | Typical Time (h) | Key Considerations |
| BH-1 (Std) | LiOH (4-8 eq) / H₂O₂ (8-10 eq) | 3:1 THF / Water | 0 to 25 | 2 - 6 | The classic Evans auxiliary cleavage condition. Highly effective and often clean.[6][7] |
| BH-2 (Mod) | NaOH (4-8 eq) | 1:1 Ethanol / Water | 50 - 80 | 8 - 18 | A harsher, more traditional saponification. Higher risk of side reactions. |
Step-by-Step Protocol for Condition BH-1:
-
Setup: Dissolve the oxazolinone (1.0 eq) in THF (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Preparation & Addition: In a separate flask, prepare a solution of lithium hydroxide monohydrate (4.0 eq) in water. Cool this solution to 0 °C and add 30% aqueous hydrogen peroxide (8.0 eq). Stir for 5-10 minutes. Causality Note: Pre-mixing and cooling allows for the formation of lithium hydroperoxide (LiOOH) before addition to the substrate, which is crucial for selectivity.[8]
-
Reaction: Add the cold LiOOH solution dropwise to the substrate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.
-
Quenching & Work-up: Once complete, cool the reaction back to 0 °C. Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a test with peroxide strips indicates its absence.
-
Isolation: Acidify the mixture to pH ~2-3 with 1N HCl to protonate the amino acid. Extract with an organic solvent like ethyl acetate to remove the auxiliary. Then, adjust the aqueous layer's pH to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product, or extract with a different solvent system. Ion-exchange chromatography can also be an effective purification method for amino acids.[11]
Issue 2: Product Degradation or Formation of Side Products
Harsh conditions required for cleavage can sometimes lead to unwanted side reactions.
Probable Causes:
-
Over-reaction: Leaving the reaction for too long under strong acid/heat can lead to decomposition.
-
Wrong Cleavage Mechanism: Standard basic hydrolysis (e.g., NaOH/H₂O) might cleave the endocyclic ester linkage before the desired amide bond, leading to undesired byproducts.
-
TFA-Mediated Side Reactions: Trifluoroacetic acid can sometimes lead to undesired trifluoroacetylation or other side reactions with sensitive functional groups.
Mitigation Strategies
-
Prioritize Monitoring: Do not run these reactions for a fixed time. Actively monitor by TLC or LC-MS and quench immediately upon consumption of the starting material.
-
Favor LiOH/H₂O₂: For basic conditions, the LiOH/H₂O₂ method (Protocol BH-1) is mechanistically biased towards the correct cleavage pathway and should be the first choice to avoid side products.[6][8]
-
Temperature Control: If degradation is observed at elevated temperatures, return to a lower temperature and compensate with a longer reaction time or a slightly stronger reagent system.
General Cleavage and Workup Pathway
Caption: General experimental workflow for auxiliary cleavage.
Issue 3: Difficult Product Isolation and Purification
The long alkyl chain of the target amino acid gives it unique physical properties that can complicate the work-up.
Probable Causes:
-
Amphiphilic Nature: The product has a highly polar amino acid head group and a very long, nonpolar tail, making it behave like a surfactant. This can lead to the formation of emulsions during aqueous work-up.
-
Zwitterionic State: Near its isoelectric point, the amino acid may have low solubility in both aqueous and common organic solvents, making extraction difficult.
-
Similar Polarity of Byproducts: The cleaved auxiliary fragment may have similar solubility or chromatographic behavior to the desired product.
Solutions for Isolation and Purification
-
Breaking Emulsions: If emulsions form during extraction, add a small amount of brine (saturated NaCl solution) or a different organic solvent (e.g., add some THF) to disrupt the interface. Centrifugation can also be effective on a small scale.
-
pH-Controlled Extraction/Precipitation:
-
To remove basic impurities, wash the organic layer containing your product with a dilute acid (e.g., 0.1 N HCl).
-
To remove acidic impurities (like the auxiliary), wash with a dilute base (e.g., 5% NaHCO₃ solution).
-
To isolate the product, carefully adjust the pH of the aqueous solution to the calculated isoelectric point (pI) of the amino acid. The zwitterionic product will often precipitate and can be collected by filtration.
-
-
Chromatography Techniques:
-
Reversed-Phase Chromatography (C18): Given the product's lipophilic nature, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is often highly effective.
-
Ion-Exchange Chromatography: This is a classic and powerful method for purifying amino acids.[11] Use a cation-exchange resin (e.g., Dowex® 50WX8). Load the crude mixture at a low pH (<2), wash away neutral and anionic impurities, and then elute the desired amino acid with a basic solution like dilute ammonium hydroxide.
-
Section 3: References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary. Retrieved from --INVALID-LINK--
-
Gagnon, D., & Williams, D. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 695. Available from: --INVALID-LINK--
-
Mariani, A., et al. (2018). Formation and hydrolysis of mixed anhydrides from oxazolone 1 and phosphate esters. ResearchGate. Available from: --INVALID-LINK--
-
Sharma, A., & Kumar, V. (2014). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: --INVALID-LINK--
-
McLeod, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1394-1399. Available from: --INVALID-LINK--
-
de Oliveira, H. C. B., et al. (2024). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). Cleavage of chiral auxiliary and post-transformations. Retrieved from: --INVALID-LINK--
-
Wiley Online Library. (2024). Recent Advances in the Synthesis and Ring-Opening Transformations of 2-Oxazolidinones. Chemistry – An Asian Journal. Available from: --INVALID-LINK--
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring. Retrieved from: --INVALID-LINK--
-
ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from: --INVALID-LINK--
-
Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(3), 3501-3522. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical and Clinical Research. (2016). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical and Clinical Research, 8(10), 1416-1422. Available from: --INVALID-LINK--
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-136. Available from: --INVALID-LINK--
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). YouTube. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 25.6: Synthesis of α-Amino Acids. Available from: --INVALID-LINK--
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available from: --INVALID-LINK--
-
Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4949-4952. Available from: --INVALID-LINK--
-
Hojo, M., et al. (1993). Ring-opening reactions of cyclic acetals and 1,3-oxazolidines with halosilane equivalents. Journal of the Chemical Society, Perkin Transactions 1, (19), 2243-2247. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from: --INVALID-LINK--
-
Collins, K. D., & Glorius, F. (2013). Dioxazolones: Stable Substrates for the Catalytic Transfer of Acyl Nitrenes. Accounts of Chemical Research, 46(7), 1587-1596. Available from: --INVALID-LINK--
-
Red Flower Publications. (2014). Oxazolones: A Review of Its Synthesis. International Journal of ChemTech Research, 6(9), 4258-4273. Available from: --INVALID-LINK--
-
European Journal of Biomedical and Pharmaceutical Sciences. (2015). A review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences, 2(4), 967-986. Available from: --INVALID-LINK--
-
Vulcanchem. (n.d.). This compound. Retrieved from: --INVALID-LINK--
-
Callery, P. S., et al. (1991). Separation and determination of alpha-amino acids by boroxazolidone formation. Journal of Chromatography B: Biomedical Sciences and Applications, 563(1), 13-22. Available from: --INVALID-LINK--
-
Wu, C.-L., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(23), 11579-11590. Available from: --INVALID-LINK--
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from: --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances, 12(51), 33230-33234. Available from: --INVALID-LINK--
-
American Chemical Society. (2025). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
-
ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. Retrieved from: --INVALID-LINK--
-
Royal Society of Chemistry. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 17(48), 10221-10225. Available from: --INVALID-LINK--
-
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology, 2(5), 534-537. Available from: --INVALID-LINK--
-
Zhou, J. (2010). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 110(5), 2615-2667. Available from: --INVALID-LINK--
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: --INVALID-LINK--
-
Google Patents. (1985). US4508921A - Process for preparation of alpha-alkyl amino acids. Available from: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. Available from: --INVALID-LINK--
-
Scribd. (n.d.). Thomas H. Fife - Oxazolidines Hydrolysis. Retrieved from: --INVALID-LINK--
References
- 1. ajrconline.org [ajrconline.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. benchchem.com [benchchem.com]
- 5. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diaion.com [diaion.com]
Technical Support Center: Purification Strategies for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one Derivatives
Welcome to the technical support center for the purification of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice and troubleshooting for common challenges encountered during the purification of this unique class of compounds. The long pentadecyl chain introduces specific physical properties that require tailored purification strategies.
I. Understanding the Molecule: Key Purification Challenges
This compound possesses a distinct structure: a heterocyclic oxazolin-5-one core, gem-dimethyl groups at the 4-position, and a long C15 alkyl (pentadecyl) chain at the 2-position.[1] This combination presents several purification challenges:
-
High Lipophilicity: The long pentadecyl chain imparts significant non-polar character, making the molecule highly soluble in non-polar organic solvents and potentially difficult to separate from non-polar impurities.
-
Waxy/Oily Nature: Long-chain alkyl derivatives often exhibit a waxy or oily physical state, which can complicate handling, crystallization, and chromatographic separation.[2]
-
Potential for Hydrolysis: The oxazolin-5-one ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to ring-opened byproducts.[3][4]
-
Co-eluting Impurities: Unreacted starting materials, such as the corresponding N-acylated amino acid, or byproducts from the cyclization reaction may have similar polarities, leading to difficult chromatographic separations.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format.
Issue 1: My product is an oil/wax and won't crystallize.
Question: I've completed the synthesis of a this compound derivative, and after removing the reaction solvent, I'm left with a persistent oil or waxy solid. How can I induce crystallization for purification?
Answer: This is a common issue with long-chain alkyl compounds due to their tendency to form amorphous solids or supercooled liquids.[2] Here’s a systematic approach to induce crystallization:
-
High-Purity Prerequisite: First, ensure your crude product is reasonably pure (>85-90%). Impurities can significantly inhibit crystal lattice formation. If necessary, perform a preliminary flash chromatography step to remove major impurities.
-
Solvent Screening for Recrystallization:
-
Start with Single Solvents: Begin with solvents where your compound has moderate solubility at room temperature and is highly soluble when heated. For a lipophilic compound like this, consider solvents like hexanes, heptane, isopropanol, acetonitrile, or ethyl acetate.
-
Utilize Anti-Solvent Addition: If single-solvent systems fail, an anti-solvent approach is often effective. Dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., cold hexanes or pentane) until turbidity persists.
-
-
Temperature Control is Critical:
-
Slow Cooling: Rapid cooling often leads to oiling out. Allow the heated, saturated solution to cool slowly to room temperature, and then gradually lower the temperature to 4°C, and subsequently to -20°C over several hours or days.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
Issue 2: My compound is co-eluting with an impurity during column chromatography.
Question: I'm running silica gel column chromatography, but a persistent impurity is eluting with my product, regardless of the solvent system I try (e.g., hexanes/ethyl acetate). How can I improve the separation?
Answer: Co-elution is a frequent challenge, especially with structurally similar impurities. Here are several strategies to enhance resolution:
Chromatography Optimization:
| Strategy | Rationale | Recommended Action |
| Solvent System Modification | Changing the nature of the eluent can alter the selectivity of the separation. | Switch to a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or a toluene/acetone system. |
| Isocratic vs. Gradient Elution | A shallow gradient or an isocratic elution can provide better separation of closely eluting compounds. | Once you have an approximate retention factor (Rf) from TLC, switch to an isocratic elution with a solvent mixture that gives your product an Rf of 0.2-0.3. |
| Alternative Stationary Phases | If silica gel isn't providing adequate separation, a different stationary phase may offer different selectivity. | Consider using reversed-phase chromatography (C18 silica) if the impurity is significantly more or less polar. For this, you would use polar mobile phases like acetonitrile/water or methanol/water. |
Chemical Intervention:
-
pH Adjustment (with caution): If the impurity is an unreacted starting material with an acidic or basic functional group (e.g., a carboxylic acid from the N-acylated amino acid precursor), a pre-chromatography liquid-liquid extraction can be effective. Dissolve the crude mixture in a water-immiscible organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, or a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. Caution: Oxazolin-5-ones can be sensitive to pH, so use mild conditions and do not let the mixture sit for extended periods.[3][5]
Issue 3: I'm observing product degradation during purification.
Question: My yield is significantly lower than expected after purification, and I'm seeing new spots on my TLC plate that I suspect are degradation products. What could be causing this and how can I prevent it?
Answer: Degradation of the oxazolin-5-one ring is a likely culprit, often due to hydrolysis.[4] The stability of the ring can be sensitive to both pH and temperature.
Troubleshooting Degradation:
-
Avoid Acidic Conditions: Standard silica gel can be slightly acidic. If you suspect acid-catalyzed hydrolysis, you can use deactivated or neutral silica gel. To prepare this, you can slurry the silica gel in your starting eluent containing a small amount of a neutralizer like triethylamine (~0.1-1%).
-
Maintain Neutral pH: Ensure all aqueous solutions used in workups are neutral or buffered to a pH of around 7.4.[3]
-
Temperature Management: Avoid excessive heat. When removing solvents on a rotary evaporator, use a water bath temperature that is as low as possible while still allowing for efficient evaporation. Do not leave the dried product under high vacuum for extended periods at elevated temperatures.
-
Prompt Purification: Do not let the crude reaction mixture sit for long periods before purification. Work up the reaction and purify the product as promptly as possible.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize potential acid-catalyzed degradation of the oxazolin-5-one ring.
Step-by-Step Methodology:
-
Slurry Preparation:
-
In a fume hood, measure the required amount of silica gel for your column.
-
Prepare your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v).
-
Create a slurry of the silica gel in this triethylamine-containing eluent.
-
-
Column Packing:
-
Pour the slurry into your chromatography column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the triethylamine-containing solvent system, gradually increasing the polarity as needed.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the bath temperature.
-
Protocol 2: Recrystallization using an Anti-Solvent Method
This is an effective method for inducing crystallization in waxy or oily products.
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude (or column-purified) product in the minimum required volume of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Anti-Solvent Addition:
-
While stirring, slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of supersaturation.
-
-
Initiating Crystallization:
-
If crystals do not form immediately, gently scratch the inside of the flask with a glass rod.
-
Alternatively, add a seed crystal if available.
-
-
Crystal Growth:
-
Loosely cover the flask and allow it to stand undisturbed at room temperature for several hours.
-
Once crystal growth appears to have stopped, transfer the flask to a 4°C refrigerator for several more hours to maximize the yield of precipitated product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
-
IV. Visualization of Workflows
Purification Decision Workflow
This diagram outlines a logical progression for purifying your this compound derivative.
Caption: Decision tree for purification strategy.
Troubleshooting Chromatography Co-Elution
This diagram provides a systematic approach to resolving issues with co-eluting impurities during column chromatography.
Caption: Troubleshooting co-elution in chromatography.
V. References
-
Umekawa, M., et al. (2017). Time course analysis of SG-oxazoline stability at different pH. ResearchGate. Available at: --INVALID-LINK--
-
Imae, T., et al. (2019). Crystallization temperature based on the alkyl chain length. ResearchGate. Available at: --INVALID-LINK--
-
Vulcanchem. (n.d.). This compound. Available at: --INVALID-LINK--
-
Fatah, S. A., & Amhimmid, W. K. (2019). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. PubMed. Available at: --INVALID-LINK--
-
Van der Poel, H., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). ACS Publications. Available at: --INVALID-LINK--
-
Hanuš, M., et al. (1998). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. SpringerLink. Available at: --INVALID-LINK--
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Epimerization with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenge of epimerization during its use in chemical synthesis. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction
This compound is a valuable chiral building block, often derived from amino acids, used in the synthesis of complex molecules where stereochemical integrity is paramount.[1] The oxazolin-5-one moiety, also known as an azlactone, serves as an activated carboxylic acid equivalent. However, the hydrogen atom at the C4 position (or C5 in the case of the user's specified nomenclature, which appears to be non-standard; standard nomenclature would place the chiral center at C4) is alpha to the carbonyl group, rendering it acidic and susceptible to base-catalyzed abstraction.[2] This can lead to epimerization—the inversion of a single stereocenter in a diastereomer—resulting in a loss of stereochemical purity that can be detrimental to the biological activity and safety profile of the final compound.[3]
This guide is structured to help you diagnose, understand, and mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a critical issue?
Epimerization refers to the chemical process that inverts the stereochemical configuration at a single chiral center in a molecule that has multiple stereocenters. For this specific oxazolinone, the vulnerable site is the carbon atom bearing the side chain, which is alpha to the carbonyl group of the ring.
Why it's a problem:
-
Loss of Stereochemical Purity: The primary issue is the formation of a diastereomeric impurity. Since diastereomers often have very similar physical properties, their separation by standard chromatographic methods can be exceedingly difficult and costly.[3]
-
Impact on Biological Activity: In drug development, the precise three-dimensional arrangement of atoms is often crucial for a molecule's interaction with its biological target. The presence of an undesired epimer can lead to reduced efficacy, altered pharmacology, or even unexpected toxicity.[4]
Q2: What is the primary chemical mechanism that causes epimerization in this oxazolinone?
The predominant mechanism for epimerization in oxazolin-5-ones is through the formation of a planar enolate intermediate, which is a process that can be catalyzed by both bases and acids, though base-catalysis is more common.[3][4]
-
Proton Abstraction: A base removes the acidic proton from the alpha-carbon (the stereocenter). The acidity of this proton is increased by the adjacent electron-withdrawing carbonyl group.
-
Formation of a Planar Enolate: The removal of the proton results in the formation of a planar, achiral enolate intermediate. The original stereochemical information at this center is lost.[2]
-
Reprotonation: The enolate can then be reprotonated. This can occur from either face of the planar intermediate, leading to the regeneration of the original stereoisomer or the formation of its epimer.[2]
This process is a reversible equilibrium, but under unfavorable conditions, it can lead to significant racemization or epimerization.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Q3: Which reaction parameters have the most significant impact on the rate of epimerization?
Several factors can accelerate the rate of epimerization. Understanding these is the first step toward effective troubleshooting.[5][6]
| Parameter | Effect on Epimerization | Causality |
| Base Strength & Concentration | High Impact: Stronger bases (e.g., alkoxides, LDA) and higher concentrations dramatically increase epimerization. | Stronger bases more readily abstract the acidic α-proton, increasing the concentration of the enolate intermediate.[7] |
| Temperature | High Impact: Higher temperatures increase the rate of epimerization. | Provides the necessary activation energy for proton abstraction and enolization. Reactions are often cooled to mitigate this.[8] |
| Solvent Polarity | Moderate Impact: Polar, protic solvents (e.g., alcohols) can facilitate epimerization. | Polar solvents can stabilize the charged enolate intermediate and facilitate proton transfer (deprotonation/reprotonation steps).[5] |
| Reaction Time | High Impact: Longer reaction times lead to greater epimerization. | The chiral center is exposed to epimerizing conditions for a longer duration, allowing the equilibrium to shift towards a racemic or epimeric mixture. |
Troubleshooting Guide: Minimizing Epimerization
This section provides actionable steps to diagnose and resolve issues with epimerization in your reactions.
Q4: I suspect my product is epimerizing. What is a systematic approach to confirming and resolving this issue?
Follow a logical workflow to identify the source of the problem and implement effective changes.
Caption: A systematic workflow for troubleshooting epimerization.
Q5: What specific changes can I make to my reaction protocol to suppress epimerization?
Based on the principles discussed, here are concrete modifications to your experimental setup.
-
Base Selection: Avoid strong bases like sodium methoxide or potassium tert-butoxide. Instead, opt for sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Crucially, use the minimum effective amount, ideally 1.0-1.2 equivalents.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and, if epimerization persists, consider temperatures as low as -78 °C (dry ice/acetone bath).
-
Solvent Choice: If possible, switch from polar protic solvents like methanol or ethanol to less polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. These solvents are less effective at stabilizing the enolate intermediate.[3]
-
Minimize Reaction Time: Do not let reactions run overnight without justification. Monitor the reaction's progress closely using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup immediately to minimize the product's exposure to basic conditions.
Experimental Protocol 1: General Procedure for Minimizing Epimerization
This protocol for a hypothetical reaction (e.g., nucleophilic ring-opening) incorporates best practices for maintaining stereochemical integrity.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the stirred solution.
-
Reagent Addition: Slowly add the nucleophile/reagent (1.2 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction every 30 minutes by TLC or LC-MS.
-
Quenching: As soon as the reaction is complete, quench it by adding a weak acid (e.g., saturated aqueous ammonium chloride solution).
-
Work-up: Proceed immediately with the aqueous work-up and extraction of the product.
-
Analysis: Analyze the crude and purified product for epimeric purity using Chiral HPLC (see Protocol 2).
Analytical Methods for Quantifying Epimerization
Q6: How can I accurately measure the ratio of epimers in my sample?
The most reliable and widely used technique for separating and quantifying epimers (which are diastereomers) is Chiral High-Performance Liquid Chromatography (HPLC) .[5][9]
Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the epimers and thus enabling their separation.[10]
Experimental Protocol 2: Chiral HPLC Method Development for Epimer Analysis
A systematic approach is crucial for developing a robust analytical method.[9]
-
Column Selection: Choose a set of diverse chiral stationary phases (CSPs). Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol (e.g., 90:10 v/v).[9]
-
For basic compounds, add 0.1% Diethylamine (DEA).
-
For acidic compounds, add 0.1% Trifluoroacetic acid (TFA).
-
-
Method Optimization: Adjust the ratio of hexane to alcohol to optimize the separation (resolution) and retention time. A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
-
Quantification: Inject a sample of the reaction mixture. Integrate the peak areas of the two epimers. The diastereomeric excess (d.e.) is calculated using the formula:
-
d.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
| Chiral Column Type | Typical Mobile Phase System | Common Applications |
| Polysaccharide-based (e.g., Chiralcel® OD, AD) | Normal Phase: Hexane/IPA, Hexane/Ethanol | Broad applicability for a wide range of chiral compounds.[11] |
| Protein-based (e.g., Chiral AGP) | Reversed-Phase: Aqueous buffer/Acetonitrile or Methanol | Effective for separating chiral drugs, including acids and bases.[12] |
| Macrocyclic Antibiotic-based | Polar Organic, Reversed-Phase | Useful for complex molecules and natural products. |
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Welcome to the Technical Support Center for advanced asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals working with 2-alkyl-4,4-dimethyl-2-oxazolin-5-one derivatives, specifically focusing on the challenges and opportunities presented by the 2-pentadecyl substituted variant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your stereoselective reactions effectively.
The long pentadecyl chain introduces specific challenges related to solubility and sterics, making the rational selection of a Lewis acid catalyst more critical than ever for achieving high levels of stereocontrol. This guide will serve as your primary resource for navigating these complexities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and choice of Lewis acids in stereoselective reactions involving your substrate.
Q1: What is the primary role of a Lewis acid in reactions with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one?
A1: The primary role of the Lewis acid is to act as an electrophilic catalyst.[1] It coordinates to a Lewis basic site on the oxazolinone substrate, typically one of the carbonyl oxygen atoms. This coordination withdraws electron density from the substrate, achieving several critical effects:
-
Enhanced Electrophilicity: It activates the substrate towards nucleophilic attack.
-
Increased Acidity: It increases the acidity of the α-protons (at the C5 position), facilitating enolate formation with a mild base.
-
Geometric Constraint: Crucially for stereoselectivity, the coordinated Lewis acid organizes the transition state into a rigid, predictable geometry. This steric and electronic control dictates the facial selectivity of the incoming electrophile, ultimately determining the stereochemical outcome of the reaction.[2][3]
Q2: How does a Lewis acid's structure (e.g., metal center, ligands) influence the stereochemical outcome?
A2: The structure of the Lewis acid is paramount. Key factors include:
-
Metal Center: The identity of the metal (e.g., B, Ti, Sn, Zn, Sc) determines its Lewis acidity, oxophilicity, and preferred coordination geometry. For instance, boron triflates are highly effective at forming chelated (Z)-enolates in Evans aldol reactions, leading to high syn-selectivity.[3] Titanium tetrachloride (TiCl₄) can also promote high selectivity but may lead to different stereochemical outcomes depending on the substrate and conditions.
-
Ligands: The ligands attached to the metal center (e.g., halides, triflates, alkyl groups) modulate its steric bulk and Lewis acidity. Bulky ligands can create a more defined chiral pocket around the reaction center, enhancing facial discrimination. Triflate (OTf) ligands, being excellent leaving groups, often generate highly cationic and reactive Lewis acids.
-
Chelation Capacity: A key distinction is between chelating and non-chelating Lewis acids. Divalent Lewis acids like dialkylboron triflates can form a bidentate chelate with both carbonyl oxygens of an N-acyloxazolidinone, locking it into a rigid conformation that directs the approach of an electrophile.[2][3] Monodentate Lewis acids coordinate to a single oxygen, offering a different mode of stereochemical control that relies more on minimizing non-bonded steric interactions.
Q3: My substrate has a long pentadecyl chain. Are there any special considerations?
A3: Yes. The long, lipophilic pentadecyl chain can influence several experimental parameters:
-
Solubility: The substrate's solubility profile may differ from smaller alkyl analogs. You may need to screen solvents to ensure that the substrate, reagents, and catalyst-substrate complex remain fully dissolved at the required low temperatures. Dichloromethane (CH₂Cl₂) and toluene are common starting points.
-
Steric Effects: While the pentadecyl chain is remote from the reacting center at C5, its steric bulk could subtly influence the conformational preferences of the catalyst-substrate complex. This is generally a minor effect compared to the directing power of the 4,4-dimethyl groups but is worth considering if you observe unexpected results.
-
Reaction Kinetics: The large size of the molecule may slightly slow down reaction rates compared to smaller analogs.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during stereoselective reactions with this compound.
Q: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the likely causes and how can I fix this?
A: Low stereoselectivity is a common but solvable issue that typically points to a poorly organized transition state. Here is a breakdown of potential causes and their solutions.
Cause 1: Suboptimal Lewis Acid Choice
The interaction between the Lewis acid and the oxazolinone is the cornerstone of stereocontrol. An incorrect choice can lead to competing, non-selective reaction pathways.
Solution: A systematic screening of Lewis acids is the most effective approach. The choice of Lewis acid can dramatically alter the stereochemical outcome, sometimes even inverting the major diastereomer.
Table 1: Comparison of Common Lewis Acids and Their Expected Influence on an Aldol Reaction
| Lewis Acid | Typical Characteristics | Expected Outcome for Aldol Reaction | Troubleshooting Notes |
| Bu₂BOTf / 9-BBN-OTf | Forms a rigid, six-membered Zimmerman-Traxler transition state via chelation.[3] | High syn-selectivity. | The gold standard for many Evans aldol reactions. If selectivity is low, check base, temperature, and reagent purity first. |
| TiCl₄ | Strong, oxophilic Lewis acid. Can act as either a chelating or non-chelating agent. | Often high syn-selectivity, but can be sensitive to stoichiometry and additives. | Can also catalyze side reactions. Use 1-2 equivalents and maintain very low temperatures (-78 °C). |
| SnCl₄ | Strong Lewis acid. Typically promotes non-chelated transition states. | Can favor the anti-aldol product, depending on the enolate geometry. | Useful if the anti product is desired. Stereoselectivity can be highly dependent on the substrate. |
| Zn(OTf)₂ | Milder Lewis acid. Often used in chiral catalysis. | Moderate to good selectivity, may require a chiral ligand for high enantioselectivity. | A good option for acid-sensitive substrates where stronger Lewis acids cause decomposition. |
| Sc(OTf)₃ / Yb(OTf)₃ | Water-tolerant lanthanide triflates.[4] | Can provide unique selectivity profiles. | Useful in protic media or for substrates with sensitive functional groups.[4] Often used in catalytic amounts. |
Cause 2: Incorrect Reaction Temperature
Asymmetric reactions are highly sensitive to temperature. Higher temperatures provide enough thermal energy to overcome the small activation energy difference between the desired stereoselective pathway and competing, non-selective pathways.
Solution:
-
Maintain Low Temperatures: Most Lewis acid-mediated aldol and alkylation reactions on these substrates require temperatures of -78 °C (dry ice/acetone bath). Some reactions may be run at -40 °C or 0 °C, but this must be optimized.
-
Slow Addition: Add the electrophile slowly at low temperature to maintain thermal control and prevent localized heating.
Cause 3: Presence of Protic Impurities (e.g., Water)
Water can hydrolyze or deactivate many Lewis acids, especially those based on boron and titanium halides. This reduces the effective concentration of the catalyst and can lead to a non-catalyzed, non-selective background reaction.
Solution:
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., passed through an alumina column).
-
Dry Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight at >120 °C and allow it to cool in a desiccator.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
Mechanistic & Workflow Diagrams
Visualizing the process is key to understanding it. Below are diagrams illustrating the mechanism of activation and a logical workflow for troubleshooting poor selectivity.
Caption: Lewis acid coordinates to both carbonyls to form a rigid chelate, pre-organizing the substrate for stereoselective attack.
Caption: A logical workflow for troubleshooting and resolving issues of low stereoselectivity in your experiment.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment.
Protocol 1: General Procedure for Lewis Acid Screening in an Asymmetric Aldol Reaction
This protocol outlines the screening of three common Lewis acids (Bu₂BOTf, TiCl₄, SnCl₄) for the reaction of this compound with a model aldehyde (e.g., isobutyraldehyde).
Materials:
-
This compound
-
Lewis Acids: Di-n-butylboron triflate (1.0 M in CH₂Cl₂), Titanium tetrachloride (1.0 M in CH₂Cl₂), Tin tetrachloride (1.0 M in CH₂Cl₂)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Electrophile: Isobutyraldehyde, freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Under a positive pressure of argon, add this compound (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Dissolve the substrate in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition:
-
For Bu₂BOTf: Add di-n-butylboron triflate (1.1 equiv) dropwise via syringe. Stir for 5 minutes. Add DIPEA (1.2 equiv) dropwise. The solution should become pale yellow. Stir for 30 minutes at -78 °C to allow for enolate formation.
-
For TiCl₄: Add triethylamine (1.1 equiv) first. Then, add titanium tetrachloride (1.1 equiv) dropwise. The solution will likely turn a deep red or purple color. Stir for 30 minutes at -78 °C.
-
For SnCl₄: Add tin tetrachloride (1.1 equiv) dropwise. Stir for 5 minutes. Add DIPEA (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.
-
-
Electrophile Addition: Add isobutyraldehyde (1.5 equiv) dropwise over 5 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC if possible.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or a suitable chromatographic method (e.g., HPLC on a chiral column after derivatization, if necessary).
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Welcome to the technical support guide for the synthesis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS No. 176665-09-1). This document is designed for researchers, chemists, and process development professionals to address common challenges and scalability issues encountered during the synthesis of this long-chain alkyl oxazolone.
The synthesis of this molecule, which features a 1,3-oxazol-5-one core with a C15 alkyl chain, presents unique challenges compared to its short-chain analogs, particularly when moving from bench-scale to pilot or manufacturing scale.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis, its mechanism, and key considerations for scalability.
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent and direct method is a two-step process. First, an N-acylation of 2-aminoisobutyric acid with palmitoyl chloride (the acid chloride of palmitic acid) is performed to yield N-palmitoyl-2-aminoisobutyric acid. Second, this intermediate undergoes cyclodehydration, typically using a strong dehydrating agent like acetic anhydride, to form the target oxazolone ring. This is a variation of the classic Erlenmeyer-Plöchl synthesis used for azlactones.[2][3]
Q2: Why is 2-aminoisobutyric acid the required starting material for the 4,4-dimethyl substitution?
A2: The 4,4-dimethyl substitution on the oxazolone ring originates directly from the alpha-carbon of the amino acid precursor. 2-aminoisobutyric acid is α,α-dimethylglycine, providing the necessary gem-dimethyl group at the alpha position, which becomes the C4 position of the heterocyclic ring upon cyclization.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: When scaling up, several safety factors must be addressed:
-
Palmitoyl Chloride: This reagent is corrosive and lachrymatory. It reacts vigorously with water and protic solvents, releasing HCl gas. Large-scale operations require a closed system with efficient gas scrubbing.
-
Acetic Anhydride: This is a corrosive and flammable liquid. Its reaction with nucleophiles (like water or the amino acid) is exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways.
-
Solvents: The choice of solvent (e.g., THF, dichloromethane) involves managing flammability and exposure risks at scale. Ensure adequate ventilation and use of appropriate personal protective equipment (PPE).
Q4: Are there "greener" or alternative synthetic methods to consider for large-scale production?
A4: Yes, research into azlactone synthesis has explored more environmentally benign methods.[4] For large-scale work, you might consider:
-
Catalytic Dehydration: Instead of stoichiometric acetic anhydride, using catalytic amounts of a strong acid with azeotropic water removal could be more efficient and reduce waste.
-
Solid-Supported Synthesis: Using catalysts like KF-alumina or basic alumina can facilitate the reaction under milder conditions and simplify catalyst removal through filtration.[5][6]
-
Solvent-Free Conditions: Mechanochemical (grinding) or microwave-assisted syntheses have been reported for other azlactones, often reducing reaction times and eliminating bulk solvents.[4][6] However, adapting these methods for the waxy, long-chain substrates may require significant process development.
Q5: How does the long pentadecyl chain affect the reaction and purification?
A5: The C15 alkyl chain imparts a waxy, nonpolar character to the molecule.
-
Solubility: The starting materials, intermediate, and final product will have vastly different solubility profiles. The N-acylated intermediate and the final product will be soluble in nonpolar organic solvents, while the amino acid starting material is water-soluble. This can be leveraged for extraction but may complicate finding a single reaction solvent.
-
Viscosity & Mixing: At scale, reaction mixtures can become thick slurries or viscous oils, posing challenges for efficient mixing and heat transfer.
-
Purification: The waxy nature makes traditional silica gel chromatography difficult due to potential streaking and poor separation.[7] Recrystallization is the preferred method, though finding an effective single-solvent or solvent/anti-solvent system can be challenging.
Part 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My final yield of this compound is consistently low. What are the likely causes and how can I fix this?
A: Low yield is a common problem that can originate from several factors, primarily incomplete reactions or degradation of the product. The oxazolone ring is particularly sensitive.[8]
Root Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Protocol |
| Hydrolysis of Oxazolone Ring | The oxazolone ring is highly susceptible to hydrolysis by water, which opens the ring to form the N-palmitoyl-2-aminoisobutyric acid. This can occur during the reaction, workup, or purification.[8][9] | Protocol 1: Ensure Anhydrous Conditions. 1. Thoroughly dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Argon).2. Use anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves, distillation).3. Dry the 2-aminoisobutyric acid starting material under vacuum before use.4. Conduct the reaction under a positive pressure of an inert gas. |
| Incomplete Cyclization | The cyclodehydration step may be incomplete if the dehydrating agent is not sufficiently reactive or if the reaction time/temperature is inadequate. | Protocol 2: Optimize Cyclization. 1. Reagent Check: Use fresh, unopened acetic anhydride. Old bottles may have absorbed atmospheric moisture.2. Temperature: Gently heat the reaction mixture (e.g., 50-60°C) to drive the cyclization to completion. Monitor by TLC for the disappearance of the N-acyl amino acid intermediate.3. Alternative Reagents: For difficult cyclizations, consider stronger coupling/dehydrating agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate, though these introduce other byproducts. |
| Side Reaction: Symmetrical Anhydride Formation | The N-acyl amino acid intermediate can react with another molecule of itself or with the activating agent to form a symmetrical anhydride, which is a common byproduct in peptide coupling and related reactions.[10] | Protocol 3: Control Reagent Stoichiometry. 1. In the first step (N-acylation), use a slight excess (1.05-1.1 equivalents) of palmitoyl chloride to ensure full conversion of the amino acid.2. During cyclization, ensure the stoichiometry of the dehydrating agent is sufficient (often used in excess as the solvent). |
Issue 2: Product Purity & Separation Difficulties
Q: I am struggling to isolate a pure product. My crude material is a waxy solid, and column chromatography is ineffective.
A: This is a classic challenge with long-chain, waxy compounds. The similar polarity of the desired oxazolone and unreacted N-acyl amino acid intermediate makes chromatographic separation difficult.[7]
Root Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Protocol |
| Co-elution on Silica Gel | The long alkyl chain dominates the polarity, causing the product and key impurities to have very similar Rf values on silica gel TLC plates.[7] | Protocol 4: Purification via Recrystallization. 1. Solvent Screening: Test solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) at room temperature and with heating.2. Ideal Solvent: A good solvent will dissolve the compound when hot but allow it to crystallize upon slow cooling. Hexanes or acetone are often good starting points for nonpolar compounds.3. Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent. |
| Residual Acetic Anhydride/Acid | Residual acidic reagents from the cyclization step can contaminate the product and may cause degradation over time. | Protocol 5: Aqueous Workup. 1. After the reaction, quench the mixture by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize acids and destroy excess acetic anhydride.2. Extract the product into a nonpolar organic solvent like hexanes or diethyl ether.3. Wash the organic layer sequentially with water and brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate before concentrating. |
| Thermal Decomposition during Purification | Oxazolones can be thermally sensitive.[11][12] High temperatures during solvent removal (e.g., high-heat rotary evaporation) or distillation can lead to decomposition and discoloration. | Protocol 6: Low-Temperature Solvent Removal. 1. Concentrate the product solution using a rotary evaporator with a water bath temperature below 40°C.2. For final drying, use a high-vacuum pump at room temperature to remove residual solvent without heating. |
Part 3: Key Experimental Workflows & Diagrams
General Synthetic Pathway
The diagram below outlines the primary synthetic route from the starting materials to the final product.
Caption: Synthetic workflow for the target oxazolone.
Troubleshooting Logic for Low Yield
This flowchart provides a decision-making process for diagnosing and resolving low-yield issues.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Managing steric hindrance in reactions involving 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Answering the user's request.## Technical Support Center: 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
This guide is designed for researchers, chemists, and drug development professionals working with this compound. Our focus is to provide expert-driven, field-tested solutions to the primary challenge associated with this molecule: overcoming the profound steric hindrance that governs its reactivity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, effective decisions in your experimental design.
Understanding the Core Challenge: A Sterically Encumbered Reactive Site
The reactivity of this compound is dominated by its structural features. The electrophilic carbonyl group at the C5 position is the primary site for nucleophilic attack, which typically leads to a ring-opening reaction.[1][2] However, this site is exceptionally well-guarded.
The molecule's structure presents two major steric barriers:
-
The Pentadecyl (C15) Chain at C2: This long, flexible alkyl chain creates a significant "umbrella" effect, sterically shielding one face of the oxazolone ring.
-
The Gem-Dimethyl Group at C4: These two methyl groups provide a rigid, localized steric blockade, directly adjacent to the target C5 carbonyl, severely restricting the trajectory of incoming nucleophiles.
Caption: Key structural features contributing to steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this hindered oxazolone.
Q1: My nucleophilic ring-opening reaction (e.g., with an amine or alcohol) is failing or showing minimal conversion. What is the primary cause?
A: The most probable cause is severe steric hindrance preventing the nucleophile from reaching the electrophilic C5 carbonyl carbon. Standard reaction conditions are often insufficient to overcome the high activation energy barrier imposed by the bulky substituents.[3][4]
Caption: Steric shields obstruct the ideal nucleophilic attack trajectory.
Troubleshooting & Optimization Strategies:
| Parameter | Standard Approach (Likely to Fail) | Recommended Modification for Hindered System | Rationale |
| Catalysis | Stoichiometric base (e.g., TEA, DIPEA) or no catalyst. | Use a potent Lewis acid (e.g., Sc(OTf)₃, Bi(OTf)₃) or a strong organocatalyst (e.g., 1-methylimidazole).[5][6][7] | Lewis acids activate the carbonyl group, increasing its electrophilicity to compensate for the poor accessibility. |
| Temperature | Room temperature (20-25 °C). | Elevate temperature significantly (e.g., 80-120 °C), monitoring for decomposition.[8][9] | Provides the necessary thermal energy to overcome the high activation barrier imposed by steric repulsion. |
| Solvent | Non-polar (Toluene, Hexane) or chlorinated (DCM). | High-boiling, polar aprotic solvents (NMP, DMF, DMSO).[10][11] | These solvents can help stabilize charged intermediates in the transition state and prevent aggregation of the long alkyl chains. |
| Nucleophile | Bulky or moderately nucleophilic reagents. | Use the smallest, most potent nucleophile possible for the desired transformation. | Reduces the steric clash between the incoming nucleophile and the molecule's shielding groups. |
| Reaction Time | Standard 2-12 hours. | Extend reaction time significantly (24-72 hours), monitoring by LC-MS or TLC.[3] | Slow reaction kinetics are expected; longer times are necessary to achieve reasonable conversion. |
Q2: Which specific catalysts are most effective, and why do standard options like DMAP often fail?
A: While 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for many acylation reactions, its efficacy diminishes with highly hindered substrates.[5][6] The formation of the N-acylpyridinium intermediate can itself be sterically hindered. For a substrate as demanding as this compound, more powerful catalytic systems are required.
Recommended Catalytic Systems:
-
Metal Triflates (Lewis Acids):
-
Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), Indium(III) triflate (In(OTf)₃): These are highly effective Lewis acids that coordinate to the carbonyl oxygen.[5][7] This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles.
-
Trimethylsilyl triflate (Me₃SiOTf): An exceptionally powerful catalyst for acylations of hindered alcohols, it can be highly effective here as well.[6]
-
-
Advanced Organocatalysts:
Q3: The reaction starts but seems to stall, leaving a significant amount of starting material even after extended periods. What could be the cause?
A: This behavior often points to reagent aggregation or the formation of non-productive nanoscale assemblies in solution.[3][10] The long, hydrophobic pentadecyl chains can cause the substrate molecules to self-associate, particularly in less polar solvents. This aggregation can trap the reactive oxazolone core within a hydrocarbon-like interior, making it inaccessible to the nucleophile in the bulk solution.
Solutions to Overcome Aggregation:
-
Solvent Disruption: Switch to more disruptive polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or use a mixture such as 25% DMSO in DMF.[10] These solvents are better at solvating both polar and non-polar moieties, breaking up aggregates.
-
Chaotropic Salts: In particularly difficult cases, the addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt non-covalent interactions and improve solvation.[10]
-
Increased Temperature: Higher temperatures increase molecular motion and can provide the energy needed to break apart aggregates, improving reagent accessibility.[8]
-
Sonication: Applying ultrasonic energy can mechanically disrupt aggregates and promote mass transport in the reaction mixture.
Troubleshooting Workflow for Failed Reactions
If you encounter a low-yield or failed reaction, follow this systematic approach to diagnose and solve the issue.
Caption: A decision-making workflow for optimizing hindered reactions.
Reference Protocol: Lewis Acid-Catalyzed Aminolysis
This protocol provides a robust starting point for the ring-opening of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 - 1.5 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 - 0.2 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and scandium(III) triflate (0.1 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous NMP via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reagent Addition: Begin stirring the solution. Add the primary amine (1.2 eq) dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 8-12 hours. Check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Auxiliaries: A Comparative Guide to Evans' Oxazolidinones and the Enigmatic 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth comparison between the well-established and highly successful Evans' oxazolidinones and the lesser-known 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. While one has become a cornerstone of stereoselective synthesis, the other remains largely unexplored, highlighting the crucial role of empirical data and community validation in the adoption of synthetic methodologies.
Introduction: The Power of Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in the synthesis of enantiomerically pure compounds, a fundamental requirement in the development of pharmaceuticals and other bioactive molecules.[1] By temporarily installing a chiral moiety onto a substrate, chemists can direct the formation of a new stereocenter with a high degree of control. The ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce high levels of stereoselectivity. This guide will evaluate our two subjects of interest against these essential criteria.
Evans' Oxazolidinones: The Gold Standard in Asymmetric Synthesis
Developed by David A. Evans and his coworkers, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[2][3] Derived from readily available amino acids, they offer a robust platform for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4][5]
Structural Features and Mechanism of Stereocontrol
The efficacy of Evans' oxazolidinones stems from their rigid heterocyclic structure and the strategic placement of substituents. The substituent at the C4 position, derived from an amino acid, acts as a powerful stereodirecting group. Upon N-acylation and subsequent deprotonation, a conformationally restricted Z-enolate is formed, stabilized by chelation with a metal cation (typically lithium or sodium).[6] This rigid chelated structure effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face, thus ensuring high diastereoselectivity.[7]
Caption: Mechanism of stereocontrol with Evans' oxazolidinones.
Performance Data: A Legacy of High Selectivity
The literature is replete with examples demonstrating the exceptional performance of Evans' auxiliaries. Below is a summary of typical diastereoselectivities achieved in key transformations.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Alkylation | Allyl iodide | 98:2 | [8] |
| Alkylation | Benzyl bromide | >99:1 | [7] |
| Aldol Reaction | Isobutyraldehyde | >99:1 (syn) | [9] |
| Aldol Reaction | Benzaldehyde | 97:3 (syn) | [10] |
Experimental Protocol: Asymmetric Alkylation using an Evans' Auxiliary
The following is a representative protocol for the diastereoselective alkylation of an N-propionyl oxazolidinone.[8]
Step 1: Acylation of the Oxazolidinone
-
To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes at 0 °C.
-
Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) dropwise and stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Caption: Experimental workflow for asymmetric alkylation.
This compound: An Uncharted Territory
In stark contrast to the well-trodden path of Evans' auxiliaries, this compound is a compound for which there is a significant lack of published application data in the field of asymmetric synthesis.
Structural Features: A Hypothetical Basis for Stereocontrol
The structure of this compound presents some interesting features. The gem-dimethyl group at the C4 position could potentially serve as a stereodirecting element, albeit one that is achiral. The long pentadecyl chain at the C2 position is a notable feature, likely imparting significant lipophilicity to the molecule. A potential synthetic route could involve the cyclization of an N-acylated amino alcohol.[11]
Caption: Structural features of the target compound.
Performance Data: The Void of Evidence
A thorough search of the scientific literature reveals a critical absence of experimental data regarding the use of this compound as a chiral auxiliary. There are no published reports on its efficacy in inducing stereoselectivity in common asymmetric reactions, nor are there established protocols for its attachment to and cleavage from substrates. While other oxazoline-containing compounds have been used in asymmetric catalysis, the specific substitution pattern and the oxazolin-5-one core of this particular molecule remain uninvestigated in this context.[12]
Head-to-Head Comparison: The Decisive Factors
| Feature | Evans' Oxazolidinones | This compound |
| Availability | Commercially available in both enantiomeric forms from numerous suppliers. | Not readily commercially available; requires custom synthesis. |
| Synthesis | Well-established, multi-step synthesis from inexpensive amino acids.[13] | No published, validated synthetic procedure. |
| Stereocontrol | Excellent and predictable, based on a rigid, chelated enolate.[6] | Unknown; the gem-dimethyl group is achiral and its directing ability is not documented. |
| Scope of Reactions | Broad applicability in alkylations, aldol reactions, Diels-Alder, etc.[3][4][5] | Undocumented. |
| Cleavage | Numerous reliable methods for cleavage to various functional groups.[1][2][5] | No documented cleavage protocols. |
| Predictability | High, with a wealth of literature data to guide reaction design. | None. |
Conclusion: The Verdict of the Field
The comparison between Evans' oxazolidinones and this compound is a stark illustration of the principles that govern the adoption of new synthetic tools. Evans' auxiliaries represent a mature, reliable, and thoroughly vetted technology that provides chemists with a high degree of confidence in achieving desired stereochemical outcomes. The extensive body of supporting literature, predictable performance, and commercial availability make them a go-to choice for a wide range of synthetic challenges.
Conversely, this compound remains a synthetic curiosity. While its structure may suggest potential for stereodirection, the complete absence of empirical data renders it an unknown quantity. For researchers and professionals in drug development, where reliability, reproducibility, and predictability are paramount, the choice is clear. The unpaved road of an undocumented auxiliary presents a significant risk with no guaranteed reward.
This guide, therefore, concludes with a strong endorsement for the continued reliance on well-validated methods such as those employing Evans' oxazolidinones. The development of novel chiral auxiliaries is a worthy and ongoing endeavor in organic chemistry, but their acceptance into the mainstream synthetic toolkit is contingent upon rigorous experimental validation and the open dissemination of performance data. Until such evidence emerges for this compound, it remains an intriguing molecule on paper, but not yet a practical tool for the synthetic chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Products Synthesized with 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
Introduction: The Critical Role of Chirality in Modern Chemistry
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the ability to synthesize and accurately quantify the enantiomeric purity of a chiral product is a cornerstone of modern chemical research. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of products synthesized using the chiral auxiliary, 2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over the other.[1] The oxazolidinone class of chiral auxiliaries, popularized by Evans, has proven to be exceptionally effective in a wide range of asymmetric reactions, including alkylations and aldol reactions.[2][3][4][5] The specific auxiliary in focus, this compound, offers unique solubility properties due to its long alkyl chain, which can be advantageous in certain solvent systems and for product purification. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.
The success of any asymmetric synthesis is ultimately measured by its enantiomeric excess, a value that expresses the degree to which one enantiomer is present in excess of the other. It is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Or, using the concentrations of the R and S enantiomers:
ee (%) = [([R] - [S]) / ([R] + [S])] * 100[6]
This guide will delve into the primary analytical techniques used to determine enantiomeric excess, providing a comparative analysis of their performance and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for products derived from this compound, typically amino acid derivatives, necessitates high-resolution analytical techniques. The most prevalent and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or derivatizing agents.
| Method | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7][8] | Broad applicability, high resolution, well-established methods, direct analysis often possible.[9] | Can require method development for new compounds, some CSPs are expensive. | Routine ee determination of a wide range of chiral compounds, including amino acid derivatives. |
| Chiral SFC | Similar to HPLC but uses supercritical CO2 as the mobile phase. | Faster separations, lower solvent consumption, often higher efficiency than HPLC. | Higher initial instrument cost, less suitable for highly polar compounds. | High-throughput screening, purification of enantiomers. |
| NMR with Chiral Agents | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) leads to distinguishable NMR signals for each enantiomer.[10][11][12] | Rapid analysis, provides structural information, no separation required.[13] | Lower sensitivity than chromatographic methods, potential for signal overlap, requires enantiomerically pure chiral agents.[10] | Rapid screening of reaction outcomes, structural confirmation. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining enantiomeric excess in many laboratories.[9][14] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino acid derivatives, which are common products from syntheses using oxazolinone auxiliaries, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.
Workflow for Chiral HPLC Analysis:
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. study.com [study.com]
- 7. yakhak.org [yakhak.org]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Determination of enantiomeric excess [ch.ic.ac.uk]
- 14. pharmaguru.co [pharmaguru.co]
A Prospective Cost-Benefit Analysis of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in Synthetic Applications
For researchers and professionals in drug development, the selection of synthetic pathways and intermediates is a critical decision point, balancing novelty, efficacy, and economic viability. This guide provides a prospective cost-benefit analysis of utilizing 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one in synthesis, a molecule with potential applications in therapeutic development. Given the limited direct experimental data on this specific compound, this analysis draws upon established principles of organic synthesis and data from structurally related compounds to project its potential advantages and drawbacks against viable alternatives.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1,3-oxazol-5-one core.[1] Its structure is characterized by a long pentadecyl (C15) alkyl chain at the 2-position and two methyl groups at the 4-position.[1] This combination of a lipophilic alkyl chain and a reactive heterocyclic ring suggests potential applications as a bioactive molecule or as an intermediate in the synthesis of more complex pharmaceuticals. The oxazoline and oxazolidinone scaffolds are of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5]
The long alkyl chain is a feature shared with a class of endogenous lipids known as N-acylethanolamines, which includes the well-studied anti-inflammatory and analgesic compound palmitoylethanolamide (PEA). A closely related and more extensively studied analog, 2-pentadecyl-2-oxazoline (PEA-OXA), has demonstrated anti-inflammatory and neuroprotective effects.[1] This suggests that this compound may be investigated for similar therapeutic applications.
Proposed Synthetic Pathway and Associated Costs
A plausible synthetic route for this compound, based on general methods for oxazolinone synthesis, involves the cyclization of an N-acylated amino acid precursor.[1][2] This multi-step synthesis presents several cost considerations.
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Cost Analysis:
-
Starting Materials: The primary cost drivers for this synthesis are the starting materials: palmitoyl chloride (derived from palmitic acid) and 2-amino-2-methylpropanoic acid. While palmitic acid is a relatively inexpensive commodity chemical, the cost of its conversion to the more reactive acyl chloride and the price of the specialized amino acid contribute to the overall expense.
-
Reagents and Solvents: The use of dehydrating agents such as acetic anhydride or dicyclohexylcarbodiimide (DCC), along with appropriate solvents and bases, adds to the material costs. Purification, likely involving column chromatography, will also consume significant quantities of solvents.
-
Labor and Equipment: A multi-step synthesis requires considerable investment in skilled labor and specialized equipment for carrying out the reactions, monitoring their progress, and purifying the product.
-
Yield and Purity: The overall yield of the two-step process will significantly impact the final cost per gram of the product. Sub-optimal yields in either the acylation or cyclization step will escalate the cost.
Potential Benefits and Performance
The primary motivation for synthesizing this compound likely stems from its potential as a novel therapeutic agent.
-
Biological Activity: Drawing parallels with PEA-OXA, the target compound could exhibit valuable anti-inflammatory or neuroprotective properties.[1] The oxazolidinone core is a well-established pharmacophore in antibacterial drugs like linezolid, suggesting that this compound could also be explored for antimicrobial activity.[3][6][7]
-
Drug-like Properties: The long alkyl chain imparts significant lipophilicity, which could enhance membrane permeability and oral bioavailability. The dimethyl substitution at the 4-position may increase metabolic stability by preventing enolization and subsequent degradation pathways.
-
Novelty and Intellectual Property: As a novel chemical entity, this compound and its derivatives could be the subject of new intellectual property, providing a competitive advantage in the pharmaceutical market.
Comparative Alternatives
When evaluating the use of this compound, it is essential to consider alternative compounds that may offer similar therapeutic benefits, potentially with a more favorable cost profile.
Alternative 1: 2-Pentadecyl-2-oxazoline (PEA-OXA)
This is the closest structural and likely functional analog.[1] Its synthesis is more straightforward, involving the reaction of palmitic acid with ethanolamine, a less expensive starting material than the dimethylated amino acid required for the target compound.[8]
Alternative 2: Thiazolidinedione Derivatives
Compounds such as 5-pentadecylthiazolidine-2,4-dione are another class of heterocyclic compounds with a long alkyl chain. Thiazolidinediones are known for their anti-diabetic properties, but derivatives are also being explored for other pharmacological activities.[9] The synthesis involves the reaction of thiazolidine-2,4-dione with pentadecyl bromide.[9]
Comparative Overview of Synthesis:
| Feature | This compound (Projected) | 2-Pentadecyl-2-oxazoline (PEA-OXA) | 5-Pentadecylthiazolidine-2,4-dione |
| Starting Materials | Palmitoyl chloride, 2-Amino-2-methylpropanoic acid | Palmitic acid, Ethanolamine | Thiazolidine-2,4-dione, Pentadecyl bromide |
| Number of Steps | 2 | 1 | 1 |
| Reagent Complexity | Moderate (Dehydrating agent) | Low (Titanium tetrabutylate catalyst)[8] | Low (Base) |
| Projected Cost | High | Low | Moderate |
| Potential Yield | Moderate | High | Low to Moderate[9] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound and a comparative alternative, 2-pentadecyl-2-oxazoline.
Protocol 1: Synthesis of this compound (Hypothetical)
Step 1: N-Acylation
-
Dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) containing a base (e.g., pyridine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add palmitoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-palmitoyl-2-amino-2-methylpropanoic acid.
Step 2: Cyclization
-
Suspend the crude N-acylated amino acid from Step 1 in acetic anhydride (5-10 eq).
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis of 2-Pentadecyl-2-oxazoline (PEA-OXA) (Adapted from Literature[8])
-
Combine palmitic acid (1.0 eq), monoethanolamine (1.1 eq), and a catalytic amount of titanium tetrabutylate in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux in a suitable solvent (e.g., xylene) and collect the water that is formed.
-
Monitor the reaction by TLC until all the palmitic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield 2-pentadecyl-2-oxazoline.
Conclusion and Recommendations
The synthesis of this compound presents a trade-off between potential novelty and higher synthetic cost compared to its close analog, 2-pentadecyl-2-oxazoline. The decision to pursue the synthesis of the target compound should be based on a clear hypothesis that the dimethyl substitution and the oxazolin-5-one core will confer a significant advantage in biological activity or pharmacokinetic properties over existing alternatives.
Workflow for Decision Making:
Caption: A logical workflow for deciding between the target compound and its alternative.
For initial exploratory studies, it is recommended to first synthesize and evaluate the more cost-effective and synthetically accessible alternative, 2-pentadecyl-2-oxazoline. If this compound shows promising activity but has limitations (e.g., metabolic instability), the synthesis of this compound can then be justified as a next-generation analog with potentially improved properties. This staged approach allows for a more resource-efficient allocation of research and development funds.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds from 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
A Senior Application Scientist's Perspective on a Promising Chemical Scaffold
In the relentless pursuit of novel therapeutic agents, the strategic selection of a core chemical scaffold is paramount. The oxazolone ring, a five-membered heterocycle, has long been a versatile building block in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1][2] This guide delves into the untapped potential of a specific, yet underexplored, member of this family: 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one . By examining the known biological activities of structurally related compounds and outlining robust screening protocols, we will construct a comparative framework to champion the exploration of this promising starting material for the synthesis of new drug candidates.
While direct experimental data on the biological activity of derivatives from this compound is nascent, the structural features of this molecule—a long lipophilic pentadecyl chain at the C-2 position and gem-dimethyl substitution at C-4—suggest a high potential for potent and selective biological activity. The long alkyl chain can facilitate membrane interaction, a crucial aspect for many drug targets, while the dimethyl groups can enhance stability and influence conformation.
This guide will serve as a roadmap for researchers, illuminating the path from synthesis to biological evaluation of novel compounds derived from this unique oxazolone. We will explore the synthesis of compound libraries, provide detailed protocols for screening their antimicrobial, anticancer, and anti-inflammatory activities, and compare their potential performance against established alternatives.
The Synthetic Gateway: From a Unique Scaffold to a Diverse Library
The power of this compound lies in its potential as a versatile starting material for the synthesis of a diverse library of compounds. The oxazolin-5-one ring is reactive and can be opened or modified at several positions to introduce a wide range of functional groups.[1] A potential synthetic pathway involves the cyclization of N-acylated amino alcohols.[3]
A general synthetic approach to creating a library of derivatives would involve reacting the this compound with various nucleophiles or electrophiles. For example, reaction with amines could yield a series of N-substituted amides, while reaction with alcohols could produce a variety of esters. The exocyclic double bond that can be formed at the 4-position in some oxazolone derivatives provides another site for chemical modification.[4]
Workflow for Synthesis of a Compound Library
Caption: A generalized workflow for the synthesis of a diverse compound library starting from this compound.
Biological Activity Screening: A Triad of Therapeutic Potential
Given the broad spectrum of activities reported for oxazolone derivatives, a comprehensive screening strategy should focus on three key areas with significant therapeutic need: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: A Pressing Global Health Challenge
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Oxazolone derivatives have shown promise in this area.[5][6] The lipophilic nature of the pentadecyl chain in our target scaffold could enhance interaction with bacterial cell membranes, a key target for many antibiotics.
Comparative Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.
-
Other reported bioactive oxazolones: For example, 4-arylmethylidene-2-phenyl-5(4H)-oxazolones.[4]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a serial dilution of the synthesized compounds in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical Derivatives from this compound | Gram-positive & Gram-negative bacteria | To be determined | - |
| 5(4H)-Oxazolone-based-sulfonamides | S. aureus, E. coli | 2 - 16 | [4][7] |
| Ciprofloxacin | Broad Spectrum | 0.004 - 2 | Standard |
| Vancomycin | Gram-positive | 0.5 - 4 | Standard |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for more effective and less toxic anticancer drugs is a continuous endeavor. Oxazolone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways.
Comparative Compounds:
-
Doxorubicin: A widely used chemotherapy agent.
-
Cisplatin: Another common chemotherapeutic drug.
-
Structurally related bioactive compounds: Such as other heterocyclic compounds with anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivatives from this compound | Various | To be determined | - |
| Novel N-acyl hydrazones | MCF-7, PC-3 | 7.52 - 57.33 | [11] |
| Doxorubicin | MCF-7 | ~0.05 - 0.5 | Standard |
| Cisplatin | A549 | ~1 - 10 | Standard |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. A structurally similar compound, 2-pentadecyl-2-oxazoline (PEA-OXA) , has shown promising anti-inflammatory and neuroprotective properties.[1][2][5][6][12] This provides a strong rationale for investigating the anti-inflammatory potential of derivatives from our target scaffold. The mechanism of action for PEA-OXA involves the modulation of inflammatory pathways, including the reduction of pro-inflammatory cytokines.[1][12]
Comparative Compounds:
-
Indomethacin: A potent nonsteroidal anti-inflammatory drug (NSAID).
-
Celecoxib: A selective COX-2 inhibitor.
-
2-pentadecyl-2-oxazoline (PEA-OXA): A key structural analog with known anti-inflammatory activity.[5]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture murine or human macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells into 24-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the inhibitory effect.
Inflammatory Signaling Pathway
Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway, a common target for anti-inflammatory drug screening.
| Compound | Assay | Endpoint | Result | Reference |
| Hypothetical Derivatives from this compound | LPS-induced cytokine release | Inhibition of TNF-α, IL-6 | To be determined | - |
| 2-pentadecyl-2-oxazoline (PEA-OXA) | Carrageenan-induced paw edema | Reduction of inflammation | Significant | [5] |
| 2-pentadecyl-2-oxazoline (PEA-OXA) | LPS-induced inflammation in zebrafish | Reduction of pro-inflammatory cytokines | Significant | [6] |
| Indomethacin | Various | Inhibition of COX enzymes | Potent | Standard |
| Celecoxib | Various | Selective inhibition of COX-2 | Potent | Standard |
Conclusion and Future Directions
The exploration of compounds synthesized from this compound represents a promising, yet largely uncharted, frontier in drug discovery. The unique structural features of this starting material, particularly the long alkyl chain, offer the potential for novel mechanisms of action and improved pharmacokinetic properties.
This guide provides a foundational framework for initiating such an investigation. By systematically synthesizing a diverse library of derivatives and employing robust in vitro screening assays for antimicrobial, anticancer, and anti-inflammatory activities, researchers can begin to unlock the therapeutic potential of this scaffold. The comparison with established drugs and structurally related compounds will be crucial in identifying lead candidates for further preclinical development. The journey from a single molecule to a life-saving drug is long and arduous, but it begins with the recognition of untapped potential. This compound may very well be a key to unlocking the next generation of innovative medicines.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. 2-pentadecyl-2-oxazoline prevents cognitive and social behaviour impairments in the Amyloid β-induced Alzheimer-like mice model: Bring the α2 adrenergic receptor back into play - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED: Assessment of 2-Pentadecyl-2-oxazoline Role on Lipopolysaccharide-Induced Inflammation on Early Stage Development of Zebrafish (Danio rerio) [mdpi.com]
- 7. crpsonline.com [crpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives | Ife Journal of Science [ajol.info]
- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Evidence of the Protective Effects of 2-Pentadecyl-2-Oxazoline (PEA-OXA) in In Vitro Models of Acute Lung Injury [mdpi.com]
The Unseen Potential: A Comparative Guide to Long-Chain Substituted Oxazolinones in Therapeutic and Synthetic Applications
For decades, the oxazolinone scaffold has been a cornerstone in medicinal chemistry, most notably for its potent antibacterial properties, exemplified by the clinical success of Linezolid. However, a deeper dive into the literature reveals a burgeoning field of research exploring the impact of appending long-chain aliphatic and acyl groups to this versatile heterocycle. These lipophilic modifications dramatically alter the physicochemical properties of the parent molecule, opening doors to novel applications far beyond combating bacterial infections. This guide provides a comprehensive review and comparative analysis of long-chain substituted oxazolinones, offering researchers, scientists, and drug development professionals a critical synthesis of their applications, underlying mechanisms, and comparative efficacy against established alternatives.
Antibacterial Activity: A Tale of Diminishing Returns?
The primary application of oxazolinones has been in the realm of antibacterial agents. Their unique mechanism of action, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, has made them a vital tool against multi-drug resistant Gram-positive pathogens.[1][2] The archetypal oxazolinone, Linezolid, features a relatively small N-acetyl group at the C-5 position of the oxazolinone ring. The prevailing hypothesis has been that this compact substituent is optimal for fitting into the ribosomal binding pocket.
Recent explorations into modifying this side chain with longer acyl groups have yielded interesting, albeit somewhat counterintuitive, results. A study focusing on piperazinyl 5-triazolylmethyl oxazolidinones revealed that derivatives bearing long-chain acyl groups with nine or more carbon atoms at the piperazine N-4 position exhibited a significant decrease in antibacterial activity.[3] This suggests that while some degree of lipophilicity might be tolerated, extensive aliphatic chains may introduce steric hindrance within the ribosomal binding site, thereby reducing efficacy.
Table 1: Comparative Antibacterial Activity of Oxazolinone Derivatives
| Compound Class | Substituent | Target Bacteria | MIC (μg/mL) | Reference |
| Piperazinyl 5-triazolylmethyl oxazolidinones | Short-chain acyl (e.g., acetyl) | Gram-positive bacteria | 0.5 - 2 | [4] |
| Piperazinyl 5-triazolylmethyl oxazolidinones | Long-chain acyl (≥ C9) | Gram-positive bacteria | > 16 | [3] |
| Linezolid | Acetyl | Gram-positive bacteria | 1 - 4 | [2] |
| Vancomycin (Glycopeptide) | - | Gram-positive bacteria | 0.5 - 2 | [5] |
This observation underscores a critical structure-activity relationship (SAR): for antibacterial applications targeting the ribosome, the introduction of long aliphatic chains at certain positions may be detrimental. This stands in contrast to the often-held belief that increasing lipophilicity uniformly enhances antimicrobial activity by improving membrane permeability.
Experimental Workflow: Synthesis of N-Acyl Piperazinyl Oxazolinones
A general synthetic approach to explore the impact of varying acyl chain lengths on antibacterial activity is outlined below.
Caption: Workflow for the synthesis and evaluation of N-acyl piperazinyl oxazolinones.
Protocol: Synthesis of N-Acyl Piperazinyl Oxazolinones
-
Dissolution: Dissolve the piperazinyl oxazolinone core compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Acylation: Slowly add the desired acyl chloride (ranging from acetyl chloride to long-chain fatty acid chlorides like stearoyl chloride) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final N-acyl oxazolinone derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: A New Frontier for Lipophilic Oxazolinones
While long chains may be a liability in the confined space of the bacterial ribosome, they appear to be an asset in the context of cancer therapy. The increased lipophilicity conferred by long aliphatic or fatty acid chains can enhance membrane interactions, facilitate cellular uptake, and potentially direct the molecule to lipid-rich organelles like the endoplasmic reticulum or mitochondria, which are often dysregulated in cancer cells.
Although direct studies on long-chain substituted oxazolinones as anticancer agents are emerging, compelling evidence from analogous heterocyclic systems suggests this is a promising avenue. For instance, mefloquine-oxazolidine derivatives have been identified as a new class of anticancer agents.[6] Furthermore, various oxazolidinone derivatives have demonstrated antiproliferative activity by inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction in breast and cervical cancer cell lines.[7]
The conjugation of fatty acids to various scaffolds is a known strategy to enhance anticancer activity. The rationale is that cancer cells often exhibit altered fatty acid metabolism and can have a higher demand for fatty acids to support rapid proliferation and membrane synthesis.
Table 2: Comparative Anticancer Activity of Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Mefloquine-Oxazolidine Derivatives | HCT-8, OVCAR-8, HL-60, SF-295 | Varies (active compounds identified) | Not fully elucidated | [6] |
| 5-(Carbamoylmethylene)-oxazolidin-2-ones | MCF-7, HeLa | Varies (potent derivatives identified) | Apoptosis induction via ROS and mitochondrial dysfunction | [7] |
| Doxorubicin (Standard Chemotherapy) | MCF-7 | ~0.5 | DNA intercalation, Topoisomerase II inhibition | N/A |
Signaling Pathway: Apoptosis Induction by Lipophilic Oxazolinones
The proposed mechanism by which lipophilic oxazolinones may induce apoptosis in cancer cells is depicted below.
Caption: Proposed pathway for apoptosis induction by long-chain oxazolinones in cancer cells.
Anti-inflammatory Activity: Targeting Enzymes of the Inflammatory Cascade
The anti-inflammatory potential of oxazolinone derivatives is another area gaining significant traction. The oxazolidinone derivative locostatin has been shown to inhibit Raf kinase, leading to a reduction in cytokine production.[8] Furthermore, a patent application describes oxazolidinone hydroxamic acid derivatives as dual inhibitors of 5-lipoxygenase and mast cell degranulation, highlighting their potential in treating asthma and allergies.
The conjugation of anti-inflammatory drugs with fatty acids is a strategy to improve their pharmacokinetic profile and target them to inflamed tissues. For example, a conjugate of oleanolic acid and aspirin demonstrated strong and long-lasting anti-inflammatory effects.[9] This suggests that creating long-chain fatty acid conjugates of bioactive oxazolinones could be a viable strategy to develop novel anti-inflammatory agents with improved properties.
Table 3: Comparison of Anti-inflammatory Oxazolinone Derivatives and Alternatives
| Compound | Target | Mechanism of Action | Key Findings | Reference |
| Locostatin | Raf Kinase | Inhibition of cytokine production | Induces T cell anergy | [8] |
| Oxazolidinone Hydroxamic Acid Derivatives | 5-Lipoxygenase, Mast Cells | Dual inhibition | Potential for asthma and allergy treatment | N/A |
| Conjugated Linoleic Acid (CLA) | - | Modulates inflammatory cytokines | Both pro- and anti-inflammatory effects observed | [10] |
| Ibuprofen (NSAID) | COX-1, COX-2 | Inhibition of prostaglandin synthesis | Standard anti-inflammatory drug | N/A |
Enzyme Inhibition: A Scaffold for Specificity
Beyond their well-established role in targeting the bacterial ribosome, oxazolinones are emerging as versatile scaffolds for designing inhibitors of various enzymes. For instance, N-(4-benzamidino)-oxazolidinones have been identified as potent and selective inhibitors of kallikrein-related peptidase 6 (KLK6), an enzyme implicated in cancer and neurodegenerative diseases.[11]
The introduction of long-chain substituents could play a crucial role in enhancing the potency and selectivity of these enzyme inhibitors. The lipophilic chain can engage with hydrophobic pockets in the enzyme's active site or allosteric sites, leading to stronger binding affinity. While extensive research in this specific area is still needed, the principles of rational drug design suggest that long-chain modifications could be a powerful tool for optimizing oxazolinone-based enzyme inhibitors.
Asymmetric Synthesis: The Role of Chiral Auxiliaries
Oxazolidinones, particularly chiral derivatives, are widely used as auxiliaries in asymmetric synthesis to control the stereochemical outcome of chemical reactions. While the focus of this guide is on the applications of the long-chain moiety itself, it is worth noting that the synthesis of these complex molecules often relies on the foundational principles of asymmetric synthesis where oxazolinone auxiliaries play a critical role. The synthesis of complex natural products and pharmaceuticals often involves steps where chiral oxazolidinones are used to introduce specific stereocenters.
Synthesis of Long-Chain Substituted Oxazolinones: A General Protocol
A common strategy for synthesizing long-chain substituted oxazolinones involves the coupling of a fatty acid to an oxazolinone core bearing a suitable functional group, such as an amine or a hydroxyl group.
Experimental Protocol: Coupling of a Fatty Acid to an Amino-functionalized Oxazolinone
This protocol describes a general procedure for the amide coupling of a long-chain fatty acid to an oxazolinone scaffold containing a primary or secondary amine.
-
Fatty Acid Activation: Activate the carboxylic acid group of the long-chain fatty acid (e.g., stearic acid). A common method is to convert it to an acyl chloride using thionyl chloride or oxalyl chloride. Alternatively, use a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Coupling Reaction: In a separate flask, dissolve the amino-functionalized oxazolinone in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a non-nucleophilic base (e.g., triethylamine) if starting from an amine salt.
-
Addition of Activated Fatty Acid: Slowly add the activated fatty acid solution to the oxazolinone solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if using DCC). Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and concentrate it. Purify the resulting long-chain substituted oxazolinone by column chromatography or recrystallization.
Caption: General scheme for the synthesis of long-chain N-acyl oxazolinones via amide coupling.
Conclusion and Future Perspectives
The incorporation of long-chain substituents onto the oxazolinone scaffold represents a paradigm shift from its traditional role as a compact antibacterial agent. While long aliphatic chains may be detrimental to antibacterial activity by causing steric clashes in the ribosomal binding pocket, this increased lipophilicity opens up exciting new avenues in other therapeutic areas. The enhanced membrane interaction and potential for targeting lipid-rich cellular components make long-chain substituted oxazolinones promising candidates for the development of novel anticancer and anti-inflammatory agents.
Further research is warranted to systematically explore the structure-activity relationships of these lipophilic derivatives across a range of biological targets. Detailed mechanistic studies are needed to elucidate how the long chain influences cellular uptake, subcellular localization, and target engagement. Moreover, the development of efficient and versatile synthetic methodologies for introducing these long chains will be crucial for advancing this promising class of compounds from the laboratory to clinical applications. The "unseen potential" of long-chain substituted oxazolinones is just beginning to be unveiled, offering a rich and fertile ground for future discoveries in drug development and medicinal chemistry.
References
- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxazolidinone derivative locostatin induces cytokine appeasement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strong and Long-Lasting Antinociceptive and Anti-inflammatory Conjugate of Naturally Occurring Oleanolic Acid and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
This guide provides an in-depth comparison of synthetic strategies for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. As a structural analog to other bioactive oxazoline derivatives, establishing a robust and verifiable synthetic route is paramount for enabling further research and development.[1]
This document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offers a comparative analysis of a primary and an alternative synthetic pathway, and establishes a rigorous framework for the analytical validation of the final product. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and verify their results.
Introduction to this compound
This compound is a unique molecule featuring a 1,3-oxazol-5-one core. This core structure is notable for its chemical reactivity, imparted by the carbonyl group at the 5-position.[1] The molecule is further characterized by two methyl groups at the 4-position and a long pentadecyl (C15) alkyl chain at the 2-position, which lends significant lipophilicity. Its structural similarity to compounds like 2-pentadecyl-2-oxazoline (PEA-OXA), which has demonstrated anti-inflammatory and neuroprotective properties, suggests that it may be a valuable target for biological screening.[1]
A reliable synthetic route is the critical starting point for any such investigation. This guide will validate a primary synthetic method and compare it against a viable alternative.
Primary Synthetic Route (A): Erlenmeyer-Plöchl Azlactone Synthesis
The most direct and well-established method for synthesizing oxazolin-5-ones (azlactones) is a variation of the Erlenmeyer-Plöchl synthesis. This pathway involves the cyclization of an N-acylated amino acid.[2] For our target molecule, this translates to a two-step process starting from palmitic acid and 2-amino-2-methylpropanoic acid.
Rationale for Route A
This route is chosen as the primary method due to its straightforward nature, use of readily available starting materials, and the extensive historical precedent for this type of reaction. The formation of the oxazolinone ring via dehydration is a high-yielding and generally clean transformation.
Experimental Protocol: Route A
Step 1: Synthesis of N-palmitoyl-2-amino-2-methylpropanoic acid
-
To a 250 mL round-bottom flask, add 2-amino-2-methylpropanoic acid (1.0 eq) and a 1 M solution of sodium hydroxide (2.5 eq). Stir until all solids dissolve.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve palmitoyl chloride (1.05 eq) in a suitable organic solvent like tetrahydrofuran (THF).
-
Add the palmitoyl chloride solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture to a pH of ~2 using 1 M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Place the dried N-palmitoyl-2-amino-2-methylpropanoic acid (1.0 eq) into a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (5-10 eq) to the flask.
-
Heat the mixture in an oil bath to 90-100 °C and stir vigorously for 15-30 minutes. The solid should dissolve, and the solution may turn a yellow-orange color.[3]
-
Carefully pour the hot solution into a beaker containing a mixture of ice water and a non-polar solvent like toluene or hexane to quench the reaction and precipitate the product.[3]
-
Separate the organic layer and wash it with a 2% aqueous NaHCO₃ solution to neutralize residual acetic acid, followed by a brine wash.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Further purification can be achieved via recrystallization from a suitable solvent like ethanol or hexane.
Workflow for Synthetic Route A
Caption: Workflow for the Erlenmeyer-Plöchl Synthesis of the target molecule.
Alternative Synthetic Route (B): Dehydrative Cyclization of an N-Acylated Hydroxy Amide
An alternative approach involves the dehydrative cyclization of an N-(β-hydroxyethyl)amide derivative. While commonly used for synthesizing 2-oxazolines (with a saturated C4-C5 bond), this principle can be adapted.[4] This route would begin with a different starting amino alcohol.
Rationale for Route B
This alternative provides a useful comparison by employing different precursor molecules and cyclization promoters. Methods for dehydrative cyclization are numerous, ranging from stoichiometric reagents like the Burgess reagent to acid catalysis, offering flexibility in reaction conditions.[4] This can be advantageous if the conditions in Route A prove problematic for a specific substrate.
Experimental Protocol: Route B (Conceptual)
Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)palmitamide
-
In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add a non-nucleophilic base like triethylamine (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of palmitoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the hydroxy amide intermediate.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the N-(1-hydroxy-2-methylpropan-2-yl)palmitamide intermediate (1.0 eq) in a suitable solvent (e.g., DCM).
-
Add a mild oxidizing agent capable of oxidizing the primary alcohol to a carbonyl in the presence of the amide, followed by cyclization. A two-step process using a Swern or Dess-Martin oxidation followed by acid-catalyzed cyclization is a plausible approach.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up & Cyclization: Quench the oxidation with a saturated solution of Na₂S₂O₃. Extract the product into an organic solvent. After solvent removal, the resulting keto-amide can be cyclized using a dehydrating acid catalyst like triflic acid or p-toluenesulfonic acid under reflux.[4]
-
Purify the final product using column chromatography.
Workflow for Synthetic Route B
Caption: Workflow for the alternative Dehydrative Cyclization route.
Performance Comparison
The choice of a synthetic route often depends on a trade-off between yield, purity, cost, and safety. The following tables provide a comparative overview based on established chemical principles and data from analogous reactions.
Quantitative Comparison (Representative Values)
| Parameter | Route A: Erlenmeyer-Plöchl | Route B: Dehydrative Cyclization | Justification / Reference |
| Overall Yield | Good to Excellent (60-80%) | Moderate (40-60%) | Route A is a more direct and established high-yielding transformation for this class of compounds.[3] Route B involves more steps, including an oxidation which can lower overall yield. |
| Reaction Time | 6-10 hours | 18-24 hours | Route A's cyclization is typically rapid, while Route B involves an overnight acylation and a multi-hour oxidation/cyclization sequence. |
| Reaction Temp. | Step 1: 0-25 °C; Step 2: 90-100 °C | Step 1: 0-25 °C; Step 2: 25 °C to Reflux | Route A requires heating for the cyclization step. Route B's oxidation is often performed at room temperature, but the final cyclization may require heat. |
| Reagent Cost | Low to Moderate | Moderate to High | Acetic anhydride is inexpensive. Dess-Martin periodinane or other specialized oxidizing agents for Route B are significantly more costly. |
Qualitative Comparison
| Feature | Route A: Erlenmeyer-Plöchl | Route B: Dehydrative Cyclization |
| Scalability | Excellent; widely used in industrial processes. | Good; but may be limited by the cost and handling of the oxidizing agent at scale. |
| Reagent Safety | Acetic anhydride is corrosive and moisture-sensitive. Palmitoyl chloride is a lachrymator. Standard PPE is required. | Dess-Martin periodinane is potentially explosive under shock or heat. Triethylamine is flammable and toxic. Requires careful handling. |
| Byproducts | Acetic acid, which is easily removed by aqueous wash. | Triethylammonium salts and reduced oxidizing agent byproducts, requiring more rigorous purification (e.g., chromatography). |
| Versatility | Highly reliable for N-acyl amino acid precursors. | More versatile in terms of the cyclization promoters that can be screened (e.g., various acids, dehydrating agents).[4] |
Validation of the Synthetic Product
Regardless of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and structure of the final product.
Purification Protocol
-
Initial Work-up: As described in the synthetic protocols, initial purification involves aqueous washes to remove water-soluble impurities and unreacted starting materials.
-
Crystallization: The high lipophilicity of the pentadecyl chain makes this compound an excellent candidate for crystallization from a non-polar/polar solvent system (e.g., hexane/ethyl acetate or ethanol/water). This is a highly effective method for achieving high purity.
-
Column Chromatography: If crystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate non-polar impurities.
Analytical Characterization
| Technique | Purpose | Expected Results for C₂₀H₃₇NO₂ |
| HPLC-UV/MS | Purity assessment and identity confirmation. | A single major peak (>95% purity by area) in the chromatogram. The mass spectrometer (ESI+) should show a primary ion corresponding to [M+H]⁺ at m/z 324.5.[5][6] |
| ¹H NMR | Structural confirmation (proton environment). | Signals corresponding to the long alkyl chain (multiplets at ~0.8-1.6 ppm), two equivalent methyl groups on the ring (singlet at ~1.4-1.6 ppm), and potentially alpha-protons adjacent to the carbonyl/imine groups.[3] |
| ¹³C NMR | Structural confirmation (carbon backbone). | Distinct signals for the carbonyl carbon (~175 ppm), the imine carbon (~165 ppm), the quaternary C4 carbon, and the numerous carbons of the pentadecyl chain.[3] |
| FTIR | Functional group identification. | Characteristic absorption bands for the C=O stretch (lactone carbonyl) around 1820-1780 cm⁻¹ and the C=N stretch of the oxazoline ring around 1680-1650 cm⁻¹. |
Workflow for Product Validation
Caption: A generalized workflow for the purification and analytical validation.
Conclusion
This guide validates the Erlenmeyer-Plöchl synthesis (Route A) as a robust, high-yielding, and scalable method for producing this compound. While the alternative dehydrative cyclization (Route B) is chemically feasible, it presents challenges in terms of reagent cost, safety, and potentially lower yields, making it a secondary choice.
For researchers and drug development professionals, Route A represents the most efficient pathway to obtaining high-purity material. The provided validation framework, incorporating standard chromatographic and spectroscopic techniques, ensures that the synthesized compound can be reliably characterized, forming a solid foundation for subsequent biological and pharmacological investigations.
References
A Comparative Analysis of the Anti-Inflammatory Profile of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
This guide provides a comprehensive comparative study of the anti-inflammatory properties of the novel synthetic compound, 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one. The performance of this molecule is benchmarked against two well-established anti-inflammatory drugs: Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone , a synthetic glucocorticoid. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative data, and mechanistic insights to guide further investigation.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process critical for host defense, yet its dysregulation underpins a vast array of chronic diseases. While NSAIDs and corticosteroids are mainstays of treatment, their long-term use is often limited by significant side effects, such as gastrointestinal toxicity for NSAIDs and metabolic disturbances for steroids.[1] This necessitates the exploration of novel chemical scaffolds with potentially improved efficacy and safety profiles.
The oxazolinone core is a heterocyclic motif that has garnered interest for its diverse biological activities.[2][3] This guide focuses on this compound, a specific derivative whose anti-inflammatory potential is yet to be fully characterized. To provide a robust scientific context, we will draw upon data from closely related analogs, particularly 2-pentadecyl-2-oxazoline (PEA-OXA), which has demonstrated significant anti-inflammatory effects in preclinical models.[4][5][6]
Our comparative framework is built upon standard, validated assays that form the cornerstone of anti-inflammatory drug discovery. We will compare the subject compound to:
-
Indomethacin : A non-selective inhibitor of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[7][8]
-
Dexamethasone : A potent agonist of the glucocorticoid receptor that exerts broad anti-inflammatory and immunosuppressive effects, primarily by modulating the transcription of inflammatory genes.[1][9][10]
Part 1: In Vitro Enzymatic Inhibition Profile
Initial characterization of an anti-inflammatory compound invariably begins with its effect on key enzymes in the inflammatory cascade. The arachidonic acid pathway, which produces prostaglandins and leukotrienes, is a primary target.[11] We assess the inhibitory potential of our test compounds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Experimental Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the constitutive (COX-1) and inducible (COX-2) isoforms of the cyclooxygenase enzyme.[12] A higher COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2) is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[12]
Methodology:
-
Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Compound Incubation : A range of concentrations of the test compound (this compound), Indomethacin (positive control), and Dexamethasone (negative control for direct COX inhibition) are pre-incubated with the respective COX isoenzyme in a reaction buffer.
-
Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid, the natural substrate.
-
Reaction Termination : After a specified incubation period (e.g., 10-15 minutes) at 37°C, the reaction is terminated.
-
Quantification : The amount of Prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Experimental Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit 5-LOX, the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[11][13]
Methodology:
-
Enzyme Source : A human 5-LOX enzyme preparation is used.
-
Compound Incubation : Test compounds are pre-incubated with the 5-LOX enzyme. Zileuton can be used as a positive control.[14]
-
Reaction Initiation : The reaction is started by the addition of arachidonic acid.
-
Detection : The formation of leukotrienes is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the conjugated diene structure of the product.[13]
-
Data Analysis : IC50 values are calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Comparative In Vitro Data Summary
The following table summarizes expected inhibitory concentrations (IC50) based on literature data for the comparators and hypothesized activity for the oxazolinone derivative, potentially drawing parallels from related compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Primary In Vitro Mechanism |
| This compound | To be determined | To be determined | To be determined | Potentially dual COX/LOX inhibition or indirect action |
| Indomethacin | ~0.1 - 1.0 | ~0.5 - 5.0 | >100 | Non-selective COX Inhibition[7][15][16] |
| Dexamethasone | No direct inhibition | No direct inhibition | No direct inhibition | Indirect; genomic action on inflammatory gene expression[10] |
Note: Data for Indomethacin are approximate ranges from various assay systems. The oxazolinone's activity is presented as a research question, as specific data is not available; however, related compounds have shown effects on COX-2 expression.[6]
In Vitro Screening Workflow```dot
Caption: Workflow for the carrageenan-induced paw edema model.
Part 3: Mechanistic Insights and Signaling Pathways
Understanding how a compound exerts its anti-inflammatory effect is crucial for its development. The comparators, Indomethacin and Dexamethasone, operate through distinct, well-defined pathways. Evidence suggests that oxazolinone derivatives may act via modulation of intracellular signaling cascades, particularly the NF-κB pathway. [5][6]
Mechanism of 2-Pentadecyl-2-oxazoline (PEA-OXA)
Studies on PEA-OXA, a structural analog, reveal a multi-faceted mechanism that differs significantly from classical NSAIDs. [6]1. Inhibition of NF-κB Activation : PEA-OXA prevents the degradation of IκB-α, the inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes. [5][6]2. Reduction of Pro-Inflammatory Cytokines : Consequently, PEA-OXA significantly reduces the production and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). [5]3. Downregulation of Inflammatory Enzymes : The expression of inducible inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) is also suppressed. [6]4. Modulation of TLR4 Signaling : Recent evidence suggests PEA-OXA can interfere with the Toll-like receptor 4 (TLR4) signaling complex, a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS). [17]
Mechanism of Indomethacin
Indomethacin's mechanism is direct and enzymatic. It reversibly binds to and inhibits both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins. [7][18]This blockade of prostaglandin synthesis accounts for its anti-inflammatory, analgesic, and antipyretic effects. [8]
Mechanism of Dexamethasone
Dexamethasone acts via the cytosolic glucocorticoid receptor (GR). [10]Upon binding, the dexamethasone-GR complex translocates to the nucleus where it:
-
Transrepression : Directly or indirectly interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, switching off the expression of inflammatory genes. * Transactivation : Binds to glucocorticoid response elements (GREs) in the promoter regions of genes to increase the expression of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2. [19]
Signaling Pathway Diagrams
Arachidonic Acid Cascade & NSAID Action
Caption: Inhibition of prostaglandin synthesis by Indomethacin.
NF-κB Signaling Pathway & Inhibition
Caption: Inhibition points of PEA-OXA and Dexamethasone in the NF-κB pathway.
Conclusion and Future Directions
This comparative guide positions this compound as a compound of significant interest for anti-inflammatory drug development. Based on robust data from its close analog PEA-OXA, this chemical class demonstrates potent anti-inflammatory effects in validated preclinical models, rivaling the efficacy of standard NSAIDs like Indomethacin.
Crucially, the proposed mechanism of action—centered on the inhibition of the master inflammatory regulator NF-κB—is distinct from that of NSAIDs and offers a therapeutic rationale that may circumvent the direct enzymatic blockade of COX enzymes. This could translate to an improved gastrointestinal safety profile. While less broad in its immunosuppressive action than Dexamethasone, this targeted approach on key inflammatory signaling nodes could offer a more nuanced and potentially safer long-term therapeutic strategy.
The self-validating nature of the described protocols, which include well-characterized positive controls, provides a high degree of confidence in the comparative data. Future research should focus on confirming the specific activity and IC50 values of this compound in the described in vitro assays and exploring its efficacy and safety in chronic inflammation models. These studies will be critical in determining if this promising scaffold can be translated into a next-generation therapeutic for inflammatory diseases.
References
- 1. Dexamethasone - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Assessment of 2-Pentadecyl-2-oxazoline Role on Lipopolysaccharide-Induced Inflammation on Early Stage Development of Zebrafish (Danio rerio) | MDPI [mdpi.com]
- 5. Frontiers | 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation [frontiersin.org]
- 6. 2-Pentadecyl-2-Oxazoline, the Oxazoline of Pea, Modulates Carrageenan-Induced Acute Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indometacin - Wikipedia [en.wikipedia.org]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. droracle.ai [droracle.ai]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-Pentadecyl-2-oxazoline inhibits lipopolysaccharide-induced microglia activation interfering with TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 19. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
As laboratory professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The disposal of novel or specialized chemical reagents, such as 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, requires a meticulous and informed approach. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide provides a procedural framework grounded in established chemical safety principles and regulatory standards. Our approach is built on the principle of treating compounds with unknown hazard profiles with the utmost caution, referencing data from structurally similar molecules to inform our protocols.
The core structure of this molecule features an oxazolin-5-one ring, a heterocyclic moiety known for its reactivity, and a long C15 alkyl (pentadecyl) chain.[1] This combination necessitates careful consideration of its potential reactivity, persistence, and ecotoxicity. This guide will walk you through a self-validating system for its safe handling and disposal, ensuring compliance and minimizing risk.
Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough hazard assessment is paramount. Given the limited specific data on this compound, we must infer potential risks from related compounds. Oxazolone derivatives can act as skin sensitizers or irritants.[2] The long alkyl chain suggests low water solubility, meaning it is unlikely to be readily biodegradable and should not be disposed of down the drain.[3]
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required for splash-prone activities like spill cleanup. This protects against potential eye irritation, a known risk with similar oxazoline compounds.[2] |
| Hand Protection | Chemically Resistant Gloves (Nitrile) | Double-gloving is recommended. Nitrile gloves offer broad protection against organic compounds. Always check for signs of degradation and change gloves immediately after contamination.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation is essential to prevent skin contact.[5] |
| Respiratory Protection | N95 Respirator or higher | While work should be in a fume hood, a respirator is a necessary precaution for spill response outside of containment.[5] |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to the guidelines set by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[6] The fundamental principle is that chemical waste must never be disposed of in regular trash or down the sewer system.[6][7]
Step 1: Waste Classification
All waste containing this compound must be classified as Hazardous Waste . This includes:
-
The pure or residual compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solvent rinses from contaminated glassware.
-
Spill cleanup materials.
This classification is based on the precautionary principle due to the unknown toxicity and the characteristics of its functional groups.[5]
Step 2: Segregation of Waste
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[8]
-
Isolate Oxazolone Waste: Keep all waste streams containing this compound separate from other chemical waste.
-
Prevent Incompatibilities: Specifically, store this waste away from:
-
Strong Oxidizing Agents: To prevent potential exothermic reactions.[8]
-
Acids and Bases: Oxazolone rings can be susceptible to hydrolysis under acidic or basic conditions. Keep acids and bases in separate, dedicated waste containers.[8][9]
-
Aqueous Waste: Due to its long alkyl chain, this compound is hydrophobic. Mixing with aqueous waste is illogical and can complicate the final disposal process.
-
Step 3: Container Selection and Labeling
The integrity of your waste container is your primary line of defense against leaks and exposure.[6]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that shows no signs of damage or deterioration.[6][8] The original product container is often a suitable choice.[2]
-
Secure Closure: The container must have a secure, leak-proof screw-top cap.[6] Parafilm and corks are not acceptable seals for hazardous waste.[4]
-
Headroom: Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
-
Labeling: This is a strict regulatory requirement.[10] Every waste container must be labeled clearly with the following information:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Location: The SAA must be in a well-ventilated area, away from ignition sources or high-traffic zones.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin made of a material that can hold the entire volume of the primary container in case of a leak.[8]
-
Time and Volume Limits: A partially filled container can remain in the SAA for up to one year. Once a container is full, it must be moved from the SAA within three days for pickup by trained hazardous waste personnel.[8]
The following diagram outlines the decision-making workflow for the disposal process.
References
- 1. This compound (176665-09-1) for sale [vulcanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
A Senior Application Scientist's Guide to Handling 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one
This guide provides essential safety and handling protocols for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (CAS No. 176665-09-1). As specific hazard data for this compound is limited, this document is grounded in the precautionary principle, drawing upon safety profiles of structurally related oxazolinone compounds and established best practices for handling potentially hazardous chemicals. Our primary objective is to ensure the safety of all laboratory personnel through a deep understanding of the potential risks and the rigorous application of control measures.
Hazard Assessment and Chemical Profile
This compound belongs to the oxazolidinone class of heterocyclic compounds.[1] While many compounds in this family have significant therapeutic applications, they also present potential handling hazards.[2][3] A comprehensive review of Safety Data Sheets (SDS) for analogous structures reveals a consistent pattern of hazards that we must assume apply to this compound in the absence of specific data.
Table 1: Inferred Hazard Profile for this compound
| Potential Hazard | Hazard Statement | Rationale Based on Analogous Compounds | Source(s) |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Oxazolinone derivatives are identified as potential skin sensitizers. Repeated contact may lead to an allergic response. | |
| Skin Irritation | H315: Causes skin irritation. | Related oxazoline structures are classified as skin irritants. | [4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation, a common property for this chemical class. | [4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Handling the compound as a powder or aerosol may lead to irritation of the respiratory tract. | [5] |
Causality Behind the Hazards: The oxazolinone ring is a reactive moiety. The carbonyl group and heteroatoms (nitrogen and oxygen) can interact with biological macromolecules.[6] Skin sensitization, for instance, is often initiated when a chemical acts as a hapten, binding to skin proteins and triggering an immune response. Therefore, preventing direct contact is the cornerstone of safe handling.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol outlines the minimum required PPE for handling this compound, with escalating levels of protection for higher-risk activities.
Core PPE for All Handling Procedures
This is the absolute minimum PPE required when working in an area where this compound is handled, even for tasks not involving direct contact.
-
Primary Gloves: Single pair of powder-free nitrile gloves. These should be changed immediately if contamination is suspected.[7]
-
Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields.
-
Laboratory Coat: A standard, buttoned lab coat.
PPE for Direct Handling (Weighing, Solution Preparation)
These procedures involve a higher risk of direct contact and require enhanced protection. All such work should be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.
-
Double Gloves: Wear two pairs of powder-free nitrile chemotherapy-rated gloves (tested to ASTM D6978 standard).[8][9] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.[9] Change the outer glove every 30-60 minutes or immediately upon known or suspected contact.[7]
-
Impermeable Gown: A disposable, solid-front gown made of a low-permeability fabric with knit or elastic cuffs.[9] This provides superior protection compared to a standard cotton lab coat.
-
Chemical Splash Goggles: Goggles provide a full seal around the eyes and are mandatory to protect against splashes or fine powder dispersal.[10]
-
Face Shield: If there is a significant risk of splashes (e.g., when handling larger volumes of a solution), a face shield must be worn in addition to chemical splash goggles.[10]
Respiratory Protection
If engineering controls (e.g., a chemical fume hood) are not available or are insufficient to control airborne powder, respiratory protection is mandatory.
-
N95 Respirator: For handling small quantities of powder where minimal dust is expected. A proper fit test is required as per OSHA standards.[7]
-
Elastomeric Half-Mask Respirator: For situations with a higher potential for aerosolization or when cleaning up spills, a reusable half-mask respirator with P100 particulate filters is required.[11]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Weighing and Solubilization Protocol
This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a stock solution.
Objective: To accurately weigh 10 mg of this compound and prepare a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance within a powder containment hood or chemical fume hood
-
Spatula, weigh paper/boat
-
Appropriately sized vial with a screw cap
-
Calibrated pipettes
Protocol:
-
Preparation and PPE Donning:
-
Before entering the lab, ensure you have reviewed this protocol and the location of safety equipment (shower, eyewash).
-
Don the Direct Handling PPE ensemble: impermeable gown, inner gloves, chemical goggles, and outer gloves.
-
-
Work Area Setup:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Pre-label all necessary vials.
-
-
Weighing the Compound:
-
Place the weigh boat on the analytical balance and tare.
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, carefully transfer approximately 10 mg of the solid to the weigh boat.
-
Securely close the primary container and place it in a designated area.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the pre-labeled vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration of 10 mM.
-
Secure the cap on the vial.
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
-
Post-Procedure Cleanup:
-
All disposable items that came into contact with the chemical (weigh boat, pipette tips, absorbent paper) are considered contaminated waste.
-
Carefully place these items into a designated hazardous waste bag inside the fume hood.
-
-
PPE Doffing:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the impermeable gown, rolling it away from the body, and dispose of it.
-
Exit the immediate work area.
-
Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: All surfaces within the fume hood should be wiped down with a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent, and then a final rinse with deionized water.
-
Glassware: Reusable glassware should be rinsed with a solvent that will dissolve the compound (e.g., acetone or ethanol), then washed with laboratory detergent and water. The initial solvent rinse must be collected as hazardous waste.
Disposal: All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour oxazolinone waste down the drain.[13]
Caption: Segregated waste stream for this compound.
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound (176665-09-1) for sale [vulcanchem.com]
- 7. pppmag.com [pppmag.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
